molecular formula C16H6O7 B157706 4,4'-Oxydiphthalic anhydride CAS No. 1823-59-2

4,4'-Oxydiphthalic anhydride

Cat. No.: B157706
CAS No.: 1823-59-2
M. Wt: 310.21 g/mol
InChI Key: QQGYZOYWNCKGEK-UHFFFAOYSA-N
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Description

4,4'-Oxydiphthalic anhydride is a useful research compound. Its molecular formula is C16H6O7 and its molecular weight is 310.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(1,3-dioxo-2-benzofuran-5-yl)oxy]-2-benzofuran-1,3-dione
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InChI

InChI=1S/C16H6O7/c17-13-9-3-1-7(5-11(9)15(19)22-13)21-8-2-4-10-12(6-8)16(20)23-14(10)18/h1-6H
Source PubChem
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InChI Key

QQGYZOYWNCKGEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O
Source PubChem
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Molecular Formula

C16H6O7
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DSSTOX Substance ID

DTXSID1044859
Record name 5,5'-Oxybis(2-benzofuran-1,3-dione)
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Molecular Weight

310.21 g/mol
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CAS No.

1823-59-2
Record name 4,4′-Oxydiphthalic anhydride
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Record name 4,4'-Oxydiphthalic anhydride
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Record name 1,3-Isobenzofurandione, 5,5'-oxybis-
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Record name 4,4'-oxydiphthalic anhydride
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Record name 4,4'-Oxydiphthalic anhydride
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Record name 4,4'-OXYDIPHTHALIC ANHYDRIDE
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Foundational & Exploratory

An In-depth Technical Guide to 4,4'-Oxydiphthalic Anhydride (ODPA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Oxydiphthalic anhydride (ODPA) is a vital monomer primarily utilized in the synthesis of high-performance polyimides.[1][2][3] These polymers are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength, rendering them indispensable in demanding applications across the aerospace, electronics, and automotive industries.[1][4] The presence of a flexible ether linkage in the ODPA molecule imparts improved processability and solubility to the resulting polyimides, a significant advantage over more rigid dianhydrides.[2][5] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of ODPA.

Chemical Structure and Identification

This compound is a symmetrical aromatic dianhydride. The molecule consists of two phthalic anhydride units linked by an ether group at the 4 and 4' positions.

Chemical Structure of this compound

ODPA_Structure Chemical Structure of this compound cluster_phenyl1 cluster_anhydride1 cluster_phenyl2 cluster_anhydride2 a1 C a2 C a1->a2 c1 C=O a1->c1 a3 C a2->a3 a4 C a3->a4 a5 C a4->a5 o_bridge O a4->o_bridge a6 C a5->a6 a6->a1 o1 O c1->o1 c2 C=O o1->c2 c2->a6 b1 C b2 C b1->b2 d1 C=O b1->d1 b3 C b2->b3 b4 C b3->b4 b5 C b4->b5 b6 C b5->b6 b6->b1 o2 O d1->o2 d2 C=O o2->d2 d2->b6 o_bridge->b4

A diagram illustrating the chemical structure of this compound.

Physicochemical Properties

ODPA is typically a white to off-white crystalline powder.[1][6] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference
Molecular Formula C₁₆H₆O₇[6][7][8][9]
Molecular Weight 310.21 g/mol [7][8][9]
CAS Number 1823-59-2[7][8][9]
Melting Point 225-229 °C[7][8][10]
Boiling Point 410.39 °C (estimate)[10]
Density 1.4942 g/cm³ (estimate)[10]
Appearance White to off-white powder/crystal[1][6][8][10]
Solubility Good solubility in organic solvents; very slightly soluble in Toluene, Acetone.[2][6][10]
InChI 1S/C16H6O7/c17-13-9-3-1-7(5-11(9)15(19)22-13)21-8-2-4-10-12(6-8)16(20)23-14(10)18/h1-6H[6][9][10]
InChIKey QQGYZOYWNCKGEK-UHFFFAOYSA-N[6][9][10]
SMILES O=C1OC(=O)c2cc(Oc3ccc4C(=O)OC(=O)c4c3)ccc12[6][7]

Synthesis of this compound

Several synthetic routes for the preparation of ODPA have been reported. A common method involves the nucleophilic aromatic substitution of a halogenated phthalic anhydride.

General Synthetic Workflow for ODPA

Synthesis_Workflow General Synthetic Workflow for ODPA Reactants Reactants (e.g., 4-Halophthalic Anhydride) Reaction Reaction under Heat Reactants->Reaction Solvent Solvent (e.g., NMP, Dichlorobenzene) Solvent->Reaction Catalyst Catalyst/Base (e.g., K₂CO₃, DMAP) Catalyst->Reaction Purification Purification (e.g., Crystallization, Filtration) Reaction->Purification ODPA This compound (ODPA) Purification->ODPA

A logical workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 4-Chlorophthalic Anhydride

This protocol is based on a commonly cited method for the synthesis of ODPA.

Materials:

  • 4-Chlorophthalic anhydride

  • Potassium carbonate (K₂CO₃)

  • N-methylpyrrolidinone (NMP)

  • Hydrochloric acid (HCl)

  • Acetic anhydride

Procedure:

  • A mixture of 4-chlorophthalic anhydride (10 g, 55 mmol), potassium benzoate (1.0 g, 6.2 mmol), and N-methylpyrrolidinone (25 g) is heated to approximately 175 °C.[11]

  • Potassium carbonate (3.87 g, 28 mmol) is added to the suspension, and the mixture is maintained at 175 °C.[11]

  • The reaction progress is monitored by a suitable analytical technique (e.g., GC) until the conversion to this compound is greater than 97%, which typically takes around 2 hours.[11]

  • The solvent is removed under reduced pressure.[11]

  • The residue is treated with an aqueous 25% sodium hydroxide solution, followed by acidification with concentrated HCl.[11]

  • The resulting solid, 4,4'-oxydiphthalic acid, is collected and dried.[11]

  • The tetra-acid is then cyclized to the dianhydride by recrystallization from hot acetic anhydride.[11]

  • The purified this compound is collected by filtration.[11]

Applications

The primary application of ODPA is as a monomer for the synthesis of high-performance polyimides.[1][2][3]

Role of ODPA in Polyimide Synthesis

Polyimide_Synthesis Role of ODPA in Polyimide Synthesis ODPA This compound (ODPA) Polyamic_Acid Poly(amic acid) Intermediate ODPA->Polyamic_Acid Diamine Diamine Monomer Diamine->Polyamic_Acid Polyimide Polyimide Polymer Polyamic_Acid->Polyimide Cyclodehydration Heat Heat (Thermal Imidization) or Chemical Dehydration Polyamic_Acid->Heat Heat->Polyimide

A diagram showing the reaction pathway from ODPA to polyimide.

ODPA-based polyimides exhibit a unique combination of properties:

  • High Thermal Stability: These polymers can withstand high temperatures without significant degradation.[2][6]

  • Excellent Mechanical Properties: They possess high tensile strength and modulus.[1]

  • Chemical Resistance: They are resistant to a wide range of solvents and chemicals.[2][6]

  • Good Electrical Insulation Properties: This makes them suitable for applications in the electronics industry.[2]

  • Flexibility: The ether linkage in ODPA provides a degree of flexibility to the polymer backbone, which can improve processability.[2]

These properties make ODPA-derived polyimides valuable in various advanced applications:

  • Aerospace: For components requiring high strength-to-weight ratios and thermal stability.[1][4]

  • Electronics: As insulating films, coatings, and in the manufacture of flexible printed circuits.[1][6]

  • Automotive: In components that are exposed to high temperatures and harsh environments.[1]

  • Advanced Materials: ODPA can be used to create metal-organic frameworks (MOFs) for applications in optoelectronic memory devices.[2][8]

  • Biomedical: Research has indicated that polyimides synthesized from ODPA can exhibit good biocompatibility, suggesting potential use in medical implants and drug delivery systems.[5]

Spectroscopic Data

Spectroscopic techniques are crucial for the characterization of ODPA. While detailed spectra are beyond the scope of this guide, the availability of key spectroscopic data is noted.

  • ¹H NMR: Proton Nuclear Magnetic Resonance (¹H NMR) spectra are available for this compound.[12][13]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic anhydride functional groups.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[9]

Safety and Handling

This compound may cause skin and eye irritation.[6] It is recommended to handle this chemical in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a cornerstone monomer in the field of high-performance polymers. Its unique chemical structure imparts a desirable balance of thermal stability, mechanical strength, and processability to the resulting polyimides. The continued demand for advanced materials in the aerospace, electronics, and other high-tech industries ensures that ODPA will remain a compound of significant interest to researchers and engineers. Further research into novel applications, particularly in the biomedical field, may unlock even greater potential for this versatile molecule.

References

A Comprehensive Technical Guide to 4,4'-Oxydiphthalic Anhydride (CAS 1823-59-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Oxydiphthalic anhydride (ODPA), identified by CAS number 1823-59-2, is a high-purity aromatic dianhydride monomer.[1][2] It is a white to off-white crystalline powder.[1][3] ODPA is a cornerstone in the synthesis of high-performance polymers, most notably polyimides.[4][5][6] The defining feature of its molecular structure is an ether linkage between the two phthalic anhydride units, which imparts significant flexibility into the polymer backbone.[4] This structural characteristic leads to polymers with exceptional thermal stability, chemical resistance, and superior processability compared to those made with more rigid dianhydrides.[4][7] While its primary applications are in materials science for the aerospace, electronics, and automotive industries, its potential use in advanced medical devices and durable coatings is an area of interest for drug development and life science professionals.[5][8]

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is critical for its handling, storage, and application in synthesis.

PropertyValue
CAS Number 1823-59-2[1][2][9]
Chemical Formula C₁₆H₆O₇[1][2][8][9]
Molecular Weight 310.21 g/mol [2][8][9]
Appearance White to off-white powder or crystal[1][2][3]
Melting Point 225-229 °C[1][2][3]
Synonyms ODPA, 3,3′,4,4′-Diphenyl ether tetracarboxylic acid dianhydride, 5,5′-Oxybis(1,3-isobenzofurandione)[1][2]
Solubility Good solubility in polar, aprotic solvents; essentially insoluble in water at room temperature.[4][10]
Storage Conditions Store in a cool, dry, well-ventilated place under an inert gas; product is moisture sensitive.[1]

Synthesis of this compound

Several synthetic routes to ODPA have been developed. A common and well-documented laboratory and industrial method involves the condensation of a halogenated phthalic anhydride, such as 4-chlorophthalic anhydride, in the presence of an alkali metal carbonate and a phase-transfer catalyst.[3][9][10]

Experimental Protocol: Synthesis from 4-Chlorophthalic Anhydride

This protocol is adapted from established procedures.[3][10]

Materials:

  • 4-Chlorophthalic anhydride

  • Potassium carbonate (powdered)

  • Tetraphenylphosphonium bromide (catalyst)

  • 1,2,4-Trichlorobenzene (solvent)

  • Hexane (for washing)

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and a distillation head, charge 4-chlorophthalic anhydride (e.g., 30g, 160 mmol), tetraphenyl phosphonium bromide (e.g., 0.3g, 0.7 mmol), and a high-boiling solvent such as 1,2,4-trichlorobenzene.[3][9]

  • Heating: Heat the mixture to approximately 220-225 °C under a nitrogen atmosphere.[9][10]

  • Reagent Addition: Gradually add powdered potassium carbonate (e.g., 7.95g, 58 mmol) to the stirred mixture over a period of 45-60 minutes.[3][9]

  • Reaction: Maintain the reaction temperature at 220-225 °C for several hours (e.g., 6-11 hours).[10] The reaction progress can be monitored by techniques such as Gas Chromatography (GC) to observe the conversion of the starting material.[10]

  • Crystallization and Isolation: Once the reaction is complete, dilute the hot reaction mixture with additional 1,2,4-trichlorobenzene.[3][9] Allow the mixture to cool, which will cause the this compound product to crystallize.

  • Purification: Collect the crude product by filtration.[3][9] Wash the collected solid sequentially with 1,2,4-trichlorobenzene and then hexane to remove residual solvent and impurities.[3][9]

  • Drying: Dry the purified product in a vacuum or air-circulating oven at approximately 120 °C to yield the final ODPA powder.[3][9]

Synthesis_Workflow start_end start_end process process io io decision decision start Start setup 1. Combine 4-chlorophthalic anhydride, catalyst, and solvent in reactor start->setup heat 2. Heat mixture to ~220-225 °C setup->heat add_k2co3 3. Add Potassium Carbonate heat->add_k2co3 react 4. Maintain temperature for 6-11 hours add_k2co3->react cool 5. Cool and dilute mixture react->cool filter 6. Filter to isolate crude product cool->filter wash 7. Wash with TCB and Hexane filter->wash dry 8. Dry product in oven wash->dry end Final Product: 4,4'-ODPA dry->end

Fig. 1: Workflow for the synthesis of ODPA.

Core Application: Polyimide Synthesis

ODPA is a key monomer for producing polyimides, a class of polymers known for their exceptional performance. The synthesis is typically a two-step process involving the reaction of the dianhydride (ODPA) with a diamine.

  • Step 1: Poly(amic acid) Formation: The reaction is first carried out in a polar, aprotic solvent at a low temperature. The diamine's nucleophilic amine groups attack the electrophilic carbonyl carbons of the anhydride groups in ODPA, leading to ring-opening and the formation of a soluble poly(amic acid) precursor.

  • Step 2: Imidization: The poly(amic acid) is then converted to the final polyimide. This is achieved either by heating (thermal imidization) to high temperatures (200-300 °C) or by using a chemical dehydrating agent at lower temperatures. This step involves the cyclization of the amic acid units, eliminating water and forming the stable imide ring structure.

Polyimide_Synthesis cluster_reactants Reactants cluster_step1 Step 1: Polycondensation cluster_step2 Step 2: Imidization reactant reactant intermediate intermediate product product condition condition ODPA 4,4'-Oxydiphthalic Anhydride (ODPA) PAA Poly(amic acid) Intermediate ODPA->PAA Low Temp. Polar Solvent Diamine Aromatic Diamine (e.g., ODA, p-PDA) Diamine->PAA Low Temp. Polar Solvent Polyimide Polyimide PAA->Polyimide Heat or Chemical Dehydration Water Water (byproduct) PAA->Water Elimination

Fig. 2: General pathway for ODPA-based polyimide synthesis.

Properties and Applications of ODPA-Based Materials

The incorporation of ODPA into polymer structures imparts a unique combination of properties, making them suitable for a wide range of demanding applications.[4][5] The flexible ether linkage enhances processability and solubility without significantly compromising thermal stability.[4]

Application AreaKey Properties Conferred by ODPAExamples of Use
Energy Storage High thermal resistance, high specific capacitance (121 F/g), good electrochemical performance.[2][4]Separators/diaphragms in supercapacitors; anodes in lithium-ion batteries where they can dissolve in the electrolyte.[2][4]
Electronics & Microelectronics Excellent electrical insulation, low dielectric constant, thermal stability, chemical resistance.[4][5]Insulating films for flexible printed circuits, protective coatings for electronic components, flame retardant in electrical products.[5][7]
Aerospace & Automotive High-temperature resistance, excellent mechanical properties, resistance to organic solvents and fluids.[4][5]Components requiring high-temperature performance such as bearings, seals, and gears; lightweight structural composites.[5]
Advanced Materials Good processability, ability to form metal-organic frameworks (MOFs).[2][4]Adhesives and coatings; formation of MOFs with metal ions for use in flexible optoelectronic memory devices.[2][4][5]

Safety and Handling

ODPA is a stable chemical but requires careful handling in a laboratory or industrial setting. It is moisture-sensitive, and its primary hazard is related to its environmental impact.[1]

PictogramSignal WordHazard StatementsPrecautionary Statements
No symbol[11]No signal word[11]H412: Harmful to aquatic life with long lasting effects.[1][11][12][13]H318: Causes serious eye damage.P273: Avoid release to the environment.[1][11][13]P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.

Handling Recommendations:

  • Use only in a well-ventilated area to avoid inhalation of dust.[1]

  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses with side shields.[1]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Wash hands thoroughly after handling.[1]

  • Keep away from food and drink.[1]

Relevance for Drug Development Professionals

While this compound is not directly used as a pharmaceutical agent, its role in creating high-performance polymers is relevant to the broader biomedical and drug development fields. The polyimides derived from ODPA offer high thermal stability, chemical inertness, and excellent mechanical properties. These characteristics are highly desirable for applications such as:

  • Medical Devices: Manufacturing robust, sterilizable components for diagnostic and surgical equipment.

  • Implantable Systems: As durable, biocompatible coatings for medical implants.

  • Microfluidics and Diagnostics: Fabricating chemically resistant and thermally stable lab-on-a-chip devices for high-throughput screening and analysis.

The ability to create advanced materials like MOFs also opens possibilities for developing novel drug delivery systems or advanced sensor technologies.[2] Therefore, an understanding of ODPA and its polymer derivatives can inform the development of next-generation medical and research tools.

References

Solubility Profile of 4,4'-Oxydiphthalic Anhydride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4,4'-Oxydiphthalic anhydride (ODPA), a critical monomer in the synthesis of high-performance polyimides. Understanding the solubility characteristics of ODPA in various organic solvents is paramount for optimizing reaction conditions, controlling polymer molecular weight, and ensuring the quality of final products. This document compiles available quantitative solubility data, details a robust experimental protocol for solubility determination, and presents a visual workflow to guide researchers in their laboratory practices.

Quantitative Solubility Data

While qualitative descriptions indicate that this compound exhibits good solubility in polar aprotic solvents, publicly available quantitative data in pure organic solvents is limited. However, a study by Li et al. provides valuable insights into the solubility of 3,3′,4,4′-Oxydiphthalic Anhydride (a synonym for 4,4'-ODPA) in binary aqueous solutions of acetic acid and propionic acid, as determined by the gravimetric method. The mole fraction solubility was observed to increase with both rising temperature and a higher mass fraction of the organic acid.[1]

Below is a summary of the mole fraction solubility (x) of ODPA in these solvent systems at various temperatures and mass fractions (w) of the organic acid.

Table 1: Mole Fraction Solubility (x) of this compound in Acetic Acid + Water Mixtures [1]

Temperature (K)w = 20.78%w = 31.02%w = 41.16%w = 51.20%w = 61.15%
278.150.000180.000320.000590.001150.00224
283.150.000210.000380.000710.001380.00270
288.150.000250.000460.000850.001660.00325
293.150.000300.000550.001020.002000.00392
298.150.000350.000660.001230.002410.00472
303.150.000420.000790.001480.002910.00570
308.150.000510.000950.001780.003500.00688
313.150.000610.001140.002140.004220.00829

Table 2: Mole Fraction Solubility (x) of this compound in Propionic Acid + Water Mixtures [1]

Temperature (K)w = 19.89%w = 29.86%w = 39.84%w = 49.83%w = 59.84%
278.150.000150.000330.000780.001910.00492
283.150.000180.000400.000950.002330.00599
288.150.000220.000490.001150.002830.00729
293.150.000260.000590.001400.003440.00887
298.150.000320.000720.001700.004190.01080
303.150.000380.000870.002070.005100.01314
308.150.000460.001060.002520.006200.01600
313.150.000560.001290.003060.007550.01947

Qualitatively, ODPA is known to be soluble in several polar aprotic organic solvents, which are commonly used in the synthesis of polyimides. These include:

  • N-methyl-2-pyrrolidone (NMP)

  • N,N-dimethylformamide (DMF)

  • N,N-dimethylacetamide (DMAc) [2]

  • Dimethyl sulfoxide (DMSO) [3]

  • gamma-Butyrolactone (GBL)

  • Acetonitrile [4]

It is reported to be very slightly soluble in Toluene and Acetone.[5][6]

Experimental Protocol: Gravimetric Method for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the isothermal equilibrium method followed by gravimetric analysis.

2.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Thermostatic shaker or magnetic stirrer with a hot plate

  • Temperature-controlled oven

  • Glass vials with airtight seals

  • Syringe filters (solvent-compatible, e.g., PTFE, with a pore size of 0.45 µm or smaller)

  • Syringes

  • Pre-weighed glass evaporating dishes or aluminum pans

  • Dessicator

2.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of ODPA to a known volume or mass of the selected organic solvent in a glass vial. An excess of solid is necessary to ensure that the solution reaches saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker or on a magnetic stirrer set to the desired constant temperature.

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is considered at equilibrium when the concentration of the dissolved solute remains constant over time.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle.

    • Carefully draw a known volume of the supernatant (the clear saturated solution) using a pre-heated or room-temperature syringe (depending on the experimental temperature).

    • Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish. This step is crucial to remove any undissolved solid particles.

  • Gravimetric Analysis:

    • Weigh the evaporating dish containing the known volume of the saturated solution to determine the mass of the solution.

    • Place the evaporating dish in a temperature-controlled oven at a temperature sufficient to evaporate the solvent completely without decomposing the ODPA (e.g., 80-120°C, well below its melting point of ~225-229°C).

    • Dry the sample to a constant weight. This is achieved by periodically removing the dish from the oven, allowing it to cool to room temperature in a desiccator, and weighing it. The process is repeated until two consecutive weighings are within an acceptable tolerance (e.g., ±0.2 mg).

    • Record the final constant weight of the evaporating dish with the dried ODPA residue.

2.3. Data Calculation

  • Mass of the solvent: Subtract the mass of the dried ODPA and the tare weight of the evaporating dish from the initial mass of the dish with the solution.

  • Solubility ( g/100 g solvent):

    • Solubility = (Mass of dried ODPA / Mass of solvent) x 100

  • Solubility ( g/100 mL solvent):

    • First, calculate the volume of the solvent using its density at the experimental temperature (Volume = Mass of solvent / Density of solvent).

    • Solubility = (Mass of dried ODPA / Volume of solvent) x 100

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.

Solubility_Determination_Workflow start Start prep_materials Prepare Materials: - ODPA (solute) - Organic Solvent - Vials, Filters, etc. start->prep_materials add_excess Add Excess ODPA to a Known Amount of Solvent prep_materials->add_excess equilibrate Equilibrate at Constant Temperature with Agitation (24-48h) add_excess->equilibrate settle Cease Agitation and Allow Solids to Settle equilibrate->settle withdraw_sample Withdraw Supernatant with a Syringe settle->withdraw_sample filter_sample Filter into a Pre-weighed Evaporating Dish withdraw_sample->filter_sample weigh_solution Weigh the Dish with the Solution filter_sample->weigh_solution evaporate Evaporate Solvent in an Oven weigh_solution->evaporate dry_to_const Dry to Constant Weight (Cool in Desiccator Before Weighing) evaporate->dry_to_const weigh_residue Weigh the Dish with the Dried ODPA Residue dry_to_const->weigh_residue calculate Calculate Solubility (e.g., g/100g solvent) weigh_residue->calculate end End calculate->end

Caption: Workflow for Gravimetric Solubility Determination of ODPA.

References

Spectroscopic Analysis of 4,4'-Oxydiphthalic Anhydride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4,4'-Oxydiphthalic anhydride (ODPA), a key monomer in the synthesis of high-performance polyimides. The guide details the Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of ODPA, offering valuable data and experimental protocols for its identification and characterization.

Introduction

This compound (ODPA) is an aromatic dianhydride widely utilized in the production of polyimides, which are known for their exceptional thermal stability, chemical resistance, and dielectric properties. The precise characterization of the ODPA monomer is crucial to ensure the desired properties of the final polymeric materials. Spectroscopic techniques such as FTIR and NMR are indispensable tools for verifying the chemical structure and purity of ODPA. This guide presents a detailed spectroscopic analysis of ODPA, including data tables, experimental procedures, and a logical workflow for its characterization.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, summarized in tabular format for clarity and ease of comparison.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of ODPA is characterized by the distinct absorption bands of the anhydride and aromatic ether functionalities.

Wavenumber (cm⁻¹)Vibrational ModeIntensity
~1850 - 1860Symmetric C=O StretchingStrong
~1770 - 1780Asymmetric C=O StretchingStrong
~1600 - 1450Aromatic C=C StretchingMedium
~1230 - 1250Aryl-O-Aryl Asymmetric StretchingStrong
~900 - 950Anhydride C-O-C StretchingMedium

Note: The exact peak positions may vary slightly depending on the sample preparation and the instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in a molecule.

The ¹H NMR spectrum of ODPA, typically recorded in a solvent like DMSO-d6, exhibits signals in the aromatic region.

Chemical Shift (δ) ppmMultiplicityIntegrationTentative Assignment
~8.19Doublet2HH-3, H-3'
~7.78Doublet2HH-6, H-6'
~7.75Singlet2HH-5, H-5'

Note: The chemical shifts and multiplicities are based on typical spectra of ODPA in DMSO-d6.[1] The assignments are based on the expected electronic effects of the substituents on the aromatic rings. Definitive assignment would require 2D NMR techniques.

The ¹³C NMR spectrum of ODPA shows distinct signals for the carbonyl and aromatic carbons.

Chemical Shift (δ) ppmCarbon TypeTentative Assignment
~163 - 165Carbonyl (C=O)C-1, C-1', C-2, C-2'
~155 - 157Aromatic C-OC-4, C-4'
~135 - 137Aromatic CHC-6, C-6'
~125 - 127Aromatic C (quaternary)C-7, C-7'
~120 - 122Aromatic CHC-5, C-5'
~115 - 117Aromatic CHC-3, C-3'

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

FTIR Spectroscopy using KBr Pellet Method

Objective: To obtain a high-quality infrared spectrum of solid ODPA.

Materials:

  • This compound (ODPA) powder

  • Potassium bromide (KBr), spectroscopy grade, dried

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR spectrometer

Procedure:

  • Drying: Dry the KBr powder in an oven at 110-120 °C for at least 2-4 hours to remove any adsorbed moisture. Store the dried KBr in a desiccator.

  • Sample Preparation: Weigh approximately 1-2 mg of ODPA and 150-200 mg of dried KBr.

  • Grinding: Add the ODPA and KBr to the agate mortar. Grind the mixture thoroughly for 3-5 minutes until a fine, homogeneous powder is obtained. The quality of the spectrum is highly dependent on the particle size and homogeneity of the mixture.

  • Pellet Formation: Transfer a portion of the powdered mixture into the pellet-forming die. Assemble the die and place it in the hydraulic press.

  • Pressing: Apply a pressure of 7-10 tons for 2-3 minutes. This should result in a transparent or translucent KBr pellet.

  • Spectrum Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Background Scan: First, run a background scan with an empty sample holder or a pure KBr pellet.

  • Sample Scan: Acquire the FTIR spectrum of the ODPA-KBr pellet, typically in the range of 4000-400 cm⁻¹.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of ODPA.

Materials:

  • This compound (ODPA)

  • Deuterated dimethyl sulfoxide (DMSO-d6)

  • NMR tubes (5 mm)

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Weigh approximately 10-20 mg of ODPA for ¹H NMR (or 50-100 mg for ¹³C NMR) and place it in a clean, dry NMR tube.

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d6 to the NMR tube.

  • Homogenization: Cap the NMR tube and use a vortex mixer to ensure the sample is completely dissolved.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral parameters (e.g., number of scans, acquisition time, relaxation delay).

    • Acquire the ¹H NMR spectrum.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the residual solvent peak of DMSO-d6 (δ ≈ 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Acquire the proton-decoupled ¹³C NMR spectrum.

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent peak of DMSO-d6 (δ ≈ 39.52 ppm).

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation & Analysis cluster_report Final Characterization Sample ODPA Sample Prep_FTIR Prepare KBr Pellet Sample->Prep_FTIR Prep_NMR Dissolve in DMSO-d6 Sample->Prep_NMR FTIR_Acq FTIR Spectroscopy Prep_FTIR->FTIR_Acq NMR_Acq NMR Spectroscopy Prep_NMR->NMR_Acq FTIR_Proc FTIR Spectrum Processing (Baseline Correction, Peak Picking) FTIR_Acq->FTIR_Proc NMR_Proc NMR Spectrum Processing (FT, Phasing, Referencing) NMR_Acq->NMR_Proc FTIR_Interp FTIR Peak Assignment (Functional Group Identification) FTIR_Proc->FTIR_Interp H_NMR_Interp ¹H NMR Analysis (Chemical Shift, Multiplicity, Integration) NMR_Proc->H_NMR_Interp C_NMR_Interp ¹³C NMR Analysis (Chemical Shift) NMR_Proc->C_NMR_Interp Report Structural Confirmation & Purity Assessment FTIR_Interp->Report H_NMR_Interp->Report C_NMR_Interp->Report

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide has provided a detailed overview of the FTIR and NMR spectroscopic analysis of this compound. The presented data tables and experimental protocols serve as a valuable resource for researchers and professionals involved in the synthesis and characterization of this important monomer. The logical workflow diagram further clarifies the systematic approach to the spectroscopic characterization of ODPA, ensuring accurate structural verification and purity assessment, which are critical for the development of high-performance polyimide materials.

References

A Technical Guide to the Thermal Properties of 4,4'-Oxydiphthalic Anhydride (ODPA) Monomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermal properties of the 4,4'-Oxydiphthalic anhydride (ODPA) monomer, a crucial building block in the synthesis of high-performance polyimides. Understanding these thermal characteristics is paramount for its application in advanced materials development, including those relevant to the pharmaceutical and medical device industries.

Core Thermal Properties

This compound is a crystalline solid known for its high thermal stability, a property that is imparted to the polyimides derived from it. The key thermal events for the ODPA monomer are its melting and subsequent decomposition at higher temperatures.

Quantitative Thermal Data

The thermal properties of the ODPA monomer have been characterized primarily by its melting point. While the monomer exhibits high thermal stability, a specific decomposition temperature is not consistently reported in publicly available literature, with safety data sheets often citing it as "not known". The melting point is a critical parameter for processing and polymerization reactions.

Thermal PropertyValueReferences
Melting Point225 - 229 °C[1][2][3][4]
Decomposition TemperatureNot consistently reported; generally considered to have high thermal stability.[5]

Thermal Analysis Methodologies

The determination of the thermal properties of ODPA monomer typically involves Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). While specific experimental protocols for the monomer are not extensively detailed in readily available literature, a general approach can be outlined based on standard practices for organic compounds.

ExperimentMethodology
Differential Scanning Calorimetry (DSC) Objective: To determine the melting point and heat of fusion. Typical Protocol: A small, precisely weighed sample of ODPA monomer is placed in an aluminum pan. The sample is then heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). The heat flow to the sample is measured as a function of temperature, and the melting point is identified as the peak temperature of the endothermic transition.
Thermogravimetric Analysis (TGA) Objective: To determine the thermal stability and decomposition temperature. Typical Protocol: A sample of the ODPA monomer is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min). The mass of the sample is continuously monitored as the temperature increases. The onset of decomposition is identified as the temperature at which significant mass loss begins.

Visualizing Thermal Behavior and Experimental Workflow

To better illustrate the thermal characteristics and the process of their determination, the following diagrams are provided.

Thermal_Events_of_ODPA_Monomer cluster_temp cluster_events 25 25 225 225 400 400 Solid State Solid State Melting Melting Solid State->Melting ~225-229 °C Liquid State Liquid State Melting->Liquid State Decomposition Decomposition Liquid State->Decomposition High Temperature

Key thermal events of the ODPA monomer.

Experimental_Workflow_for_Thermal_Analysis cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Analysis & Reporting Sample_Acquisition Acquire ODPA Monomer Sample_Drying Dry Sample (Vacuum Oven) Sample_Acquisition->Sample_Drying Sample_Weighing Weigh Sample (microbalance) Sample_Drying->Sample_Weighing DSC_Analysis Differential Scanning Calorimetry (DSC) Sample_Weighing->DSC_Analysis TGA_Analysis Thermogravimetric Analysis (TGA) Sample_Weighing->TGA_Analysis DSC_Data Determine Melting Point & Heat of Fusion DSC_Analysis->DSC_Data TGA_Data Determine Decomposition Temperature & Mass Loss TGA_Analysis->TGA_Data Report Generate Technical Report DSC_Data->Report TGA_Data->Report

References

A Technical Guide to the Synthesis of 4,4'-Oxydiphthalic Anhydride (ODPA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Oxydiphthalic anhydride (ODPA) is a crucial monomer in the synthesis of high-performance polyimides.[1][2] These polymers exhibit exceptional thermal stability, mechanical strength, and chemical resistance, making them invaluable in the aerospace, electronics, and defense industries.[2] This technical guide provides an in-depth overview of the primary synthesis routes for ODPA, complete with comparative data and detailed experimental protocols to assist researchers and professionals in its preparation and application.

Core Synthesis Routes

Several synthetic strategies have been developed for the production of this compound. The most prominent methods involve the coupling of halogenated phthalic anhydrides, the reaction of nitrophthalic anhydride derivatives, and the hydrolysis of dinitrile precursors. Each route offers distinct advantages and challenges in terms of starting material availability, reaction conditions, and product yield and purity.

Coupling of 4-Halophthalic Anhydrides

A principal and widely employed method for synthesizing ODPA is the coupling of two molecules of a 4-halophthalic anhydride, such as the chloro, bromo, or fluoro derivative, in the presence of a base.[3]

Reaction Pathway:

G cluster_reactants Reactants cluster_reagents Reagents 4-Halophthalic Anhydride_1 4-Halophthalic Anhydride Reaction Coupling Reaction 4-Halophthalic Anhydride_1->Reaction 4-Halophthalic Anhydride_2 4-Halophthalic Anhydride 4-Halophthalic Anhydride_2->Reaction Base Base (e.g., K2CO3) Base->Reaction Catalyst Catalyst (e.g., Phase Transfer Catalyst) Catalyst->Reaction Solvent Solvent (e.g., 1,2,4-Trichlorobenzene) Solvent->Reaction ODPA This compound Reaction->ODPA

Caption: Coupling of 4-Halophthalic Anhydrides to form ODPA.

Quantitative Data Summary:

Starting MaterialCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
4-Chlorophthalic AnhydrideTetraphenylphosphonium Bromide1,2,4-Trichlorobenzene225634.1 (conversion)[4]
4-Chlorophthalic AnhydrideTriphenylphosphite-~230671.5[4]
4-Chlorophthalic AnhydrideCesium Fluoride-218-2354.151.8 (in mixture)[4]
4-Fluorophthalic Anhydride--229153.5 (in mixture)[4]

Experimental Protocol (Based on 4-Chlorophthalic Anhydride):

  • Charging the Reactor: A mixture of 18.25 g (0.1 mole) of 4-chlorophthalic anhydride and 0.03 g of tetraphenylphosphonium bromide is combined with 6.0 g of 1,2,4-trichlorobenzene in a suitable reaction vessel.[4]

  • Heating: The mixture is heated to 225°C.[4]

  • Base Addition: Over a period of 10 minutes, 2.76 g (0.02 mole) of potassium carbonate is added to the heated mixture.[4]

  • Reaction: The reaction mixture is maintained at 225°C for 6 hours.[4]

  • Work-up and Isolation: The crude reaction mixture is diluted with a solvent like 1,2,4-trichlorobenzene and filtered. The this compound is then allowed to crystallize, collected by filtration, washed with 1,2,4-trichlorobenzene followed by hexane, and dried.[5]

Synthesis from 4-Nitrophthalic Anhydride

Another established route to ODPA involves the use of 4-nitrophthalic anhydride as a starting material. This method can proceed through different reagents and conditions.

Reaction Pathway:

G 4-Nitrophthalic Anhydride 4-Nitrophthalic Anhydride Reaction Reaction 4-Nitrophthalic Anhydride->Reaction Reagents Dialkylaminopyridine or Metal Nitrite Reagents->Reaction Solvent Nonpolar Solvent (e.g., o-Dichlorobenzene) or Dipolar Aprotic Solvent Solvent->Reaction Intermediate Intermediate Product Reaction->Intermediate Hydrolysis Hydrolysis & Acidification Intermediate->Hydrolysis ODPA This compound Hydrolysis->ODPA

Caption: Synthesis of ODPA from 4-Nitrophthalic Anhydride.

Quantitative Data Summary:

ReagentSolventTemperatureTime (h)Yield (%)Reference
4-Dimethylaminopyridineo-DichlorobenzeneReflux2272 (of acid)[1]
Sodium or Potassium NitriteDipolar Aprotic Solvent---[1]

Experimental Protocol (Using Dialkylaminopyridine):

  • Reaction Setup: A mixture of 9.66 g (50 mmol) of 4-nitrophthalic anhydride, 0.61 g (5 mmol) of 4-dimethylaminopyridine, and 18 mL of o-dichlorobenzene is prepared in a reaction flask.[1]

  • Reflux: The mixture is heated at reflux for 22 hours.[1]

  • Initial Work-up: The reaction mixture is cooled, and the resulting solid is removed by filtration.[1]

  • Purification: The solid is treated with 20 mL of 50% aqueous sodium hydroxide and 50 mL of water and heated until dissolved.[1]

  • Acidification and Conversion: The solution is further processed to yield 4,4'-oxydiphthalic acid, which is then converted to the anhydride, for instance, by recrystallization in a mixture of acetic anhydride and acetic acid.[1]

Condensation of 4-Bromo Phthalic Anhydride and 4-Hydroxy Phthalic Anhydride

A more recent and efficient method involves the condensation of 4-bromo phthalic anhydride with 4-hydroxy phthalic anhydride.[2] This approach is noted for its use of readily available starting materials, milder reaction conditions, and production of high-purity, liquid-crystal-grade ODPA.[2]

Reaction Pathway:

G 4-Bromo Phthalic Anhydride 4-Bromo Phthalic Anhydride Reaction Condensation 4-Bromo Phthalic Anhydride->Reaction 4-Hydroxy Phthalic Anhydride 4-Hydroxy Phthalic Anhydride 4-Hydroxy Phthalic Anhydride->Reaction Organic Base Organic Base (as acid binding agent) Organic Base->Reaction Solvent Non-protonic Strong Polar Solvent Solvent->Reaction ODPA This compound Reaction->ODPA

Caption: Condensation of 4-Bromo and 4-Hydroxy Phthalic Anhydrides.

Experimental Protocol:

Detailed experimental parameters for this specific route are proprietary and less commonly published in open literature. However, the general procedure involves:

  • Dissolving 4-bromo phthalic anhydride and 4-hydroxy phthalic anhydride in a non-protonic strong polar organic solvent.

  • Adding an organic base to act as an acid scavenger.

  • Heating the mixture under controlled conditions to facilitate the condensation reaction.

  • Isolating and purifying the resulting this compound.

Hydrolysis of 4,4'-Oxydiphthalonitrile

This synthetic route proceeds via a dinitrile intermediate, which is then hydrolyzed to form the tetra-acid, followed by dehydration to yield ODPA.

Reaction Pathway:

G 4-Nitrophthalonitrile 4-Nitrophthalonitrile Coupling Coupling Reaction 4-Nitrophthalonitrile->Coupling Alkali Metal Salt Alkali Metal Salt Alkali Metal Salt->Coupling Solvent Solvent Solvent->Coupling OPN2 4,4'-Oxydiphthalonitrile (OPN2) Coupling->OPN2 Hydrolysis Hydrolysis (Acidic Conditions) OPN2->Hydrolysis BPOTCA 4,4'-Oxydiphthalic Acid (BPOTCA) Hydrolysis->BPOTCA Dehydration Dehydration BPOTCA->Dehydration ODPA This compound Dehydration->ODPA

Caption: Synthesis of ODPA via 4,4'-Oxydiphthalonitrile Intermediate.

Experimental Protocol (Hydrolysis and Dehydration Steps):

  • Hydrolysis: 4,4'-oxydiphthalonitrile is subjected to hydrolysis under acidic conditions in the presence of an aliphatic carboxylic acid, an inorganic acid, and water by heating to produce 4,4'-oxydiphthalic acid.[6]

  • Dehydration: 8.0 g of 4,4'-oxydiphthalic acid, 36.0 g of acetic anhydride, and 36.0 g of xylene are charged into a flask and heated to 124°C for 3 hours.[6]

  • Isolation: The reaction solution is cooled to 20°C and stirred for 1 hour. The resulting crystals are filtered, rinsed with xylene, and dried to yield this compound.[6]

Purification of this compound

Achieving high purity is critical for the successful polymerization of ODPA. Several purification techniques can be employed:

  • Crystallization: The crude product can be dissolved in a high-boiling solvent like 1,2,4-trichlorobenzene at an elevated temperature and then allowed to cool, causing the purified ODPA to crystallize.[3]

  • Hydrolysis and Dehydration: Crude ODPA can be hydrolyzed to the corresponding tetra-acid, which is then purified. Subsequent dehydration reforms the high-purity anhydride.[7]

  • Slurry Washing: The crude solid is washed with a solvent that selectively dissolves impurities while the desired ODPA remains insoluble.[3]

  • Sublimation: For achieving very high purity, sublimation under vacuum can be an effective method.[3]

Conclusion

The synthesis of this compound can be achieved through several viable routes, each with its own set of reaction parameters and outcomes. The choice of a particular method will depend on factors such as the availability and cost of starting materials, desired product purity, and scalability. The information presented in this guide provides a solid foundation for researchers and professionals to select and optimize the synthesis of ODPA for their specific applications in the development of advanced polyimide materials.

References

A Comprehensive Technical Guide to 4,4'-Oxydiphthalic Anhydride (ODPA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 4,4'-Oxydiphthalic anhydride (ODPA), a key monomer in the synthesis of high-performance polyimides. While ODPA is a cornerstone in materials science, this document also addresses its relevance to the life sciences, particularly concerning the biocompatibility of its polymeric derivatives. This guide covers the fundamental chemical properties, synthesis protocols, and key applications of ODPA, with a focus on presenting quantitative data and detailed experimental methodologies.

Chemical Identification and Properties

The acronym ODPA most commonly refers to this compound. Its formal IUPAC name is 5-[(1,3-dioxo-2-benzofuran-5-yl)oxy]-2-benzofuran-1,3-dione .[1] Key identifiers and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers for this compound
IdentifierValue
CAS Number1823-59-2[1][2]
Molecular FormulaC₁₆H₆O₇[1]
Molecular Weight310.21 g/mol [1][2]
InChI KeyQQGYZOYWNCKGEK-UHFFFAOYSA-N[2]
Synonyms4,4'-Oxybis(phthalic anhydride), 5,5'-Oxybis(1,3-isobenzofurandione), ODPA[1]
Table 2: Physicochemical Properties of this compound
PropertyValue
AppearanceWhite to off-white powder/crystals[2]
Melting Point225-229 °C[3]
Boiling Point~577.7 °C at 760 mmHg (Predicted)
Density~1.7 g/cm³ (Predicted)
SolubilitySoluble in polar aprotic solvents (e.g., N,N-dimethylacetamide, N-methylpyrrolidone)

Synthesis of this compound

The synthesis of ODPA can be achieved through several routes. A common laboratory and industrial-scale method involves the nucleophilic aromatic substitution reaction of a 4-halophthalic anhydride with an alkali metal carbonate, often in the presence of a phase-transfer catalyst.

Experimental Protocol: Synthesis from 4-Chlorophthalic Anhydride

This protocol is adapted from established synthesis methodologies.

Materials:

  • 4-Chlorophthalic anhydride

  • Potassium carbonate (K₂CO₃), anhydrous

  • Tetraphenylphosphonium bromide (phase-transfer catalyst)

  • 1,2,4-Trichlorobenzene (solvent)

  • Hexane (for washing)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and a distillation head, combine 4-chlorophthalic anhydride and a catalytic amount of tetraphenylphosphonium bromide in 1,2,4-trichlorobenzene.

  • Heat the mixture to approximately 220°C under a nitrogen atmosphere.

  • Gradually add anhydrous potassium carbonate to the reaction mixture over a period of 45-60 minutes.

  • Maintain the reaction temperature at 220-225°C and monitor the progress of the reaction by a suitable analytical technique (e.g., GC or HPLC).

  • After the reaction is complete (typically several hours), cool the mixture slightly and dilute with additional 1,2,4-trichlorobenzene to prevent solidification.

  • Filter the hot mixture to remove inorganic salts.

  • Allow the filtrate to cool to room temperature to crystallize the crude this compound.

  • Collect the crystals by filtration and wash with 1,2,4-trichlorobenzene followed by hexane to remove residual solvent and impurities.

  • Dry the purified product in a vacuum oven at 120°C.

Synthesis_of_ODPA cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Chlorophthalic_anhydride 4-Chlorophthalic Anhydride Reaction_Vessel Reaction Vessel 4-Chlorophthalic_anhydride->Reaction_Vessel K2CO3 K₂CO₃ K2CO3->Reaction_Vessel Catalyst Phase-Transfer Catalyst Catalyst->Reaction_Vessel Solvent 1,2,4-Trichlorobenzene Solvent->Reaction_Vessel Temperature ~220°C Temperature->Reaction_Vessel Crude_Product Crude ODPA in Solution Reaction_Vessel->Crude_Product Filtration Filtration (Hot) Crude_Product->Filtration Crystallization Crystallization (Cooling) Filtration->Crystallization Washing Washing (Hexane) Crystallization->Washing Drying Drying Washing->Drying Pure_ODPA Pure 4,4'-Oxydiphthalic Anhydride Drying->Pure_ODPA

Fig. 1: Synthesis workflow for this compound.

Polymerization of ODPA into Polyimides

ODPA is a crucial monomer for the synthesis of polyimides, a class of high-performance polymers known for their excellent thermal stability, chemical resistance, and mechanical properties.[4] The most common method for preparing polyimides from ODPA is a two-step polycondensation reaction with a diamine.

Experimental Protocol: Two-Step Synthesis of an ODPA-based Polyimide Film

Step 1: Poly(amic acid) Synthesis

  • In a dry, nitrogen-purged flask, dissolve an aromatic diamine (e.g., 4,4'-oxydianiline, ODA) in a dry, polar aprotic solvent (e.g., N,N-dimethylacetamide, DMAc).

  • Cool the solution in an ice bath.

  • Slowly add an equimolar amount of ODPA powder to the stirred diamine solution.

  • Allow the reaction to proceed at room temperature for 12-24 hours to form a viscous poly(amic acid) solution.

Step 2: Thermal Imidization

  • Cast the poly(amic acid) solution onto a glass substrate to form a uniform film.

  • Place the coated substrate in a programmable oven and subject it to a stepwise heating program under a nitrogen atmosphere. A typical program is:

    • 100°C for 1 hour

    • 200°C for 1 hour

    • 300°C for 1 hour

  • During this process, the poly(amic acid) undergoes cyclodehydration to form the polyimide.

  • After cooling, the resulting polyimide film can be peeled from the substrate.

Polyimide_Synthesis cluster_step1 Step 1: Poly(amic acid) Synthesis cluster_step2 Step 2: Thermal Imidization ODPA ODPA Polyamic_Acid Poly(amic acid) Solution ODPA->Polyamic_Acid Diamine Aromatic Diamine Diamine->Polyamic_Acid Solvent Polar Aprotic Solvent (e.g., DMAc) Solvent->Polyamic_Acid Casting Film Casting Polyamic_Acid->Casting Cyclodehydration (-H₂O) Heating Stepwise Heating (100-300°C) Casting->Heating Polyimide_Film Polyimide Film Heating->Polyimide_Film

Fig. 2: Two-step synthesis of an ODPA-based polyimide film.
Table 3: Properties of Representative ODPA-Based Polyimides

DianhydrideDiamineGlass Transition Temp. (Tg)Tensile StrengthApplication Highlight
ODPAp-Phenylenediamine (p-PDA)> 350 °CHighHigh thermal stability
ODPA4,4'-Oxydianiline (ODA)~270 °CModerateGood flexibility and processability
ODPA2,2-bis[4-(3-aminophenoxy)phenyl]propane192.5 - 226.1 °CGoodLow water absorption, low dielectric constant[4]

Biological Activity and Relevance to Drug Development

A thorough review of the scientific literature indicates that this compound is primarily used in materials science and electronics. There is currently no substantial evidence to suggest that ODPA itself has direct applications in drug development or a defined role in specific biological signaling pathways.

However, the biocompatibility of polyimides derived from ODPA is an area of research interest. Polyimides are explored for various biomedical applications due to their high strength, durability, and chemical inertness. Studies have investigated the cytotoxicity of various polyimide films. In one comparative study, polyimides derived from ODPA were found to be biocompatible, though they were ranked after those derived from other dianhydrides like 6FDA, BPDA, and PMDA in a specific fibroblast contact assay.[5]

The primary relevance of ODPA to drug development professionals may lie in the use of ODPA-based polyimides as biocompatible materials for medical devices, implants, or as coatings. The inert nature of these polymers makes them potential candidates for applications where minimal interaction with biological systems is required.

It is important to note that while the fully cured polyimide may be biocompatible, the monomers, including ODPA, and the solvents used in their synthesis can have toxicological profiles that require careful handling and consideration of residual unreacted components in any final biomedical product. The safety data sheet for ODPA indicates that it is harmful to aquatic life with long-lasting effects.[2]

Conclusion

This compound is a well-characterized dianhydride monomer that is instrumental in the synthesis of high-performance polyimides. Its chemical and physical properties are well-documented, and robust synthesis protocols are available. While its primary applications are in materials science, the resulting polyimides have been investigated for their biocompatibility, which may be of interest to professionals in the field of medical device development. There is no current evidence to support a direct role for ODPA in biological signaling pathways or as a therapeutic agent. Future research may further elucidate the potential of ODPA-based polymers in biomedical applications.

References

An In-Depth Technical Guide to 4,4'-Oxydiphthalic Anhydride: Properties, Applications, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4'-Oxydiphthalic anhydride (ODPA), a key chemical intermediate in the synthesis of high-performance polyimides. This document details its fundamental properties, experimental protocols for polymer synthesis, and explores its emerging applications in the biomedical field, offering valuable insights for researchers and professionals in materials science and drug development.

Core Properties of this compound

This compound is a solid organic compound that serves as a crucial monomer for the production of polyimides, a class of polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.

PropertyValueReference
Chemical Formula C₁₆H₆O₇[1][2][3][4]
Molecular Weight 310.21 g/mol [2][4]
Appearance White to off-white powder/crystals
Melting Point 225-229 °C
CAS Number 1823-59-2[1][5][2][3][4]

Synthesis of High-Performance Polyimides from this compound

ODPA is a preferred dianhydride monomer for creating flexible and processable polyimides due to the ether linkage in its structure. These polymers are synthesized through a polycondensation reaction with various diamines. The following sections provide detailed experimental protocols for the synthesis of polyimides from ODPA.

Experimental Protocol: One-Step High-Temperature Polycondensation

This method involves the direct reaction of the dianhydride and diamine in a high-boiling solvent at elevated temperatures to form the polyimide in a single step.

Materials:

  • This compound (ODPA)

  • Aromatic diamine (e.g., 4,4'-oxydianiline - ODA)

  • High-boiling aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP), m-cresol)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve the aromatic diamine in the solvent under a continuous flow of inert gas.

  • Gradually add an equimolar amount of ODPA to the solution with vigorous stirring.

  • Heat the reaction mixture to 180-200°C and maintain for 4-6 hours to effect imidization. The progress of the reaction can be monitored by the increase in viscosity.

  • After cooling to room temperature, the polymer solution is poured into a non-solvent, such as methanol or ethanol, to precipitate the polyimide.

  • The precipitated polymer is then filtered, washed thoroughly with the non-solvent, and dried in a vacuum oven at 80-100°C until a constant weight is achieved.

G cluster_setup Reaction Setup cluster_reaction Polycondensation cluster_workup Polymer Isolation Flask Three-Necked Flask Stirrer Mechanical Stirrer Flask->Stirrer N2_Inlet Nitrogen Inlet Flask->N2_Inlet Condenser Condenser Flask->Condenser Dissolve_Diamine Dissolve Diamine in Solvent Add_ODPA Add ODPA Dissolve_Diamine->Add_ODPA Equimolar Amount Heat_React Heat to 180-200°C (4-6 hours) Add_ODPA->Heat_React Cool Cool to Room Temp. Heat_React->Cool Precipitate Precipitate in Non-solvent Cool->Precipitate Filter_Wash Filter and Wash Precipitate->Filter_Wash Dry Dry in Vacuum Oven Filter_Wash->Dry Polyimide_Product Polyimide_Product Dry->Polyimide_Product Final Polyimide

One-Step Polyimide Synthesis Workflow.
Experimental Protocol: Two-Step Polycondensation (via Poly(amic acid))

This widely used method involves the formation of a soluble poly(amic acid) precursor at low temperatures, which is then converted to the final polyimide through thermal or chemical imidization.

Step 1: Synthesis of Poly(amic acid) (PAA)

Materials:

  • This compound (ODPA)

  • Aromatic diamine (e.g., 4,4'-oxydianiline - ODA)

  • Polar aprotic solvent (e.g., N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF))

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a flask under an inert atmosphere, dissolve the aromatic diamine in the solvent at room temperature.

  • Slowly add a stoichiometric amount of solid ODPA to the stirred diamine solution. The reaction is exothermic and should be maintained at a low temperature (0-25°C) to prevent premature imidization.

  • Continue stirring for 8-24 hours at room temperature to obtain a viscous poly(amic acid) solution.

Step 2: Conversion to Polyimide

  • Thermal Imidization: The poly(amic acid) solution is cast onto a glass substrate to form a film. The film is then heated in a stepwise manner, for example: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour, to evaporate the solvent and induce cyclodehydration to form the polyimide.

  • Chemical Imidization: A dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine or triethylamine) are added to the poly(amic acid) solution. The mixture is stirred at room temperature for several hours to achieve chemical conversion to the polyimide. The resulting polyimide is then precipitated, filtered, and dried as in the one-step method.

G cluster_paa_synthesis Step 1: Poly(amic acid) Synthesis cluster_imidization Step 2: Imidization Dissolve_Diamine_2 Dissolve Diamine in Solvent (0-25°C) Add_ODPA_2 Add ODPA Dissolve_Diamine_2->Add_ODPA_2 Stir_PAA Stir for 8-24h Add_ODPA_2->Stir_PAA PAA_Solution Poly(amic acid) Solution Stir_PAA->PAA_Solution Thermal_Imidization Thermal Imidization: Cast film & heat (100-300°C) PAA_Solution->Thermal_Imidization Chemical_Imidization Chemical Imidization: Add Acetic Anhydride & Pyridine PAA_Solution->Chemical_Imidization Polyimide_Film Polyimide_Film Thermal_Imidization->Polyimide_Film Polyimide Film Polyimide_Powder Polyimide_Powder Chemical_Imidization->Polyimide_Powder Polyimide Powder

Two-Step Polyimide Synthesis Workflow.

Properties of ODPA-Based Polyimides

The properties of polyimides derived from ODPA can be tailored by the choice of the diamine co-monomer. A summary of typical properties is presented below.

PropertyTypical Value Range
Glass Transition Temperature (Tg) 240 - 350 °C
Tensile Strength 80 - 150 MPa
Young's Modulus 2.0 - 3.5 GPa
Dielectric Constant (1 MHz) 2.8 - 3.5
Decomposition Temperature (5% weight loss) > 500 °C

Biomedical Applications of ODPA-Based Materials

While the primary applications of ODPA-based polyimides have been in the electronics and aerospace industries, their excellent biocompatibility, biostability, and mechanical properties have garnered increasing interest for biomedical applications.

Biocompatibility and Use in Medical Devices

Polyimides, in general, are known for their good biocompatibility. ODPA-based polyimides, with their inherent flexibility, are being explored for use in implantable medical devices, such as flexible neural probes and catheters. Their chemical inertness and resistance to degradation in biological environments make them suitable for long-term implantation.

Potential in Drug Delivery Systems

The synthesis of porous polyimide structures and nanoparticles from ODPA and various diamines opens up possibilities for their use as drug delivery vehicles. The porous matrix can be loaded with therapeutic agents, and the release kinetics can potentially be controlled by the polymer's degradation rate or by external stimuli. Research in this area is ongoing, focusing on tailoring the surface chemistry and porosity of these materials to optimize drug loading and release profiles.

While direct involvement of ODPA in specific signaling pathways has not been extensively reported, its role as a building block for biocompatible and biostable materials is of significant interest to drug development professionals. The development of ODPA-based platforms for controlled drug release and as coatings for medical implants to prevent adverse reactions are promising areas of future research.

G cluster_monomers Monomers cluster_synthesis Synthesis cluster_materials ODPA-Based Materials cluster_applications Biomedical Applications ODPA ODPA Polycondensation Polycondensation ODPA->Polycondensation Diamine Diamine Diamine->Polycondensation Polyimide_Film Biocompatible Films/ Coatings Polycondensation->Polyimide_Film Porous_Scaffolds Porous Scaffolds Polycondensation->Porous_Scaffolds Nanoparticles Nanoparticles Polycondensation->Nanoparticles Medical_Implants Medical Implants (e.g., Neural Probes) Polyimide_Film->Medical_Implants Tissue_Engineering Tissue Engineering Scaffolds Porous_Scaffolds->Tissue_Engineering Drug_Delivery Controlled Drug Delivery Nanoparticles->Drug_Delivery

Biomedical Applications of ODPA-based Materials.

Conclusion

This compound is a versatile and valuable monomer for the synthesis of high-performance polyimides. Its unique chemical structure imparts flexibility and processability to the resulting polymers without compromising their excellent thermal and mechanical properties. While well-established in traditional industrial applications, the favorable biocompatibility and biostability of ODPA-based materials are paving the way for their innovative use in the biomedical field, including in drug delivery and medical devices. Further research into the functionalization and processing of ODPA-based polyimides is expected to expand their utility and impact in both materials science and medicine.

References

An In-depth Technical Guide to the Structure-Property Relationships of Oxydiphthalic Anhydride (ODPA) Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-property relationships of oxydiphthalic anhydride (ODPA) isomers. It details their synthesis, physicochemical properties, and the impact of their isomeric structures on the characteristics of resulting polyimides. This document is intended to be a valuable resource for researchers and professionals in materials science and drug development.

Introduction to ODPA Isomers

Oxydiphthalic anhydride (ODPA) is a key monomer used in the synthesis of high-performance polyimides. The isomeric substitution of the phthalic anhydride moieties on the central diphenyl ether core significantly influences the physical and chemical properties of the monomer and the resulting polymers. The three primary positional isomers of ODPA are:

  • 4,4'-Oxydiphthalic anhydride (4,4'-ODPA)

  • 3,4'-Oxydiphthalic anhydride (3,4'-ODPA)

  • 3,3'-Oxydiphthalic anhydride (3,3'-ODPA)

The spatial arrangement of the anhydride groups dictates the geometry, flexibility, and packing efficiency of the polymer chains, thereby determining properties such as solubility, thermal stability, and processability.

Physicochemical Properties of ODPA Isomers

The structural differences among the ODPA isomers lead to distinct physicochemical properties. A summary of available quantitative data is presented in Table 1.

PropertyThis compound3,4'-Oxydiphthalic Anhydride3,3'-Oxydiphthalic Anhydride
CAS Number 1823-59-2[1]50662-95-8[2]17828-27-8
Molecular Formula C₁₆H₆O₇C₁₆H₆O₇[2]C₁₆H₆O₇
Molecular Weight 310.21 g/mol 310.22 g/mol [2]310.21 g/mol
Melting Point 225-229 °C[1][3]177-178 °C[4]Data not readily available
Appearance White to off-white powder[1]White to orange to green powder/crystal[4]Data not readily available
Solubility Soluble in polar aprotic solvents (e.g., NMP, DMAc)[5]; Insoluble in water[6]Soluble in polar aprotic solventsData not readily available

Synthesis of ODPA Isomers

The synthesis of ODPA isomers typically involves the coupling of halophthalic or nitrophthalic anhydrides. The choice of starting material and reaction conditions determines the resulting isomer.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of ODPA isomers.

Synthesis Workflow cluster_synthesis Synthesis cluster_purification Purification Start Starting Materials (e.g., Halophthalic Anhydride) Reaction Coupling Reaction (with catalyst and solvent) Start->Reaction Crude Crude ODPA Isomer Reaction->Crude Hydrolysis Hydrolysis to Tetracarboxylic Acid Crude->Hydrolysis Recrystallization Recrystallization Hydrolysis->Recrystallization Cyclization Recyclization to Anhydride Recrystallization->Cyclization Pure Pure Cyclization->Pure Pure ODPA Isomer

A generalized workflow for the synthesis and purification of ODPA isomers.
Experimental Protocols

3.2.1. Synthesis of this compound (4,4'-ODPA)

This protocol is based on the reaction of 4-nitrophthalic anhydride.[4][7]

  • Materials: 4-nitrophthalic anhydride, 4-dimethylaminopyridine (DMAP), o-dichlorobenzene, 50% aqueous sodium hydroxide, concentrated hydrochloric acid, acetic anhydride, acetic acid.

  • Procedure:

    • A mixture of 4-nitrophthalic anhydride (50 mmol), DMAP (5 mmol), and o-dichlorobenzene is heated at reflux for approximately 22 hours.

    • The reaction progress is monitored by HPLC until the starting material is consumed.

    • After cooling, the solid is collected by filtration.

    • The crude solid is dissolved in 50% aqueous sodium hydroxide with heating.

    • The solution is filtered and then acidified with concentrated HCl to precipitate the tetracarboxylic acid.

    • The 4,4'-oxydiphthalic acid is collected, dried, and then recrystallized from a mixture of acetic anhydride and acetic acid to yield the pure 4,4'-ODPA.

3.2.2. Synthesis of 3,3'-Oxydiphthalic Anhydride (3,3'-ODPA)

This protocol utilizes 3-chlorophthalic anhydride as the starting material.[8]

  • Materials: 3-chlorophthalic anhydride, 1,2,4-trichlorobenzene, potassium carbonate, tetraphenylphosphonium bromide, 4-chlorobenzoic acid.

  • Procedure:

    • A mixture of 3-chlorophthalic anhydride and 1,2,4-trichlorobenzene is heated to reflux.

    • A catalytic amount of dry potassium carbonate is added, and the suspension is heated for 1 hour.

    • Tetraphenylphosphonium bromide and 4-chlorobenzoic acid are added, followed by the remaining potassium carbonate.

    • The reaction is heated for approximately 12 hours.

    • The reaction mixture is diluted with additional 1,2,4-trichlorobenzene and filtered while hot.

    • The filtrate is allowed to cool to crystallize the 3,3'-ODPA.

Spectroscopic Characterization of ODPA Isomers

Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for the identification and differentiation of ODPA isomers.

FTIR Spectroscopy

The IR spectra of ODPA isomers are characterized by strong absorption bands corresponding to the anhydride functional group. The exact positions of these bands and the fingerprint region can be used to distinguish between the isomers.

  • Characteristic Peaks:

    • Asymmetric C=O stretching: ~1850-1860 cm⁻¹

    • Symmetric C=O stretching: ~1770-1790 cm⁻¹

    • C-O-C (ether) stretching: ~1260 cm⁻¹

The substitution pattern on the aromatic rings influences the vibrational modes, leading to unique fingerprint regions for each isomer.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for unambiguous structure elucidation.

¹H NMR Spectrum of 4,4'-ODPA: A representative ¹H NMR spectrum of 4,4'-ODPA would show signals corresponding to the aromatic protons. The symmetry of the 4,4'-isomer results in a simpler spectrum compared to the less symmetrical 3,4'- and 3,3'-isomers.[9]

¹³C NMR Spectroscopy: The chemical shifts of the carbonyl carbons and the aromatic carbons are indicative of the isomer. The number of distinct signals in the ¹³C NMR spectrum reflects the symmetry of the molecule.

Chromatographic Separation of ODPA Isomers

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and analysis of ODPA isomers.

HPLC Method Development Workflow

The development of a robust HPLC method for isomer separation follows a systematic approach.

HPLC Method Development Start Define Separation Goal (Isomer Resolution) Column Column Selection (e.g., C18, Phenyl) Start->Column Mobile Mobile Phase Optimization (Acetonitrile/Water, pH) Column->Mobile Detection Detector Settings (UV Wavelength) Mobile->Detection Validation Method Validation (Linearity, Precision, Accuracy) Detection->Validation Analysis Analysis Validation->Analysis

A workflow for developing an HPLC method for ODPA isomer separation.
Experimental Protocol: HPLC Separation

  • Column: A reversed-phase column, such as a C18 or a phenyl-based column, is typically used. Phenyl columns can offer enhanced selectivity for aromatic isomers due to π-π interactions.

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid) is commonly employed. The gradient is optimized to achieve baseline separation of the isomers.[10][11]

  • Detection: UV detection at a wavelength where all isomers have significant absorbance (e.g., 254 nm) is suitable.

  • Sample Preparation: Samples are dissolved in a suitable solvent, such as acetonitrile, and filtered through a 0.2 µm filter before injection.[10]

Structure-Property Relationships in Polyimides Derived from ODPA Isomers

The choice of ODPA isomer has a profound impact on the properties of the resulting polyimides. The relationship between the monomer structure and the polymer properties is a key consideration in materials design.

Impact of Isomer Structure on Polyimide Properties

The following diagram illustrates how the isomeric structure of ODPA influences key polyimide properties.

Structure_Property_Relationship cluster_isomer ODPA Isomer Structure cluster_properties Polyimide Properties Isomer_44 4,4'-ODPA (Symmetric, Linear) Tg Glass Transition Temp. Isomer_44->Tg Higher Solubility Solubility Isomer_44->Solubility Lower Isomer_34 3,4'-ODPA (Asymmetric, Kinked) Isomer_34->Tg Lower Isomer_34->Solubility Higher Melt_Viscosity Melt Viscosity Isomer_34->Melt_Viscosity Lower Isomer_33 3,3'-ODPA (Symmetric, Kinked) Isomer_33->Tg Lowest Isomer_33->Solubility Highest Thermal_Stability Thermal Stability

Influence of ODPA isomer structure on key polyimide properties.
  • Glass Transition Temperature (Tg): Polyimides derived from the more linear and symmetric 4,4'-ODPA tend to have higher glass transition temperatures due to more efficient chain packing and restricted rotation. The kinked structures of 3,4'-ODPA and 3,3'-ODPA disrupt this packing, leading to lower Tg values.

  • Solubility: The disruption of chain packing in polyimides made from 3,4'- and 3,3'-ODPA generally leads to improved solubility in organic solvents compared to those made from 4,4'-ODPA.

  • Melt Processability: The lower melt viscosity of polyimides based on asymmetric isomers like 3,4'-ODPA can improve their melt processability.

  • Thermal Stability: While all ODPA-based polyimides exhibit high thermal stability, the specific isomer can have a subtle effect on the decomposition temperature.

Biological Activity of ODPA Isomers

Based on available literature, there is a significant lack of research on the specific biological activities, cytotoxicity, and signaling pathway interactions of ODPA isomers. While polyimides in general are often considered for biomedical applications due to their stability, the toxicological profiles of the unpolymerized monomers are not well-documented in the public domain.[8] In vitro studies on other polymer monomers have shown that uncrosslinked components can be cytotoxic, highlighting the need for biocompatibility testing of any material intended for biological applications.[12] Further research is required to assess the potential biological effects of ODPA isomers for any applications in drug development or medical devices.

Conclusion

The isomeric structure of oxydiphthalic anhydride is a critical determinant of its physicochemical properties and, consequently, the performance characteristics of the resulting polyimides. The 4,4'-, 3,4'-, and 3,3'- isomers offer a versatile toolkit for tuning the properties of high-performance polymers. A thorough understanding of the synthesis, characterization, and structure-property relationships of these isomers is essential for the rational design of new materials with tailored functionalities. While the primary applications of ODPA isomers are in materials science, any potential use in a biological context would necessitate a comprehensive evaluation of their toxicological and biocompatibility profiles.

References

Hydrolytic Stability of 4,4'-Oxydiphthalic Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolytic stability of 4,4'-Oxydiphthalic anhydride (ODPA). ODPA is a crucial monomer in the synthesis of high-performance polyimides, valued for their exceptional thermal stability, chemical resistance, and dielectric properties.[1][2] However, the presence of two anhydride rings makes ODPA susceptible to hydrolysis, a reaction that can impact its purity, storage, and performance in polymerization reactions. Understanding the kinetics and mechanisms of ODPA hydrolysis is therefore critical for its effective handling and application.

Core Concepts of Anhydride Hydrolysis

Acid anhydrides, including ODPA, are thermodynamically unstable in water and will ultimately hydrolyze to their corresponding dicarboxylic acids.[3] The rate of this hydrolysis is dependent on several factors, including temperature, pH, and the presence of catalysts.[3] The reaction is generally slow at neutral pH and room temperature but can be significantly accelerated by acidic or basic conditions and elevated temperatures.[3]

The hydrolysis of an anhydride is a nucleophilic acyl substitution reaction where a water molecule attacks one of the carbonyl carbons of the anhydride group. This leads to the opening of the anhydride ring to form two carboxylic acid groups. In the case of ODPA, this results in the formation of 4,4'-oxydiphthalic acid.

Quantitative Data on Hydrolytic Stability

For context, the hydrolysis of acetic anhydride is slow at temperatures below 55-60°C in the absence of a catalyst.[3] Kinetic data for the hydrolysis of 2,4-dinitrophenyl acetate shows a clear dependence on pH, with the reaction rate increasing significantly at higher pH values.

To obtain precise quantitative data for ODPA, dedicated experimental studies are required. The experimental protocols outlined in the following section provide methodologies to determine these crucial parameters.

Table 1: Representative Hydrolysis Data for Anhydrides (for illustrative purposes)

AnhydrideConditionsRate Constant (k)Reference
Acetic AnhydrideNeutral, < 55°CSlow[3]
2,4-Dinitrophenyl acetatepH 5.0, 22.5°CPseudo-first order[4]
2,4-Dinitrophenyl acetatepH 8.5, 22.5°CSignificantly faster than at pH 5.0[4]

Note: This table is for illustrative purposes to show the type of data that needs to be generated for ODPA. The values are not directly transferable to ODPA.

Experimental Protocols for Determining Hydrolytic Stability

Several analytical techniques can be employed to monitor the hydrolysis of ODPA. The choice of method depends on the specific requirements of the study and the available instrumentation.

Titrimetric Method

This is a classical and straightforward method to determine the extent of hydrolysis by quantifying the amount of carboxylic acid produced.

Methodology:

  • A known quantity of ODPA is dissolved in a suitable organic solvent.

  • An aqueous solution (with controlled pH and temperature) is added to initiate hydrolysis.

  • Aliquots are taken at specific time intervals.

  • The reaction in the aliquot is quenched (e.g., by rapid cooling or dilution with a non-reactive solvent).

  • The amount of 4,4'-oxydiphthalic acid formed is determined by titration with a standardized solution of a strong base (e.g., NaOH) using a suitable indicator like phenolphthalein.[5]

  • A back-titration method can also be used, where an excess of alkali is added to the sample, and the unreacted alkali is then titrated with a standard acid.[5]

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for monitoring the hydrolysis of ODPA. It allows for the simultaneous quantification of the remaining ODPA and the formed 4,4'-oxydiphthalic acid.

Methodology:

  • Sample Preparation: Prepare a stock solution of ODPA in a suitable organic solvent (e.g., acetonitrile). Initiate the hydrolysis by adding a buffered aqueous solution. Maintain the reaction mixture at a constant temperature.

  • Chromatographic Conditions (Example):

    • Column: A reversed-phase column, such as an octyl silane (C8) or octadecyl silane (C18) column, is typically used. A patent for phthalic anhydride detection suggests an octyl silane group silica gel chromatographic column.[6]

    • Mobile Phase: A gradient elution is often employed. For instance, a mixture of an aqueous buffer (e.g., potassium phosphate buffer at a specific pH) and an organic solvent like acetonitrile can be used.[6]

    • Detection: A UV detector is commonly used, with the detection wavelength set to a value where both ODPA and its hydrolysis product have significant absorbance (e.g., around 225-235 nm for phthalic anhydride).[6]

    • Flow Rate and Column Temperature: These parameters need to be optimized for good separation, for example, a flow rate of 0.8-1.2 mL/min and a column temperature of 30-37°C have been reported for phthalic anhydride analysis.[6]

  • Analysis: Inject aliquots of the reaction mixture onto the HPLC system at different time points. The concentrations of ODPA and 4,4'-oxydiphthalic acid are determined by comparing their peak areas to those of standard solutions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy can be used to monitor the hydrolysis reaction in real-time by observing changes in the characteristic infrared absorption bands of the anhydride and the carboxylic acid.

Methodology:

  • Identify Characteristic Peaks: The anhydride group of ODPA will have two characteristic C=O stretching bands around 1780 cm⁻¹ and 1850 cm⁻¹. The resulting carboxylic acid will show a broad O-H stretch and a C=O stretch around 1700 cm⁻¹.

  • Reaction Monitoring: The hydrolysis reaction can be carried out in a suitable solvent mixture (e.g., dioxane-water) within an IR cell.

  • Data Acquisition: FT-IR spectra are recorded at regular intervals.

  • Data Analysis: The decrease in the intensity of the anhydride peaks and the increase in the intensity of the carboxylic acid peaks are used to determine the reaction kinetics.

Visualization of Processes

Hydrolysis Reaction of this compound

Hydrolysis_Reaction cluster_reactants Reactants cluster_product Product ODPA This compound C₁₆H₆O₇ Product 4,4'-Oxydiphthalic Acid C₁₆H₈O₈ ODPA->Product Hydrolysis Water Water H₂O Water->Product

Caption: The hydrolysis of this compound to 4,4'-oxydiphthalic acid.

General Experimental Workflow for HPLC Analysis

HPLC_Workflow A Prepare ODPA Stock Solution B Initiate Hydrolysis (add aqueous buffer) A->B C Incubate at Constant Temperature B->C D Withdraw Aliquots at Different Time Points C->D E Inject Aliquot into HPLC D->E F Analyze Chromatogram (Peak Area) E->F G Calculate Concentrations F->G H Determine Reaction Kinetics G->H

Caption: A typical experimental workflow for studying ODPA hydrolysis using HPLC.

Factors Influencing Hydrolytic Stability

  • Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. Storing ODPA at low temperatures is recommended to minimize degradation.[3]

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of anhydrides. Neutral or near-neutral pH is generally preferred for storage and handling in aqueous environments if hydrolysis is to be minimized.

  • Solvent: The solubility of ODPA and water in the reaction medium can affect the hydrolysis rate. The use of aprotic solvents can help to protect the anhydride from hydrolysis. ODPA has reasonable solubility in polar, aprotic solvents.[1]

  • Moisture: Due to its sensitivity to hydrolysis, ODPA should be protected from atmospheric moisture during storage and handling.[7]

Conclusion

While this compound is a cornerstone for high-performance polyimides, its susceptibility to hydrolysis necessitates careful handling and storage. This guide has outlined the fundamental principles of its hydrolytic degradation and provided detailed experimental protocols for its quantitative assessment. By generating specific stability data for ODPA, researchers and developers can ensure the quality of the monomer, optimize polymerization processes, and ultimately enhance the performance and reliability of the resulting polyimide materials. The provided workflows and diagrams serve as a practical starting point for establishing robust analytical procedures to characterize the hydrolytic stability of this important industrial chemical.

References

An In-depth Technical Guide to the Reaction Mechanism of 4,4'-Oxydiphthalic Anhydride with Diamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism between 4,4'-oxydiphthalic anhydride (ODPA) and various diamines, a cornerstone in the synthesis of high-performance polyimides. This document details the reaction pathways, experimental protocols, and a comparative analysis of the resulting polymer properties, tailored for professionals in research and development.

Core Reaction Mechanism: A Two-Step Polycondensation

The synthesis of polyimides from this compound (ODPA) and diamines is a well-established two-step polycondensation reaction. This process involves the initial formation of a soluble poly(amic acid) (PAA) precursor, followed by a cyclodehydration (imidization) step to yield the final, thermally stable polyimide.

Step 1: Poly(amic acid) Formation

The reaction is initiated by the nucleophilic attack of the amino groups of the diamine on the carbonyl carbons of the ODPA.[1] This occurs in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), typically at room temperature. The reaction is generally rapid and results in the opening of the anhydride ring to form a poly(amic acid), a polymer chain containing amide and carboxylic acid functional groups.[2] The high reactivity of the monomers is crucial for achieving a high molecular weight PAA.[1]

Step 2: Imidization to Polyimide

The second step, imidization, involves the conversion of the poly(amic acid) into the final polyimide through the elimination of water. This can be achieved through two primary methods:

  • Thermal Imidization: The PAA solution is cast into a film and then heated in a staged curing process, often at temperatures ranging from 150°C to 300°C.[3] This method is widely used for producing polyimide films and coatings.[3]

  • Chemical Imidization: This solution-based method employs dehydrating agents, typically a mixture of a carboxylic acid anhydride (like acetic anhydride) and a tertiary amine catalyst (like pyridine or triethylamine), at lower temperatures.[4]

The choice of imidization method can influence the final properties of the polyimide.[5]

dot

Figure 1: Overall two-step reaction mechanism for polyimide synthesis.

Quantitative Data on ODPA-Based Polyimides

The properties of polyimides derived from ODPA are highly dependent on the structure of the diamine used in the polymerization. The following tables summarize key thermal and mechanical properties for a selection of polyimides synthesized from ODPA and various aromatic and aliphatic diamines.

Table 1: Thermal Properties of ODPA-Based Polyimides

DiamineGlass Transition Temp. (Tg) (°C)Decomposition Temp. (Td, 5% wt. loss) (°C)Reference
4,4'-Oxydianiline (ODA)276 - 290>500[5][6]
4,4'-(Naphthalen-1-ylmethylene)dianiline>290>510[7]
4,4'-(Naphthalen-1-ylmethylene)bis(2,6-dimethylaniline)>340>510[7]
4,4'-Diaminodiphenylmethane (DDM) derivatives>268>500[8]
1,6-Hexamethylenediamine (HMDA) copolymers with ODAVaries with composition470 - 500[9]

Table 2: Mechanical Properties of ODPA-Based Polyimide Films

DiamineTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)Reference
4,4'-Oxydianiline (ODA)138.71.7655.0[5]
4,4'-Diaminodiphenylmethane (DDM) derivatives72 - 1052.18 - 2.854 - 7[8]
Copolymers with Bisphenol A dianhydride (BPADA)138.71.7655.0[10]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the synthesis of polyimides from ODPA and representative aromatic and aliphatic diamines.

Synthesis of Poly(amic acid) from ODPA and an Aromatic Diamine (e.g., 4,4'-Oxydianiline - ODA)
  • Monomer and Solvent Preparation: Ensure this compound (ODPA) and 4,4'-oxydianiline (ODA) are of high purity and dry. Use anhydrous N,N-dimethylacetamide (DMAc) as the solvent.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a stoichiometric amount of ODA in DMAc under a nitrogen atmosphere.

  • Polymerization: Slowly add an equimolar amount of ODPA to the stirred ODA solution. The reaction is typically carried out at room temperature for 24 hours to yield a viscous poly(amic acid) solution.[11]

Synthesis of Poly(amic acid) from ODPA and an Aliphatic Diamine (e.g., 1,6-Hexamethylenediamine - HMDA)

The procedure is similar to that for aromatic diamines, with considerations for the reactivity of the aliphatic amine. The reaction is generally faster. Copolymers with aromatic diamines are often synthesized to balance properties.[9]

dot

Experimental_Workflow_PAA start Start prep Prepare Dry Monomers (ODPA & Diamine) and Anhydrous Solvent start->prep end End (Viscous PAA solution) setup Set up Reaction Flask with Stirrer and N₂ Inlet prep->setup dissolve Dissolve Diamine in Solvent under N₂ setup->dissolve add_odpa Slowly Add Equimolar ODPA to the Stirred Solution dissolve->add_odpa react Stir at Room Temperature for 24 hours add_odpa->react react->end

Figure 2: Experimental workflow for poly(amic acid) synthesis.

Thermal Imidization of Poly(amic acid) Film
  • Film Casting: Cast the poly(amic acid) solution onto a glass substrate to form a uniform film.

  • Staged Curing: Place the cast film in a programmable oven and subject it to a multi-step heating process under a nitrogen atmosphere. A typical protocol involves holding at 100°C for 1 hour, 200°C for 1 hour, and finally at 300°C for 1 hour.[2]

  • Cooling and Removal: Allow the film to cool slowly to room temperature before removing it from the substrate.

Chemical Imidization of Poly(amic acid)
  • Reagent Preparation: Prepare a solution of acetic anhydride and pyridine (or triethylamine) in the reaction solvent.

  • Imidization Reaction: Add the dehydrating agent mixture to the poly(amic acid) solution and stir at room temperature. The polyimide will precipitate out of the solution as it forms.

  • Isolation and Purification: Collect the precipitated polyimide by filtration, wash it thoroughly with a suitable solvent (e.g., methanol), and dry it under vacuum.

dot

Imidization_Workflow cluster_thermal Thermal Imidization cluster_chemical Chemical Imidization cast_film Cast PAA Solution onto Substrate staged_heating Staged Heating in Oven (e.g., 100°C, 200°C, 300°C) cast_film->staged_heating cool_remove Cool and Remove Polyimide Film staged_heating->cool_remove add_reagents Add Acetic Anhydride and Pyridine to PAA Solution precipitate Stir at Room Temperature; Polyimide Precipitates add_reagents->precipitate filter_wash Filter, Wash, and Dry Polyimide Powder precipitate->filter_wash start Poly(amic acid) Solution start->cast_film start->add_reagents

Figure 3: Comparative workflow for thermal and chemical imidization.

Conclusion

The reaction of this compound with a diverse range of diamines provides a versatile platform for the synthesis of high-performance polyimides with tunable properties. Understanding the nuances of the two-step reaction mechanism, including the critical parameters of each stage, is paramount for achieving desired material characteristics. The choice of diamine structure and the imidization method are key factors that allow for the tailoring of thermal stability, mechanical strength, and processability of the final polyimide. This guide serves as a foundational resource for researchers and professionals to navigate the synthesis and application of ODPA-based polyimides.

References

The Fundamental Chemistry of Polyimides Derived from 4,4'-Oxydiphthalic Anhydride (ODPA): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core chemistry of polyimides synthesized from 4,4'-oxydiphthalic anhydride (ODPA). ODPA-based polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and dielectric properties.[1] These characteristics, coupled with their potential for biocompatibility, have garnered significant interest in advanced applications, including the field of drug development.[2] This guide provides a comprehensive overview of their synthesis, properties, and characterization, with a focus on the experimental details and data relevant to researchers in the field.

Synthesis of ODPA-Based Polyimides

The synthesis of polyimides from ODPA typically follows a two-step or a one-step polycondensation reaction involving a diamine comonomer. The ether linkage in the ODPA monomer imparts a degree of flexibility to the resulting polyimide backbone, which can enhance solubility and processability compared to more rigid polyimides.[1]

Two-Step Synthesis (Thermal Imidization)

The most common method for synthesizing ODPA-based polyimides is a two-step process.[3] The first step involves the formation of a poly(amic acid) (PAA) precursor, which is then converted to the final polyimide in the second step through a process called imidization.

Step 1: Poly(amic acid) Synthesis

In this step, the ODPA dianhydride reacts with a chosen diamine in a 1:1 molar ratio in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).[1] The reaction is typically carried out at room temperature with stirring for several hours to produce a viscous PAA solution.

Step 2: Thermal Imidization

The PAA solution is then cast onto a substrate to form a film. The film is subsequently heated in a stepwise manner to induce cyclodehydration, converting the amic acid linkages into imide rings and releasing water as a byproduct. A typical heating profile involves heating at a controlled rate to temperatures around 300°C.[4]

One-Step Synthesis

A one-step method can also be employed, where the polymerization and imidization occur concurrently in a high-boiling solvent. This process involves heating the monomers in a solvent mixture, such as N-methyl-2-pyrrolidone and o-dichlorobenzene, to temperatures around 180°C.[5]

Properties of ODPA-Based Polyimides

The properties of ODPA-based polyimides are highly dependent on the chemical structure of the diamine used in the synthesis. However, they generally exhibit a desirable combination of thermal, mechanical, and electrical properties.

Thermal Properties

ODPA-based polyimides are known for their excellent thermal stability. The glass transition temperature (Tg) and the decomposition temperature are key indicators of their performance at elevated temperatures.

Mechanical Properties

These polyimides typically form strong, flexible films with high tensile strength and modulus. The mechanical properties can be tailored by the choice of the diamine monomer.

Dielectric Properties

ODPA-based polyimides often possess low dielectric constants, making them suitable for applications in microelectronics.

Quantitative Data Summary

The following tables summarize key quantitative data for various ODPA-based polyimides reported in the literature.

Polyimide CompositionSynthesis MethodGlass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (TGA) (°C)Reference
ODPA-ODATwo-step thermal imidization>260>500[6]
ODPA-DMBOne-step polymerization298503[7]
(co)PIOH-2 (ODPA-HAB(D) 1:1)One-step polycondensationNot specified386[8]
Polyimide CompositionTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)Reference
(co)PIOH-1 (ODPA-HAB(D) 3:1)184.13.382.7[8]
(co)PIOH-3 (ODPA-HAB(D) 1:3)101.12.372.3[8]
ODPA-ODANot specified4.42Not specified[4]
Polyimide CompositionDielectric ConstantReference
ODPA-ODA3.29[4]

Experimental Protocols

Detailed Methodology for Two-Step Synthesis of ODPA-ODA Polyimide Film

This protocol describes the synthesis of a polyimide film from this compound (ODPA) and 4,4'-oxydianiline (ODA) via a two-step thermal imidization process.[1][4]

Materials:

  • This compound (ODPA)

  • 4,4'-Oxydianiline (ODA)

  • N,N-Dimethylacetamide (DMAc, anhydrous)

  • Acetic anhydride (for recrystallization of ODPA, optional)

  • n-Hexane (for washing, optional)

Equipment:

  • Three-neck round-bottom flask with a mechanical stirrer and nitrogen inlet

  • Glass substrate

  • Doctor blade or spin coater

  • Vacuum oven or furnace with programmable temperature control

Procedure:

  • Monomer Purification (Optional but Recommended):

    • ODPA can be purified by recrystallization from acetic anhydride and then washed with n-hexane.

    • Both ODPA and ODA should be dried in a vacuum oven at an appropriate temperature (e.g., 60°C for ODPA) for several hours to remove any moisture before use.[1]

  • Poly(amic acid) Synthesis:

    • In a dry three-neck flask under a nitrogen atmosphere, dissolve an equimolar amount of ODA in anhydrous DMAc.

    • Slowly add an equimolar amount of ODPA powder to the stirred ODA solution at room temperature.

    • Continue stirring the reaction mixture at room temperature for 24 hours. The viscosity of the solution will increase as the poly(amic acid) is formed.[1]

  • Film Casting:

    • Cast the viscous poly(amic acid) solution onto a clean glass substrate using a doctor blade or a spin coater to achieve a uniform thickness.

  • Thermal Imidization:

    • Place the cast film in a vacuum oven or furnace.

    • Heat the film using a staged heating program. A typical program might be:

      • 100°C for 40 minutes to remove the bulk of the solvent.[4]

      • 200°C for 60 minutes for further solvent removal and partial imidization.[4]

      • 300°C for 60 minutes to complete the imidization process.[4]

    • Cool the film slowly to room temperature under vacuum.

    • The resulting polyimide film can then be carefully peeled from the glass substrate.

Characterization of ODPA-Based Polyimides

A suite of analytical techniques is employed to confirm the chemical structure and evaluate the properties of the synthesized polyimides.

  • Fourier Transform Infrared (FTIR) Spectroscopy: Used to monitor the conversion of the poly(amic acid) to the polyimide by observing the disappearance of the amic acid peaks and the appearance of characteristic imide absorption bands (typically around 1780 cm⁻¹ and 1720 cm⁻¹ for the C=O stretching, and 1375 cm⁻¹ for the C-N stretching).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the polymer's chemical structure and composition.

  • Thermogravimetric Analysis (TGA): Determines the thermal stability and decomposition temperature of the polyimide by measuring the weight loss as a function of temperature.

  • Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) of the polymer.

  • Mechanical Testing: Tensile tests are performed to measure properties such as tensile strength, Young's modulus, and elongation at break.

Application in Drug Development: A Logical Workflow

While the direct application of ODPA-based polyimides in clinically approved drug delivery systems is still an emerging area, their properties make them attractive candidates for the development of advanced drug carriers. A logical workflow for developing ODPA-polyimide-based drug delivery systems is outlined below. This workflow highlights the key stages from initial design to preclinical evaluation.

Drug_Development_Workflow node_synthesis Polymer Synthesis & Modification node_characterization Physicochemical Characterization node_synthesis->node_characterization Characterize sub_synthesis • ODPA + Diamine Selection • Functionalization for Drug Conjugation node_synthesis->sub_synthesis node_formulation Drug Loading & Nanoparticle Formulation node_characterization->node_formulation Formulate sub_characterization • Structure (FTIR, NMR) • Molecular Weight • Thermal Properties (TGA, DSC) • Mechanical Properties node_characterization->sub_characterization node_invitro In Vitro Evaluation node_formulation->node_invitro Test sub_formulation • Drug Encapsulation/Conjugation • Nanoparticle/Micelle Formation • Size, Zeta Potential, Drug Load Analysis node_formulation->sub_formulation node_invivo In Vivo Studies node_invitro->node_invivo Validate sub_invitro • Biocompatibility/Cytotoxicity Assays • Drug Release Kinetics • Cellular Uptake Studies node_invitro->sub_invitro node_preclinical Preclinical Assessment node_invivo->node_preclinical Assess sub_invivo • Animal Models • Pharmacokinetics & Biodistribution • Efficacy & Toxicity Studies node_invivo->sub_invivo sub_preclinical • Safety Pharmacology • Formulation Optimization • Regulatory Submission Data node_preclinical->sub_preclinical

Caption: Logical workflow for the development of ODPA-polyimide-based drug delivery systems.

Signaling Pathways in Drug Delivery

While a specific signaling pathway directly modulated by ODPA-polyimides is not established, the design of drug delivery systems often involves targeting pathways crucial for disease progression, such as cancer. For instance, a common strategy is to target cell surface receptors that are overexpressed in cancer cells to enhance the uptake of the drug-loaded nanoparticles. The diagram below illustrates a generalized pathway of targeted drug delivery to a cancer cell, which could be a goal for a functionalized ODPA-polyimide nanoparticle.

Targeted_Drug_Delivery_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell node_nanoparticle Functionalized ODPA-Polyimide Nanoparticle with Drug node_receptor Overexpressed Receptor node_nanoparticle->node_receptor Binding node_endocytosis Receptor-Mediated Endocytosis node_receptor->node_endocytosis Internalization node_endosome Endosome node_endocytosis->node_endosome node_release Drug Release (e.g., pH-triggered) node_endosome->node_release Escape/Degradation node_target Intracellular Target (e.g., DNA, Kinases) node_release->node_target Action node_apoptosis Apoptosis / Cell Death node_target->node_apoptosis Induces

Caption: Generalized pathway of targeted drug delivery to a cancer cell via a functionalized nanoparticle.

References

4,4'-Oxydiphthalic Anhydride (ODPA): A Keystone Monomer for High-Performance Materials

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Applications of 4,4'-Oxydiphthalic Anhydride in Materials Science

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (ODPA) has emerged as a critical building block in the synthesis of high-performance polymers, most notably polyimides. The inherent flexibility imparted by the ether linkage in its backbone, combined with the rigidity of the phthalic anhydride groups, allows for the creation of materials with an exceptional balance of thermal stability, mechanical robustness, and processability. This technical guide delves into the core applications of ODPA in materials science, with a particular focus on the synthesis-structure-property relationships of the resulting polyimides. Detailed experimental protocols for the synthesis and characterization of ODPA-based materials are provided, alongside a comprehensive compilation of their key performance metrics.

Introduction to this compound

This compound is an aromatic dianhydride monomer that serves as a cornerstone for a variety of advanced polymers.[1] Its molecular structure, featuring a flexible ether bridge connecting two phthalic anhydride units, is instrumental in developing polymers with enhanced solubility and processability without compromising their high-temperature performance.[2] This unique combination of properties makes ODPA a preferred monomer for applications in the aerospace, electronics, and automotive industries where materials are subjected to extreme conditions.

Polyimides derived from ODPA exhibit a remarkable suite of properties including:

  • Excellent Thermal Stability: High glass transition temperatures (Tg) and decomposition temperatures (Td).[3][4]

  • Superior Mechanical Properties: High tensile strength and modulus.[3][5]

  • Favorable Dielectric Properties: Low dielectric constants, making them suitable for microelectronics.[6][7]

  • Good Chemical and Solvent Resistance: Resistance to a wide range of acids, bases, and organic solvents.[6]

  • Enhanced Processability: The ether linkage improves solubility in organic solvents, facilitating easier processing into films and coatings.[6][4]

Synthesis of ODPA-Based Polyimides

The most prominent application of ODPA is in the synthesis of polyimides. This is typically achieved through a two-step polycondensation reaction involving the reaction of ODPA with an aromatic diamine.

Polyimide_Synthesis_Workflow ODPA 4,4'-Oxydiphthalic Anhydride (ODPA) PAA_solution Poly(amic acid) Solution ODPA->PAA_solution Diamine Aromatic Diamine (e.g., ODA) Diamine->PAA_solution Solvent Polar Aprotic Solvent (e.g., NMP, DMAc) Solvent->PAA_solution Casting Solution Casting / Spin Coating PAA_solution->Casting PAA_film Poly(amic acid) Film Casting->PAA_film Imidization Imidization PAA_film->Imidization Thermal Thermal Imidization (Heat) Imidization->Thermal Chemical Chemical Imidization (Dehydrating Agent + Catalyst) Imidization->Chemical PI_film Polyimide Film Thermal->PI_film Chemical->PI_film

Caption: General two-step synthesis workflow for producing polyimide films from ODPA.

Step 1: Poly(amic acid) Synthesis

The initial step involves the ring-opening polyaddition of the dianhydride (ODPA) and a diamine in a polar aprotic solvent at room temperature to form a high molecular weight poly(amic acid) (PAA) solution.

Step 2: Imidization

The second step is the conversion of the PAA precursor into the final polyimide through cyclodehydration. This can be accomplished by two primary methods:

  • Thermal Imidization: The PAA film is subjected to a staged heating process, typically with a final curing temperature between 300°C and 400°C. This method drives off the solvent and the water formed during the ring-closing reaction.

  • Chemical Imidization: The PAA solution is treated with a dehydrating agent, such as acetic anhydride, and a catalyst, like pyridine or triethylamine, at lower temperatures. This method can often lead to polyimides with different morphologies and properties compared to thermal imidization.[8]

Structure-Property Relationships

The final properties of the ODPA-based polyimide are highly dependent on the chemical structure of the diamine comonomer. The selection of the diamine allows for the fine-tuning of the material's characteristics to suit specific applications.

Structure_Property_Relationship cluster_diamines Diamine Comonomer Selection cluster_structure Resulting Polymer Structure cluster_properties Final Material Properties ODPA This compound (ODPA) Rigid_Diamine Rigid/Linear Diamine (e.g., p-PDA) Flexible_Diamine Flexible/Bent Diamine (e.g., ODA) Bulky_Diamine Diamine with Bulky Pendant Groups High_Packing High Chain Packing & Order Rigid_Diamine->High_Packing Low_Packing Low Chain Packing & Amorphous Flexible_Diamine->Low_Packing Increased_FFV Increased Fractional Free Volume (FFV) Bulky_Diamine->Increased_FFV High_Modulus High Modulus & Thermal Stability High_Packing->High_Modulus High_Toughness High Toughness & Flexibility Low_Packing->High_Toughness Improved_Solubility Improved Solubility Low_Packing->Improved_Solubility Low_Dielectric Low Dielectric Constant Increased_FFV->Low_Dielectric Increased_FFV->Improved_Solubility

Caption: Influence of diamine structure on the properties of ODPA-based polyimides.

Quantitative Data on ODPA-Based Polyimides

The following tables summarize key quantitative data for various ODPA-based polyimides, providing a comparative overview of their performance characteristics.

Table 1: Thermal Properties of ODPA-Based Polyimides

DiamineGlass Transition Temp. (Tg) (°C)5% Weight Loss Temp. (Td) (°C)Reference(s)
ODA221.1512.4
p-PDA> 300> 550[6]
DMB298503[4]
HAB/D (1:1)Not specified386[3]
3-BAPOPP/44ODA192.5 - 226.1Not specified[6]

Table 2: Mechanical Properties of ODPA-Based Polyimides

DiamineTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)Reference(s)
ODA138.71.7655.0
HAB/D (3:1)184.13.382.7[3]
HAB/D (1:3)101.12.372.3[3]
ODPA-ODANot specified4.42Not specified[9]

Table 3: Dielectric Properties of ODPA-Based Polyimides

DiamineDielectric Constant (@ 1 MHz)Dissipation FactorReference(s)
p-PDALower than BPDA/p-PDALower than BPDA/p-PDA[6]
3-BAPOPP/44ODA2.79 - 3.02Not specified[6]
ODPA-ODA3.29Not specified[9]
(β-CN) APB17.8 (predicted)Not specified[7]

Experimental Protocols

Synthesis of ODPA-ODA Poly(amic acid)
  • Materials: this compound (ODPA), 4,4'-Oxydianiline (ODA), N-methyl-2-pyrrolidone (NMP, anhydrous).

  • Procedure:

    • In a dry, nitrogen-purged flask equipped with a mechanical stirrer, dissolve a stoichiometric amount of ODA in NMP.

    • Slowly add an equimolar amount of ODPA powder to the stirred ODA solution in portions to control the exothermic reaction.

    • Continue stirring at room temperature for 24 hours to ensure the formation of a viscous poly(amic acid) solution. The viscosity should be monitored to confirm the progress of the polymerization.

Preparation of ODPA-ODA Polyimide Film via Thermal Imidization
  • Casting: Pour the synthesized poly(amic acid) solution onto a clean, level glass substrate.

  • Spreading: Use a doctor blade to spread the solution evenly to a desired thickness.

  • Drying and Curing: Place the coated substrate in a programmable vacuum oven and subject it to the following heating schedule:

    • 100°C for 1 hour to slowly remove the solvent.

    • 200°C for 1 hour for initial imidization.

    • 300°C for 1 hour to complete the imidization process.

    • 350°C for 30 minutes for final annealing.

  • Film Removal: After cooling to room temperature, carefully peel the polyimide film from the glass substrate.

Characterization Techniques
  • Fourier Transform Infrared (FTIR) Spectroscopy:

    • Purpose: To confirm the conversion of poly(amic acid) to polyimide.

    • Methodology: Acquire the FTIR spectrum of the polyimide film. Look for the disappearance of the amide and carboxylic acid peaks of the PAA and the appearance of characteristic imide absorption bands around 1776 cm⁻¹ (asymmetric C=O stretching), 1705-1719 cm⁻¹ (symmetric C=O stretching), and 1355-1359 cm⁻¹ (C-N stretching).[3]

  • Thermogravimetric Analysis (TGA):

    • Purpose: To determine the thermal stability of the polyimide.

    • Methodology: Heat a small sample of the polyimide film from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere. The temperature at which 5% weight loss occurs is recorded as the decomposition temperature (Td).[3]

  • Dynamic Mechanical Analysis (DMA):

    • Purpose: To determine the glass transition temperature (Tg) and viscoelastic properties.

    • Methodology: Analyze a rectangular film sample in tensile mode. Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz) while ramping the temperature at a controlled rate (e.g., 3°C/min). The peak of the tan δ curve is typically taken as the Tg.

  • Dielectric Analysis:

    • Purpose: To measure the dielectric constant and dissipation factor.

    • Methodology: Place a film sample between two parallel plate electrodes of a dielectric analyzer. Measure the capacitance and dissipation factor over a range of frequencies (e.g., 1 kHz to 1 MHz) at room temperature.

Emerging Applications

Beyond traditional applications in films and coatings, ODPA-based materials are being explored for a range of advanced technologies:

  • Supercapacitors and Batteries: Polyimide films derived from ODPA exhibit high specific capacitance and can be used as separators or even as active anode materials in lithium-ion batteries.[6][10]

  • Metal-Organic Frameworks (MOFs): Hydrolyzed ODPA can act as a ligand to form MOFs with potential applications in flexible optoelectronic memory devices.[6][10]

  • Gas Separation Membranes: The ability to tune the fractional free volume of ODPA-based polyimides by selecting different diamines makes them promising candidates for gas separation membranes.[3]

Conclusion

This compound is a versatile and indispensable monomer in the field of materials science. Its unique chemical structure enables the synthesis of a wide array of high-performance polyimides with tailorable properties. The data and protocols presented in this guide underscore the vast potential of ODPA for developing advanced materials for demanding applications. As research continues to push the boundaries of polymer science, the importance of ODPA as a fundamental building block is set to grow, paving the way for innovations in electronics, energy storage, and beyond.

References

safety and handling precautions for 4,4'-Oxydiphthalic anhydride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 4,4'-Oxydiphthalic Anhydride

This guide provides comprehensive safety and handling information for this compound (ODPA), intended for researchers, scientists, and drug development professionals. The following sections detail the material's properties, hazards, handling protocols, and emergency procedures.

Chemical and Physical Properties

This compound is a dianhydride building block commonly used in the synthesis of polyimides for various applications, including supercapacitors and battery anodes.[1][2] It is a thermally stable, organic compound.[3]

Table 1: Chemical Identification and Physical Properties of this compound

PropertyValueReference
Chemical Name This compound[4]
Synonyms ODPA, 5,5′-Oxybis(1,3-isobenzofurandione), 3,3′,4,4′-Diphenyl ether tetracarboxylic acid dianhydride[1][4]
CAS Number 1823-59-2[4][5]
Chemical Formula C₁₆H₆O₇[3][4][6]
Molecular Weight 310.21 g/mol [3][5]
Appearance White to off-white powder or crystal[1][4][7]
Melting Point 225-229 °C[4][5][7]
Odor Not known[4]
Solubility Water: Not known; Organic Solvents: Good solubility[4]
Chemical Stability Stable under recommended storage conditions.[4]
Moisture Sensitivity Product is moisture sensitive.[4][8]

Hazard Identification and Classification

ODPA is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are related to skin and eye irritation, and long-term environmental effects. While some safety data sheets (SDS) may not show a hazard pictogram, the hazard statements necessitate caution.[4][9] More comprehensive SDSs indicate a "Danger" signal word and associated pictograms.[6][8]

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard StatementPrecautionary StatementsReference
Skin Irritation (Category 2) H315: Causes skin irritation.P264, P280, P302+P352, P332+P313, P362+P364[6]
Serious Eye Damage (Category 1) H318: Causes serious eye damage.P280, P305+P351+P338+P310[6][8][10]
Hazardous to the Aquatic Environment (Chronic) H412: Harmful to aquatic life with long lasting effects.P273, P501[4][5][6][11]

Safe Handling and Storage Protocols

Proper handling and storage procedures are critical to minimize risk and maintain the integrity of the material.

Experimental Protocol for Safe Handling
  • Engineering Controls : Conduct all operations in a well-ventilated area, preferably within a chemical fume hood to avoid dust and vapor inhalation.[4][6] Ensure a safety shower and eye wash station are readily accessible.[4][6]

  • Personal Protective Equipment (PPE) : Before handling, don the appropriate PPE as detailed in Section 4.0.

  • Dispensing : Handle as a solid powder. Avoid actions that generate dust, such as crushing or vigorous shaking.[4][9] Use non-sparking tools.[9]

  • Hygiene : Wash hands and face thoroughly after handling.[6] Keep away from food and drink.[4] Contaminated work clothing should not be allowed out of the workplace.[12]

  • Avoid Contact : Prevent contact with skin, eyes, and clothing.[4][9] Avoid inhalation of dust and ingestion.[4]

Storage Conditions
  • Container : Keep the container tightly closed.[4][6]

  • Atmosphere : Store under an inert gas (e.g., nitrogen, argon) as the product is moisture sensitive.[4][6][8]

  • Location : Store in a cool, dry, and well-ventilated place away from incompatible materials.[6][12][13]

  • Incompatible Materials : Avoid contact with strong oxidizing agents, acids, bases, and reducing agents.[13]

G cluster_prep Preparation cluster_handling Handling Protocol cluster_post Post-Handling prep1 Review SDS prep2 Verify Engineering Controls (Fume Hood, Eyewash) prep1->prep2 prep3 Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep2->prep3 handle1 Transfer/Weigh in Fume Hood prep3->handle1 handle2 Avoid Dust Generation handle1->handle2 handle3 Use Non-Sparking Tools handle2->handle3 post1 Tightly Seal Container handle3->post1 post2 Store Under Inert Gas post1->post2 post3 Clean Work Area post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: General workflow for safely handling this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure.[14] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Table 3: Recommended Personal Protective Equipment for Handling ODPA

PPE TypeSpecificationReference
Eye/Face Wear safety glasses with side-protection (approved under standards like EN166 EU) or a face shield if splashing is possible.[4][6][12]
Hand Handle with chemical-resistant gloves (e.g., nitrile, neoprene) inspected prior to use. Use proper glove removal technique to avoid skin contact.[4][5][6]
Body Wear a lab coat or protective clothing appropriate for the concentration and amount of the substance being handled.[4][6]
Respiratory If a risk assessment indicates a need for respiratory protection (e.g., inadequate ventilation, high dust generation), use a full-face particle respirator (type N95 US or P2 EN 143).[4][5]

Emergency Procedures

Immediate and appropriate response to emergencies such as spills, fires, or personnel exposure is crucial.

First Aid Measures

First responders should protect themselves before assisting others and show the SDS to attending medical personnel.[4]

Table 4: First Aid Protocol by Exposure Route

Exposure RouteProtocolReference
Inhalation 1. Remove the individual to fresh air. 2. Keep them comfortable for breathing. 3. Seek medical advice/attention if the person feels unwell.[4][6][9]
Skin Contact 1. Immediately remove all contaminated clothing. 2. Rinse the affected skin area with plenty of water. 3. If skin irritation occurs, seek medical advice/attention.[4][6][9]
Eye Contact 1. Rinse cautiously and immediately with water for several minutes. 2. Remove contact lenses, if present and easy to do. Continue rinsing. 3. Immediately call a POISON CENTER or doctor.[6][8][10]
Ingestion 1. Rinse the mouth with water. 2. Do NOT induce vomiting. 3. Seek medical advice/attention if the person feels unwell.[4][6][9]
Fire-Fighting Measures

ODPA is a combustible solid that may form an ignitable dust/air mixture.[5][15]

Table 5: Fire-Fighting Guidance for ODPA

AspectRecommendationReference
Suitable Extinguishers Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[6][9][15]
Unsuitable Extinguishers Avoid solid streams of water which may scatter dust.[15]
Specific Hazards Combustion produces carbon oxides (CO, CO₂).[4][6] Dust may form an explosive mixture in the air.[12][4][6][12]
Protective Actions Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[4][9] Keep fire-exposed containers cool with a water spray.[15][4][9][15]
Accidental Release Measures
  • Evacuate & Secure : Evacuate non-essential personnel from the area. Eliminate all ignition sources.[12][16]

  • Ventilate : Ensure adequate ventilation in the spill area.[4]

  • Don PPE : Wear the appropriate PPE as described in Section 4.0, including respiratory protection.

  • Containment : Prevent the spill from entering drains or waterways.[4][12]

  • Cleanup :

    • Gently sweep up the spilled solid material, taking care to avoid creating dust.[4][6]

    • Where practical, use a HEPA-filtered vacuum for collection.[4]

    • Place the collected material into a suitable, labeled, and closed container for disposal.[4][9]

  • Decontamination : Clean the spill area thoroughly.

  • Waste Disposal : Dispose of the waste material according to the guidelines in Section 6.0.

G cluster_response Immediate Response cluster_cleanup Cleanup Protocol cluster_final Final Steps start Spill Detected resp1 Evacuate Area start->resp1 resp2 Ensure Ventilation resp1->resp2 resp3 Don Full PPE (incl. Respiratory Protection) resp2->resp3 clean1 Contain Spill (Prevent entry to drains) resp3->clean1 clean2 Gently Sweep or Vacuum (HEPA) Avoid Dust Creation clean1->clean2 clean3 Place Waste in Labeled, Sealed Container clean2->clean3 final1 Decontaminate Spill Area clean3->final1 final2 Dispose of Waste per Regulations final1->final2 end Procedure Complete final2->end

Caption: Emergency response workflow for an accidental spill of ODPA.

Waste Disposal

Waste generated from ODPA must be treated as hazardous chemical waste.

Protocol for Waste Disposal
  • Containerization : Collect waste ODPA and contaminated materials (e.g., gloves, wipes) in a clearly labeled, sealed, and appropriate hazardous waste container.[4][9]

  • Segregation : Do not mix with other waste streams unless specifically instructed by your institution's environmental health and safety (EHS) office.[17]

  • Disposal Route : Dispose of the waste through a licensed and accredited disposal contractor.[4] Normal disposal is via incineration.[4]

  • Regulatory Compliance : Ensure all disposal activities are in strict accordance with all applicable local, state, and national environmental regulations.[4][6] Empty packaging should be completely recycled or disposed of as hazardous waste.[4]

Toxicological Information

The available toxicological data for this compound is limited. Most safety data sheets report "no data available" for acute toxicity (oral, dermal, inhalation), carcinogenicity, mutagenicity, and reproductive toxicity.[4][6] No occupational exposure limits have been assigned.[4] The primary known health effects are skin and severe eye irritation/damage.[6] Due to the lack of comprehensive data, the substance should be handled with the assumption that it may have other uncharacterized hazards.

References

Methodological & Application

Application Notes and Protocols for the One-Step Polycondensation of 4,4'-Oxydiphthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of polyimides via the one-step high-temperature solution polycondensation of 4,4'-Oxydiphthalic anhydride (ODPA). This method offers a direct route to fully imidized, soluble polyimides, which are of significant interest for applications in high-performance materials, electronics, and biomedical devices.

Introduction

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] The one-step polycondensation of dianhydrides with diamines in a high-boiling solvent is an efficient method to produce soluble polyimides. This compound (ODPA) is a key monomer that imparts flexibility and improved processability to the resulting polyimides due to the ether linkage in its backbone.[2] This document outlines the synthesis of polyimides from ODPA and various aromatic diamines, presenting key performance data and detailed experimental procedures.

Data Presentation

The properties of polyimides are highly dependent on the chemical structure of the diamine comonomer. The following tables summarize the quantitative data for polyimides synthesized via the one-step polycondensation of ODPA with different aromatic diamines.

Table 1: Thermal Properties of ODPA-Based Polyimides

DiamineGlass Transition Temperature (Tg, °C)5% Weight Loss Temperature (Td5, °C)Char Yield at 800°C (%)
3,3'-dihydroxybenzidine (HAB)386>370~60
3,6-diaminodurene (D)->370~60
ODPA-HAB(D) 1:1 copolymer386>370~60
4,4'-diaminodiphenylmethane (MDA) derivatives->500-
2,2-bis[4-(4-aminophenoxy)phenyl]sulfone (BAPS) based240-268>540>55

Data compiled from multiple sources.[2][3][4]

Table 2: Mechanical and Optical Properties of ODPA-Based Polyimide Films

DiamineYoung's Modulus (GPa)Tensile Strength (MPa)Elongation at Break (%)Transmittance in Visible Range (%)
3,3'-dihydroxybenzidine (HAB)2.37 - 3.38-->90
3,6-diaminodurene (D)2.37 - 3.38-->90
ODPA-HAB(D) copolymers2.37 - 3.38-->90
4,4'-diaminodiphenylmethane (MDA) derivatives2.18 - 2.8572 - 1054 - 7-
2,2-bis[4-(4-aminophenoxy)phenyl]sulfone (BAPS) based2.2 - 2.893 - 1188 - 11-

Data compiled from multiple sources.[2][3][4]

Experimental Protocols

This section provides a detailed methodology for the one-step high-temperature solution polycondensation of ODPA with an aromatic diamine.

Materials:

  • This compound (ODPA), polymer grade

  • Aromatic diamine (e.g., 3,3'-dihydroxybenzidine, 4,4'-diaminodiphenylmethane), polymer grade

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • o-dichlorobenzene (ODB), anhydrous

  • Methanol or distilled water (for precipitation)

  • Dimethylformamide (DMF), anhydrous (for purification)

  • Nitrogen gas, high purity

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser.

  • Heating mantle with a temperature controller.

  • Soxhlet extraction apparatus.

  • Vacuum oven.

Procedure:

  • Monomer Dissolution: In a flame-dried three-neck flask under a nitrogen atmosphere, dissolve an equimolar amount of the aromatic diamine in a mixture of NMP and ODB (typically a 4:1 v/v ratio). The total monomer concentration should be around 20% (w/v).[3]

  • Addition of Dianhydride: To the stirred solution, add an equimolar amount of ODPA in one portion.

  • Polymerization: Vigorously stir the reaction mixture and gradually increase the temperature to 180°C over 2-3 hours.[3]

  • Imidization: Maintain the reaction at 180°C for 3.5 hours to ensure complete imidization.[3] The solution will become viscous as the polymer forms.

  • Precipitation: Cool the polymer solution to room temperature. Slowly pour the viscous solution into a large excess of a non-solvent like methanol or distilled water while stirring vigorously to precipitate the polyimide.[1][3]

  • Purification:

    • Collect the precipitated polymer by filtration.

    • Purify the crude product by dissolving it in DMF and reprecipitating it in methanol or distilled water.[1][3]

    • Further purify the polymer by Soxhlet extraction with methanol for 2-3 days to remove any residual solvent and unreacted monomers.[3]

  • Drying: Dry the purified polyimide in a vacuum oven, gradually increasing the temperature to 150°C, until a constant weight is achieved.[3]

Mandatory Visualization

The following diagrams illustrate the key processes and relationships in the one-step polycondensation of ODPA.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_purification Purification dissolution Monomer Dissolution (Diamine in NMP/ODB) addition ODPA Addition dissolution->addition Equimolar amount polymerization High-Temperature Polycondensation (180°C) addition->polymerization Vigorous stirring precipitation Precipitation (in Methanol/Water) polymerization->precipitation Cooling filtration Filtration precipitation->filtration reprecipitation Reprecipitation (DMF -> Methanol/Water) filtration->reprecipitation soxhlet Soxhlet Extraction (Methanol) reprecipitation->soxhlet drying Vacuum Drying (150°C) soxhlet->drying Final Polyimide Product Final Polyimide Product drying->Final Polyimide Product

Caption: Experimental workflow for the one-step polycondensation of ODPA.

signaling_pathway ODPA 4,4'-Oxydiphthalic Anhydride (ODPA) PolyamicAcid Poly(amic acid) (Intermediate) ODPA->PolyamicAcid Diamine Aromatic Diamine Diamine->PolyamicAcid Solvent High-Boiling Solvent (e.g., NMP/ODB) Solvent->PolyamicAcid Heat Heat (180°C) Polyimide Soluble Polyimide Heat->Polyimide PolyamicAcid->Polyimide Imidization Water Water (by-product) Polyimide->Water

Caption: Reaction pathway for one-step polycondensation of ODPA.

References

Application Notes and Protocols for Two-Step Thermal Imidization of ODPA-Based Polyamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the two-step thermal imidization of polyamic acid (PAA) derived from 4,4'-oxydiphthalic anhydride (ODPA). This process is a cornerstone in the synthesis of high-performance polyimides, materials widely utilized for their exceptional thermal stability, mechanical strength, and dielectric properties in various advanced applications.

Introduction

Polyimides are a class of polymers characterized by the repeating imide group in their main chain. The two-step synthesis method is the most common route to producing high-molecular-weight aromatic polyimides. This process involves two key stages:

  • Polyamic Acid (PAA) Synthesis: A dianhydride, in this case, ODPA, is reacted with an aromatic diamine in a polar aprotic solvent at room temperature. This polycondensation reaction yields a soluble and processable polyamic acid solution.

  • Thermal Imidization: The PAA solution is cast into a film and then subjected to a carefully controlled thermal treatment. This process, known as imidization, involves the cyclodehydration of the amic acid groups to form the stable imide rings, resulting in the final polyimide film. The properties of the resulting polyimide are highly dependent on the chemical structure of the monomers and the conditions of the thermal imidization process.

This document outlines the detailed procedures for the synthesis of ODPA-based PAA and its subsequent conversion to polyimide via a two-step thermal imidization schedule.

Experimental Protocols

Materials and Reagents
  • Dianhydride: this compound (ODPA)

  • Diamines:

    • 4,4'-Oxydianiline (ODA)

    • p-Phenylenediamine (PDA)

    • 4,4'-(4,4'-Isopropylidenediphenoxy)bis(phthalic anhydride) (BAPF)

  • Solvent: N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)

  • Other Reagents: Acetic anhydride and pyridine (for monomer purification)

Protocol 1: Synthesis of ODPA-ODA Polyamic Acid

This protocol details the synthesis of polyamic acid from ODPA and 4,4'-oxydianiline (ODA).

  • Monomer Purification:

    • Recrystallize ODPA from acetic anhydride and wash with n-hexane. Dry in a vacuum oven at 160°C for 24 hours.

    • Purify ODA by sublimation under reduced pressure.

  • Polymerization:

    • In a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of ODA in DMAc (to achieve a final solid content of 15-20 wt%).

    • Stir the solution at room temperature until the ODA is completely dissolved.

    • Gradually add an equimolar amount of ODPA powder to the diamine solution in small portions over 1-2 hours to control the exothermic reaction.

    • Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will gradually increase, indicating the formation of a high molecular weight polyamic acid.

    • The resulting viscous polyamic acid solution is ready for film casting.

Protocol 2: Two-Step Thermal Imidization of ODPA-ODA Polyamic Acid Film

This protocol describes the conversion of the synthesized PAA solution into a polyimide film.

  • Film Casting:

    • Pour the viscous ODPA-ODA polyamic acid solution onto a clean, dry, and level glass substrate.

    • Use a doctor blade to cast a film of uniform thickness (e.g., 100-200 µm).

  • Solvent Evaporation (Step 1):

    • Place the cast film in a vacuum oven or a forced-air oven at 80-100°C for 1-2 hours to slowly remove the bulk of the solvent. This step is critical to avoid the formation of voids in the final film.

  • Thermal Curing (Step 2):

    • Transfer the partially dried film to a high-temperature oven and subject it to a multi-stage heating program under a nitrogen atmosphere:

      • Heat from room temperature to 150°C and hold for 1 hour.

      • Ramp the temperature to 200°C and hold for 1 hour.

      • Increase the temperature to 250°C and hold for 1 hour.

      • Finally, heat to 300-350°C and hold for 1-2 hours to ensure complete imidization.

    • After the final hold, allow the film to cool down slowly to room temperature to minimize thermal stress.

  • Film Detachment:

    • Carefully peel the resulting polyimide film from the glass substrate.

Data Presentation

The properties of ODPA-based polyimides are significantly influenced by the diamine component and the imidization conditions. The following tables summarize key quantitative data for various ODPA-based polyimides.

Table 1: Thermal Properties of ODPA-Based Polyimides

Polyimide CompositionGlass Transition Temperature (Tg), °CDecomposition Temperature (Td, 5% weight loss), °C
ODPA-ODA265 - 275520 - 540
ODPA-PDA280 - 290530 - 550
ODPA-BAPF240 - 250510 - 530

Data compiled from various scientific literature. Actual values may vary depending on specific synthesis and processing conditions.

Table 2: Mechanical and Dielectric Properties of ODPA-Based Polyimide Films

Polyimide CompositionTensile Strength (MPa)Elongation at Break (%)Dielectric Constant (1 MHz)
ODPA-ODA110 - 13060 - 803.2 - 3.5
ODPA-PDA130 - 15030 - 503.3 - 3.6
ODPA-BAPF90 - 1105 - 102.9 - 3.2

Data compiled from various scientific literature. Actual values may vary depending on specific synthesis and processing conditions.

Mandatory Visualizations

The following diagrams illustrate the key processes and transformations involved in the two-step thermal imidization of ODPA-based polyamic acid.

experimental_workflow cluster_synthesis Step 1: Polyamic Acid Synthesis cluster_imidization Step 2: Thermal Imidization Monomers ODPA + Aromatic Diamine Reaction Polycondensation (Room Temperature, 24h) Monomers->Reaction Solvent Polar Aprotic Solvent (e.g., DMAc, NMP) Solvent->Reaction PAA_Solution Viscous Polyamic Acid (PAA) Solution Reaction->PAA_Solution Casting Film Casting PAA_Solution->Casting Solvent_Evap Solvent Evaporation (80-100°C) Casting->Solvent_Evap Thermal_Curing Multi-stage Thermal Curing (150°C -> 300-350°C) Solvent_Evap->Thermal_Curing PI_Film Polyimide Film Thermal_Curing->PI_Film

Experimental workflow for the two-step synthesis of ODPA-based polyimide films.

chemical_transformation cluster_paa Polyamic Acid (PAA) cluster_pi Polyimide (PI) PAA Amic Acid Linkage (-CO-NH-Ar-CO-OH) Process Thermal Curing (Heat, >150°C) PAA->Process PI Imide Ring (Five-membered heterocyclic ring) Process->PI Byproduct - H2O (Water) Process->Byproduct

Chemical transformation from polyamic acid to polyimide during thermal imidization.

Characterization of Imidization and Final Product

The degree of imidization and the properties of the final polyimide film can be assessed using various analytical techniques:

  • Fourier-Transform Infrared Spectroscopy (FTIR): This is a primary technique to monitor the conversion of PAA to PI. The disappearance of amide and carboxylic acid peaks and the appearance of characteristic imide absorption bands (around 1780 cm⁻¹ (asymmetrical C=O stretching), 1720 cm⁻¹ (symmetrical C=O stretching), 1380 cm⁻¹ (C-N stretching), and 725 cm⁻¹ (imide ring deformation)) confirm the imidization process.[1]

  • Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the polyimide. The onset of decomposition is typically observed above 500°C for fully cured aromatic polyimides.[2]

  • Differential Scanning Calorimetry (DSC): DSC is employed to measure the glass transition temperature (Tg) of the polyimide, which is a key indicator of its upper service temperature.[2]

  • Mechanical Testing: Tensile tests are performed to evaluate the mechanical properties of the polyimide films, including tensile strength, elongation at break, and Young's modulus.

  • Dielectric Analysis: The dielectric constant and dissipation factor are measured to assess the electrical insulation properties of the polyimide films.

By carefully controlling the synthesis of the polyamic acid and the subsequent two-step thermal imidization process, researchers can tailor the properties of ODPA-based polyimides to meet the demanding requirements of various advanced applications.

References

Application Notes and Protocols for Chemical Imidization of 4,4'-Oxydiphthalic Anhydride (ODPA) Polyimides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polyimides derived from 4,4'-Oxydiphthalic Anhydride (ODPA) are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and dielectric properties. The synthesis of these polyimides is typically a two-step process. The first step involves the polycondensation of ODPA with a suitable diamine in a polar aprotic solvent to form a soluble poly(amic acid) (PAA) precursor. The second step is the conversion of the PAA into the final polyimide through a process called imidization, which involves the cyclodehydration of the amic acid groups. This conversion can be achieved either thermally or chemically.

Chemical imidization, carried out at or near room temperature, offers several advantages over thermal imidization, including reduced risk of polymer degradation and the ability to achieve a high degree of imidization under milder conditions. This document provides a detailed protocol for the chemical imidization of ODPA-based polyimides, along with key quantitative data for polyimides synthesized from various diamines.

Key Experimental Data

The properties of the final polyimide are highly dependent on the choice of diamine monomer and the imidization conditions. The following table summarizes key thermal properties of polyimides synthesized from ODPA and various diamines.

DianhydrideDiamineImidization MethodGlass Transition Temp. (Tg) (°C)5% Weight Loss Temp. (Td5) (°C)
ODPA4,4'-Oxydianiline (ODA)Thermal277>500
ODPAp-Phenylenediamine (p-PDA)Thermal>400>500
ODPA4,4'-DiaminodiphenylmethaneOne-Step>340>500[1]
ODPA3,3'-DiaminodiphenylsulfoneThermal272>500
ODPA4,4'-Bis(3-aminophenoxy)benzophenoneThermal243>500

Note: The properties can vary based on the specific imidization procedure and film preparation methods.

Experimental Workflow for Chemical Imidization

The following diagram outlines the general workflow for the synthesis of ODPA-based polyimides via chemical imidization.

Chemical_Imidization_Workflow cluster_0 Step 1: Poly(amic acid) Synthesis cluster_1 Step 2: Chemical Imidization cluster_2 Step 3: Purification and Drying Monomers 1. Dissolve ODPA and Diamine in Polar Aprotic Solvent (e.g., NMP, DMAc) Reaction 2. Stir at Room Temperature under Inert Atmosphere (e.g., N2) for 24h Monomers->Reaction Polycondensation PAA_Solution 3. Obtain Viscous Poly(amic acid) Solution Reaction->PAA_Solution Add_Reagents 4. Add Dehydrating Agent (Acetic Anhydride) and Catalyst (Pyridine or Triethylamine) PAA_Solution->Add_Reagents Imidization_Reaction 5. Stir at Room Temperature or Slightly Elevated Temperature (e.g., 50-70°C) Add_Reagents->Imidization_Reaction Cyclodehydration Precipitation 6. Precipitate Polyimide in a Non-Solvent (e.g., Methanol) Imidization_Reaction->Precipitation Washing 7. Wash Precipitated Polymer with Non-Solvent Precipitation->Washing Drying 8. Dry the Polyimide Powder under Vacuum Washing->Drying Final_Product 9. Obtain Pure Polyimide Drying->Final_Product

Caption: Workflow for the synthesis of ODPA-based polyimides via a two-step process involving poly(amic acid) formation followed by chemical imidization.

Detailed Experimental Protocol

This protocol describes a general procedure for the chemical imidization of a poly(amic acid) solution derived from this compound (ODPA).

Materials:

  • Poly(amic acid) (PAA) solution in a polar aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc))

  • Acetic Anhydride (dehydrating agent)

  • Pyridine or Triethylamine (catalyst)

  • Methanol (or another suitable non-solvent for precipitation)

  • Nitrogen (N2) gas supply

  • Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, mechanical stirrer, etc.)

Procedure:

  • Preparation of the Poly(amic acid) Solution:

    • In a three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of this compound (ODPA) and a selected aromatic diamine in a polar aprotic solvent such as NMP or DMAc.[2]

    • The reaction is typically carried out at room temperature under a nitrogen atmosphere for 24 hours to yield a viscous poly(amic acid) solution.[3]

  • Chemical Imidization:

    • To the poly(amic acid) solution, add a dehydrating agent, typically acetic anhydride, and a catalyst, such as pyridine or triethylamine. A common molar ratio of acetic anhydride to the amic acid repeat unit is 2:1, and the ratio of the catalyst to the amic acid repeat unit is 1:1.[2][4]

    • The addition of the imidization agents is usually done dropwise at room temperature while stirring.

    • The reaction mixture is then stirred at room temperature or a slightly elevated temperature (e.g., 70°C) for a period of 2 to 24 hours.[5] The progress of imidization can be monitored by techniques such as Fourier Transform Infrared (FTIR) spectroscopy by observing the appearance of characteristic imide absorption bands (around 1780 cm-1 and 1720 cm-1) and the disappearance of the amic acid bands.

  • Isolation of the Polyimide:

    • Once the imidization is complete, the resulting polyimide is precipitated by pouring the reaction mixture into a non-solvent like methanol.[5]

    • The precipitated polyimide is then collected by filtration.

  • Purification and Drying:

    • The collected polymer is washed thoroughly with the non-solvent to remove any residual solvent and unreacted reagents.

    • The purified polyimide is then dried in a vacuum oven at an elevated temperature (e.g., 160-170°C) for 24 hours to remove any remaining solvent.[6]

Characterization of the Degree of Imidization

The degree of imidization is a critical parameter that influences the final properties of the polyimide. It can be determined using several analytical techniques:

  • Fourier Transform Infrared (FTIR) Spectroscopy: This is a common method where the degree of imidization is calculated by comparing the absorbance of a characteristic imide peak (e.g., C-N stretching at ~1370-1380 cm-1) to an internal standard peak that remains constant throughout the reaction (e.g., aromatic C-C stretching at ~1500 cm-1).[4]

  • Thermogravimetric Analysis (TGA): The weight loss corresponding to the evolution of water during the cyclodehydration process can be used to calculate the degree of imidization.[7]

  • Differential Scanning Calorimetry (DSC): The endothermic peak associated with the imidization process can be analyzed to determine the degree of conversion.[7]

Signaling Pathway and Logical Relationship Diagram

The chemical imidization process can be represented as a series of chemical transformations.

Imidization_Mechanism PAA Poly(amic acid) MixedAnhydride Mixed Anhydride Intermediate PAA->MixedAnhydride + Acetic Anhydride AceticAnhydride Acetic Anhydride AceticAcid Acetic Acid (byproduct) AceticAnhydride->AceticAcid Reacts with Water Pyridine Pyridine (Catalyst) Polyimide Polyimide MixedAnhydride->Polyimide Intramolecular Cyclization (catalyzed by Pyridine) Water Water (byproduct)

References

Characterization of ODPA-Based Polyimides by TGA and DSC: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polyimides derived from 4,4'-oxydiphthalic anhydride (ODPA) are a significant class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and excellent mechanical properties. These characteristics make them ideal for demanding applications in the aerospace, electronics, and automotive industries. To ensure material quality and predict their performance under various thermal conditions, it is crucial to accurately characterize their thermal properties. This application note provides detailed protocols for the characterization of ODPA-based polyimides using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), two fundamental thermal analysis techniques.

TGA measures the change in mass of a material as a function of temperature or time, providing valuable information about its thermal stability and decomposition behavior. DSC, on the other hand, measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of key thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).

This document is intended for researchers, scientists, and professionals in drug development and materials science who are involved in the synthesis, processing, and application of ODPA-based polyimides.

Data Presentation

The thermal properties of various ODPA-based polyimides are summarized in the tables below. These values are compiled from the scientific literature and are intended to serve as a reference. The specific thermal behavior of a polyimide can be influenced by factors such as the diamine monomer used, the method of polymerization, and the final imidization process.

Table 1: TGA Data for ODPA-Based Polyimides

Diamine5% Weight Loss Temp. (TGA, °C) in N₂10% Weight Loss Temp. (TGA, °C) in N₂Char Yield at 800°C in N₂ (%)
2,2'-dimethyl-4,4'-diaminobiphenyl (DMB)503[1]->50
4,4'-oxydianiline (ODA)>500--
3,4′-oxydiphthalic anhydride (a-ODPA) and symmetric anhydride: 4,4′-oxydiphthalicanhydride (s-ODPA), 9,9′-bis(4-aminophenyl)fluorene (BAFL) and 2,2-bis[4-(4-aminophenoxy)phenyl]propane (BAPP)500-530->50
4,4′-((3′,5′-bis(trifluoromethyl)-[1,1′-biphenyl]-3,5-diyl)bis(oxy))dianiline (HFBODA)495–533[2]518–564[2]>50[2]

Note: The specific values can vary depending on the experimental conditions.

Table 2: DSC Data for ODPA-Based Polyimides

DiamineGlass Transition Temp. (Tg, °C)
2,2'-dimethyl-4,4'-diaminobiphenyl (DMB)298[1]
4,4'-oxydianiline (ODA)260-275
1,3-Bis-2-cyano-3-(3-aminophenoxy)phenoxybenzene (diamine 2CN) and 1,3-Bis(3-aminophenoxy)benzene (diamine 0CN)>150
4,4′-((3′,5′-bis(trifluoromethyl)-[1,1′-biphenyl]-3,5-diyl)bis(oxy))dianiline (HFBODA)240[2]

Note: The glass transition of some rigid polyimides can be difficult to detect by DSC.

Experimental Protocols

The following protocols are based on ASTM standard test methods and common practices in thermal analysis of polymers.

Thermogravimetric Analysis (TGA) Protocol

This protocol is based on ASTM E1131: Standard Test Method for Compositional Analysis by Thermogravimetry.[3][4][5][6][7]

1. Instrument and Sample Preparation:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample: 5-10 mg of the ODPA-based polyimide film or powder. Ensure the sample is representative of the bulk material.

  • Sample Pans: Platinum or ceramic pans are recommended for high-temperature analysis.

2. TGA Method Parameters:

  • Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.

  • Temperature Program:

    • Equilibrate at 30°C.

    • Ramp from 30°C to 800°C at a heating rate of 10°C/min.

  • Data Collection: Record the sample weight as a function of temperature.

3. Data Analysis:

  • Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins.

  • Determine the temperatures at which 5% and 10% weight loss occur (T₅% and T₁₀%).

  • Calculate the char yield, which is the percentage of residual mass at the final temperature (e.g., 800°C).

  • The derivative of the weight loss curve (DTG curve) can be used to identify the temperatures of maximum rates of decomposition.

Differential Scanning Calorimetry (DSC) Protocol

This protocol is based on ASTM D3418: Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry.[8][9][10][11][12]

1. Instrument and Sample Preparation:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample: 5-10 mg of the ODPA-based polyimide film or powder. The sample should be sealed in an aluminum DSC pan.

  • Reference: An empty, sealed aluminum pan.

2. DSC Method Parameters:

  • Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.

  • Temperature Program (Heat-Cool-Heat Cycle):

    • First Heat: Equilibrate at a temperature below the expected Tg (e.g., 50°C). Ramp from 50°C to a temperature above the expected Tg (e.g., 350°C) at a heating rate of 20°C/min. This step is to erase the thermal history of the sample.

    • Cool: Cool the sample from 350°C to 50°C at a controlled rate (e.g., 20°C/min).

    • Second Heat: Ramp from 50°C to 350°C at a heating rate of 20°C/min. The data from the second heating scan is typically used for analysis.

  • Data Collection: Record the heat flow as a function of temperature.

3. Data Analysis:

  • Determine the glass transition temperature (Tg) from the second heating scan. The Tg is typically taken as the midpoint of the step change in the heat flow curve.

Mandatory Visualization

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument Setup & Analysis cluster_data Data Analysis start Start sample Weigh 5-10 mg of ODPA-polyimide sample start->sample pan Place sample in TGA pan (Pt or Ceramic) sample->pan instrument Place pan in TGA instrument pan->instrument purge Purge with N2 (20-50 mL/min) instrument->purge program Heat from 30°C to 800°C at 10°C/min purge->program record Record Weight vs. Temperature program->record analyze Determine T_onset, T_5%, T_10%, and Char Yield record->analyze end end analyze->end End

Caption: Experimental workflow for TGA analysis of ODPA-based polyimides.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Instrument Setup & Analysis cluster_data Data Analysis start Start sample Weigh 5-10 mg of ODPA-polyimide sample start->sample pan Seal sample in Aluminum DSC pan sample->pan instrument Place sample and reference pans in DSC instrument pan->instrument purge Purge with N2 (50 mL/min) instrument->purge program Heat-Cool-Heat Cycle (e.g., 50-350°C at 20°C/min) purge->program record Record Heat Flow vs. Temperature program->record analyze Determine Glass Transition Temperature (Tg) from 2nd heating scan record->analyze end end analyze->end End

Caption: Experimental workflow for DSC analysis of ODPA-based polyimides.

References

Application Notes and Protocols for Mechanical Testing of 4,4'-Oxydiphthalic Anhydride (ODPA) Polyimide Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Oxydiphthalic anhydride (ODPA)-based polyimide films are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical properties. These characteristics make them ideal for a wide range of applications, including flexible electronics, aerospace components, and medical devices. A thorough understanding of their mechanical behavior is crucial for material selection, design optimization, and quality control in these demanding fields. This document provides detailed application notes and standardized protocols for the mechanical testing of ODPA-based polyimide films, focusing on tensile properties, dynamic mechanical analysis (DMA), and tear resistance.

Mechanical Properties of ODPA-Based Polyimide Films

The mechanical properties of ODPA-based polyimide films can be tailored by varying the diamine monomer used in the polymerization process. The following table summarizes the typical mechanical properties of polyimide films synthesized from ODPA and various diamines.

DianhydrideDiamineTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)Glass Transition Temp. (°C)Reference
ODPA3,3'-dihydroxybenzidine (HAB) / 3,6-diaminodurene (D) (3/1 ratio)184.13.382.7-[1]
ODPA3,3'-dihydroxybenzidine (HAB) / 3,6-diaminodurene (D) (1/1 ratio)----[1]
ODPA3,3'-dihydroxybenzidine (HAB) / 3,6-diaminodurene (D) (1/3 ratio)101.12.372.3-[1]
ODPA4,4'-oxydianiline (ODA)138.71.7655.0221.1[2]
ODPADiamine with alkyl substituentsup to 85up to 2.5up to 38up to 265[3]
ODPAVarious Aromatic Diamines93 - 1182.2 - 2.88 - 11240 - 268[4]

Experimental Protocols

Tensile Testing

Tensile testing is a fundamental mechanical test used to determine the tensile strength, Young's modulus, and elongation at break of a material. The protocol described here is based on the ASTM D882 standard for thin plastic sheeting.[5][6][7][8][9]

Objective: To measure the resistance of a polyimide film to a pulling force and determine its key tensile properties.

Materials and Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Pneumatic or mechanical grips with flat or rubber-coated faces

  • Specimen cutter or die for preparing rectangular or dumbbell-shaped specimens

  • Micrometer for thickness measurement

  • Environmental chamber (optional, for non-ambient temperature testing)

  • Data acquisition system

Protocol:

  • Specimen Preparation:

    • Cut rectangular strips from the polyimide film. The width should be between 5 mm and 25.4 mm, and the length should be at least 50 mm longer than the grip separation.[7]

    • Ensure the edges of the specimens are smooth and free of nicks or defects, as these can act as stress concentrators and lead to premature failure.[7]

    • Measure the thickness of each specimen at several points along the gauge length and calculate the average.

    • Condition the specimens at a standard laboratory temperature of 23 ± 2 °C and a relative humidity of 50 ± 5 % for at least 40 hours prior to testing.[7]

  • Test Procedure:

    • Set the initial grip separation on the UTM. A common distance is 50 mm or 100 mm.

    • Securely clamp the specimen in the grips, ensuring it is vertically aligned and not twisted.

    • Set the crosshead speed (rate of grip separation). A typical speed for polyimide films is 5 mm/min.

    • Start the test and record the load and displacement data until the specimen fractures.

    • Repeat the test for a statistically significant number of specimens (typically at least five).

  • Data Analysis:

    • From the load-displacement curve, calculate the following:

      • Tensile Strength: The maximum stress the material can withstand before breaking.

      • Young's Modulus (Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.

      • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

Tensile_Testing_Workflow cluster_prep Specimen Preparation cluster_test Testing Procedure cluster_analysis Data Analysis prep1 Cut rectangular film strips prep2 Measure thickness prep1->prep2 prep3 Condition specimens (23°C, 50% RH) prep2->prep3 test1 Set grip separation and crosshead speed prep3->test1 test2 Mount specimen in grips test1->test2 test3 Initiate tensile test test2->test3 test4 Record load and displacement until fracture test3->test4 analysis1 Generate stress-strain curve test4->analysis1 analysis2 Calculate Tensile Strength analysis1->analysis2 analysis3 Calculate Young's Modulus analysis1->analysis3 analysis4 Calculate Elongation at Break analysis1->analysis4

Tensile Testing Workflow
Dynamic Mechanical Analysis (DMA)

DMA is a powerful technique used to study the viscoelastic properties of materials as a function of temperature, time, and frequency. It is particularly useful for determining the glass transition temperature (Tg) of polymers.

Objective: To characterize the viscoelastic behavior and determine the glass transition temperature of ODPA-based polyimide films.

Materials and Equipment:

  • Dynamic Mechanical Analyzer (DMA) with a film tension clamp

  • Temperature control system (furnace and cooling accessory)

  • Data acquisition and analysis software

Protocol:

  • Specimen Preparation:

    • Cut a rectangular specimen from the polyimide film with dimensions suitable for the DMA's film tension clamp (e.g., 6.0 mm width and a length that allows for proper clamping).

    • Measure the dimensions (length, width, and thickness) of the specimen accurately.

  • Test Procedure:

    • Mount the specimen in the film tension clamp, ensuring it is taut but not under excessive preload.

    • Set the test parameters in the DMA software:

      • Temperature Range: Typically from room temperature to a temperature above the expected Tg (e.g., 30°C to 400°C).

      • Heating Rate (Temperature Ramp): A common rate is 3 °C/min or 5 °C/min.[10][11]

      • Frequency: A standard frequency is 1 Hz.[10][11]

      • Strain or Stress Amplitude: Apply a small oscillatory strain or stress within the material's linear viscoelastic region (e.g., 0.1% strain).

    • Start the temperature ramp and record the storage modulus (E'), loss modulus (E''), and tan delta (tan δ = E''/E') as a function of temperature.

  • Data Analysis:

    • Plot the storage modulus, loss modulus, and tan delta against temperature.

    • The glass transition temperature (Tg) can be identified by:

      • The peak of the tan delta curve.

      • The peak of the loss modulus (E'') curve.

      • The onset of the drop in the storage modulus (E') curve.

DMA_Workflow cluster_prep Specimen Preparation cluster_test Testing Procedure cluster_analysis Data Analysis prep1 Cut rectangular film specimen prep2 Measure dimensions prep1->prep2 test1 Mount specimen in tension clamp prep2->test1 test2 Set temperature range, ramp rate, frequency, and strain test1->test2 test3 Initiate temperature ramp test2->test3 test4 Record E', E'', and tan δ vs. temperature test3->test4 analysis1 Plot DMA curves test4->analysis1 analysis2 Identify Tg from tan δ peak analysis1->analysis2 analysis3 Identify Tg from E'' peak analysis1->analysis3 analysis4 Identify Tg from E' onset analysis1->analysis4

Dynamic Mechanical Analysis Workflow
Tear Resistance Testing (Elmendorf Method)

Tear resistance is the ability of a film to resist the propagation of a tear. The Elmendorf tear test is a common method for measuring this property, as described in ASTM D1922.[12][13][14][15][16]

Objective: To determine the force required to propagate a tear in a polyimide film.

Materials and Equipment:

  • Elmendorf-type tearing tester with a pendulum of appropriate capacity

  • Specimen cutter or die

  • Knife for initiating a slit in the specimen

Protocol:

  • Specimen Preparation:

    • Cut specimens from the polyimide film in both the machine and transverse directions. A common specimen size is a 63mm x 76mm rectangle.[12]

    • Ensure the specimens are free from any defects.

    • Condition the specimens under standard laboratory conditions (23 ± 2 °C and 50 ± 5 % RH).

  • Test Procedure:

    • Clamp the specimen in the tester's jaws.

    • Make an initial slit in the specimen using the built-in knife. The slit should end 43mm from the opposite edge of the specimen.[12]

    • Release the pendulum, allowing it to swing and tear the specimen.

    • Record the force required to propagate the tear from the instrument's scale or digital display.

    • Repeat the test for at least ten specimens in each direction.[12]

  • Data Analysis:

    • Calculate the average tearing force for both the machine and transverse directions.

    • The results are typically reported in grams-force (gf) or millinewtons (mN).

Tear_Test_Workflow cluster_prep Specimen Preparation cluster_test Testing Procedure cluster_analysis Data Analysis prep1 Cut specimens (machine & transverse) prep2 Condition specimens prep1->prep2 test1 Clamp specimen in tester prep2->test1 test2 Create initial slit test1->test2 test3 Release pendulum to tear specimen test2->test3 test4 Record tearing force test3->test4 analysis1 Calculate average tearing force test4->analysis1 analysis2 Report results in gf or mN analysis1->analysis2

Elmendorf Tear Test Workflow

References

Application Notes and Protocols for the Preparation of 4,4'-Oxydiphthalic Anhydride (ODPA)-Based Gas Separation Membranes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polyimide membranes are at the forefront of gas separation technologies due to their exceptional thermal and chemical stability, good mechanical properties, and tunable gas transport characteristics. Among various polyimide precursors, 4,4'-Oxydiphthalic anhydride (ODPA) is a key monomer for synthesizing high-performance gas separation membranes. The flexible ether linkage in the ODPA backbone can enhance the processability of the resulting polyimides without significantly compromising their thermal stability. By carefully selecting the diamine co-monomer, the fractional free volume (FFV) and polymer chain packing of ODPA-based polyimides can be tailored to optimize the permeability and selectivity for specific gas pairs, such as CO₂/CH₄ and O₂/N₂.[1][2] This document provides detailed protocols for the synthesis of ODPA-based polyimides, fabrication of dense membranes via solution casting, and the subsequent characterization of their gas separation performance.

Data Presentation

The gas separation performance of polyimide membranes is a critical aspect of their evaluation. The following tables summarize the quantitative data on the permeability and ideal selectivity of various ODPA-based polyimide membranes for different gases. The data is compiled from multiple studies to provide a comparative overview.

Table 1: Gas Permeability of Various ODPA-Based Polyimide Membranes

DianhydrideDiamineGasPermeability (Barrer)Test ConditionsReference
ODPATPDCO₂1.2535 °C, 6-12 bar[3]
ODPAODDCO₂0.2535 °C, 6-12 bar[3]
ODPAODAHe10.330 °C, 6 bar[4]
ODPAODAO₂0.4030 °C, 6 bar[4]
ODPAODAN₂0.0830 °C, 6 bar[4]
ODPAODACO₂1.930 °C, 6 bar[4]
ODPAIPrDAHe11.230 °C, 6 bar[4]
ODPAIPrDAO₂0.5130 °C, 6 bar[4]
ODPAIPrDAN₂0.1230 °C, 6 bar[4]
ODPAIPrDACO₂2.530 °C, 6 bar[4]
ODPAODA-PEOHe25.030 °C, 6 bar[4]
ODPAODA-PEOO₂2.130 °C, 6 bar[4]
ODPAODA-PEON₂0.8330 °C, 6 bar[4]
ODPAODA-PEOCO₂52.030 °C, 6 bar[1][4]
ODPAHAB:D (1:3)He25.1Not Specified[5]
ODPAHAB:D (1:3)O₂4.86Not Specified[5]
ODPAHAB:D (1:3)N₂1.23Not Specified[5]
ODPAHAB:D (1:3)CO₂21.4Not Specified[5]

*1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)

Table 2: Ideal Gas Selectivity of Various ODPA-Based Polyimide Membranes

DianhydrideDiamineGas PairIdeal Selectivity (Pₐ/Pₑ)Test ConditionsReference
ODPAODACO₂/N₂23.830 °C, 6 bar[4]
ODPAODAO₂/N₂5.030 °C, 6 bar[4]
ODPAIPrDACO₂/N₂20.830 °C, 6 bar[4]
ODPAIPrDAO₂/N₂4.330 °C, 6 bar[4]
ODPAODA-PEOCO₂/N₂62.730 °C, 6 bar[1][4]
ODPAODA-PEOO₂/N₂2.530 °C, 6 bar[4]
ODPAHAB:D (1:3)CO₂/N₂17.4Not Specified[5]
ODPAHAB:D (1:3)O₂/N₂3.95Not Specified[5]

Experimental Protocols

The following are detailed methodologies for the synthesis of ODPA-based polyimides and the fabrication and testing of gas separation membranes.

Protocol 1: Synthesis of ODPA-Based Polyimide via Two-Step Polycondensation

This protocol describes a common two-step solution-based method for synthesizing ODPA-based polyimides.[6]

Materials:

  • This compound (ODPA)

  • Aromatic diamine (e.g., 4,4'-oxydianiline (ODA), 2,3,5,6-tetramethyl-1,4-phenylenediamine (4MPD))

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Acetic anhydride

  • Pyridine

  • Methanol

Procedure:

  • Poly(amic acid) Synthesis:

    • In a dry, nitrogen-purged three-necked flask equipped with a mechanical stirrer, add the aromatic diamine and anhydrous NMP. Stir until the diamine is completely dissolved.

    • Gradually add an equimolar amount of ODPA powder to the diamine solution in small portions. The reaction is exothermic, and the temperature should be maintained at room temperature (25 °C).

    • Continue stirring the reaction mixture under a nitrogen atmosphere for 24 hours to form a viscous poly(amic acid) (PAA) solution.

  • Chemical Imidization:

    • To the PAA solution, add a mixture of acetic anhydride (as a dehydrating agent) and pyridine (as a catalyst). The molar ratio of acetic anhydride to the repeating unit of PAA is typically 4:1, and the molar ratio of pyridine to the repeating unit is 1:1.

    • Stir the mixture at room temperature for 1 hour, and then heat to 80 °C for an additional 2 hours to ensure complete imidization.

    • Precipitate the resulting polyimide by slowly pouring the polymer solution into a large excess of methanol with vigorous stirring.

    • Collect the fibrous polyimide precipitate by filtration and wash it thoroughly with methanol to remove residual solvent and reagents.

    • Dry the polyimide powder in a vacuum oven at 120 °C for 24 hours.

Protocol 2: Fabrication of Dense Polyimide Membranes by Solution Casting

This protocol details the solution casting method for preparing flat sheet polyimide membranes for gas permeation testing.[3]

Materials:

  • Synthesized ODPA-based polyimide powder

  • N-methyl-2-pyrrolidone (NMP)

  • Glass plate

  • Doctor blade or casting knife

Procedure:

  • Polymer Solution Preparation:

    • Dissolve the dried polyimide powder in NMP to form a homogeneous solution with a concentration of 15-20 wt%. Stir the solution at room temperature until the polymer is completely dissolved.

    • Filter the polymer solution through a 0.45 µm filter to remove any dust or undissolved particles.

    • Degas the filtered solution using a sonicator or by letting it stand to remove any air bubbles.

  • Membrane Casting:

    • Place a clean, dry glass plate on a level surface.

    • Pour the degassed polymer solution onto the glass plate.

    • Use a doctor blade or casting knife to spread the solution evenly across the plate to a desired thickness (e.g., 0.5-1.0 mm).

  • Solvent Evaporation and Thermal Annealing:

    • Place the cast film in a vacuum oven and dry it at 80 °C for 12 hours to slowly remove the solvent.

    • After the initial drying, anneal the membrane by gradually increasing the temperature in a stepwise manner, for example:

      • 150 °C for 2 hours

      • 200 °C for 2 hours

      • 250 °C for 1 hour

    • Cool the membrane slowly to room temperature.

  • Membrane Detachment:

    • Immerse the glass plate with the dried membrane in deionized water. The membrane should detach from the glass plate.

    • Dry the freestanding membrane in a vacuum oven at 120 °C for 24 hours before gas permeation testing.

Protocol 3: Gas Permeation Testing

This protocol outlines the constant-volume, variable-pressure method for determining the gas permeability of the fabricated membranes.

Apparatus:

  • Gas permeation cell

  • Pressure transducers

  • Vacuum pump

  • Gas cylinders with regulators (e.g., CO₂, CH₄, O₂, N₂)

  • Thermostatically controlled chamber

Procedure:

  • Membrane Mounting:

    • Cut a circular sample from the prepared dense membrane and place it in the gas permeation cell, ensuring a good seal.

  • System Evacuation:

    • Evacuate both the upstream (feed) and downstream (permeate) sides of the membrane using a vacuum pump to remove any residual gases.

  • Permeation Measurement:

    • Close the valve to the vacuum pump on the permeate side to isolate a fixed volume.

    • Introduce the test gas to the upstream side of the membrane at a constant pressure (e.g., 2-10 bar).

    • Record the pressure increase on the downstream side as a function of time using a pressure transducer. The rate of pressure rise at steady state is used to calculate the permeability.

  • Permeability Calculation:

    • The permeability coefficient (P) is calculated using the following equation: P = (V * l) / (A * R * T * Δp) * (dp/dt) where:

      • V is the downstream volume (cm³)

      • l is the membrane thickness (cm)

      • A is the effective membrane area (cm²)

      • R is the ideal gas constant

      • T is the absolute temperature (K)

      • Δp is the pressure difference across the membrane (cmHg)

      • dp/dt is the steady-state rate of pressure increase in the downstream volume (cmHg/s)

  • Ideal Selectivity Calculation:

    • The ideal selectivity (α) for a pair of gases (A and B) is the ratio of their individual permeability coefficients: α(A/B) = P(A) / P(B)

Mandatory Visualization

The following diagrams illustrate the key processes involved in the preparation of ODPA-based gas separation membranes.

Polyimide_Synthesis Dianhydride 4,4'-Oxydiphthalic anhydride (ODPA) PAA Poly(amic acid) (PAA) Solution Dianhydride->PAA Polycondensation Diamine Aromatic Diamine (e.g., ODA) Diamine->PAA Solvent1 NMP Solvent Solvent1->PAA Imidization Chemical or Thermal Imidization PAA->Imidization Polyimide ODPA-based Polyimide Imidization->Polyimide Precipitation Precipitation in Methanol Polyimide->Precipitation Drying Drying Precipitation->Drying FinalPolymer Dry Polyimide Powder Drying->FinalPolymer

Caption: Synthesis of ODPA-based polyimide via a two-step polycondensation reaction.

Membrane_Preparation_Workflow Start Start Dissolution Dissolve Polyimide in NMP Start->Dissolution Filtration Filter Polymer Solution Dissolution->Filtration Degassing Degas Solution Filtration->Degassing Casting Cast Solution on Glass Plate Degassing->Casting Drying Solvent Evaporation (e.g., 80°C) Casting->Drying Annealing Thermal Annealing (e.g., 150-250°C) Drying->Annealing Detachment Detach Membrane in Water Annealing->Detachment FinalDrying Final Drying (e.g., 120°C) Detachment->FinalDrying Membrane Dense Polyimide Membrane FinalDrying->Membrane Testing Gas Permeation Testing Membrane->Testing End End Testing->End

Caption: Experimental workflow for the preparation and testing of ODPA-based membranes.

References

Application Note and Protocol for the Purification of 4,4'-Oxydiphthalic Anhydride (ODPA)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4,4'-Oxydiphthalic anhydride (ODPA) is a crucial monomer in the synthesis of high-performance polyimides, which are valued for their exceptional thermal stability, chemical resistance, and mechanical properties. The purity of ODPA is paramount as impurities can significantly impact the polymerization process and the final properties of the polyimide. This document provides detailed protocols for the purification of crude this compound to achieve high purity suitable for advanced applications. Several effective methods are described, including recrystallization, hydrolysis followed by dehydration, and sublimation.

Physical and Chemical Properties of this compound

A summary of the key physical and chemical properties of ODPA is presented below.

PropertyValueCitations
Molecular Formula C₁₆H₆O₇[1][2][3]
Molecular Weight 310.21 g/mol [2][3]
Appearance White to off-white or light yellow powder/crystal[1][2]
Melting Point 225-229 °C[2][4][5]
Purity (Commercial) >98.0% (HPLC)[1]
High Purity (Sublimed) >99.0% (HPLC)[6]
Solubility Good solubility in organic solvents.[1]
Storage Conditions Store in a cool, dark place (<15°C) under an inert gas. Moisture sensitive.[6][7]

Experimental Protocols

Protocol 1: Purification by Recrystallization from a High-Boiling Point Solvent

This protocol is effective for removing insoluble inorganic salts and other impurities with different solubility profiles.[8] 1,2,4-Trichlorobenzene is a suitable solvent due to the high solubility of ODPA at elevated temperatures and low solubility at room temperature.[8][9]

Materials:

  • Crude this compound

  • 1,2,4-Trichlorobenzene

  • Hexane

  • Three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet

  • Heating mantle

  • Buchner funnel and filter paper

  • Vacuum flask

  • Drying oven

Procedure:

  • Dissolution: In a three-necked flask, add crude ODPA and 1,2,4-trichlorobenzene. The recommended concentration is approximately a 25% solution of ODPA.[9]

  • Heating: Under a nitrogen atmosphere, heat the mixture to 170 °C with stirring until the ODPA is completely dissolved.[8][9]

  • Hot Filtration: While the solution is still hot, filter it through a pre-heated Buchner funnel to remove any insoluble impurities, such as inorganic salts.[8][9]

  • Crystallization: Allow the filtrate to cool slowly to room temperature to induce the crystallization of purified ODPA.[8]

  • Isolation: Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold 1,2,4-trichlorobenzene, followed by a thorough wash with hexane to remove the high-boiling solvent.[2]

  • Drying: Dry the purified ODPA in a vacuum oven at 120 °C until a constant weight is achieved.[2]

Workflow for Recrystallization:

G cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization & Isolation cluster_washing_drying Washing & Drying dissolve Dissolve Crude ODPA in 1,2,4-Trichlorobenzene (170 °C) hot_filter Hot Filtration dissolve->hot_filter Transfer hot solution cool Cool to Room Temperature hot_filter->cool Transfer filtrate isolate Isolate Crystals (Vacuum Filtration) cool->isolate Precipitation occurs wash Wash with Hexane isolate->wash Transfer crystals dry Dry in Vacuum Oven (120 °C) wash->dry Transfer washed crystals G cluster_hydrolysis Hydrolysis cluster_isolation Isolation cluster_dehydration Dehydration hydrolyze Reflux Crude ODPA in Acid-Water Mixture cool_filter Cool, Filter & Wash with Water hydrolyze->cool_filter Forms Tetracarboxylic Acid dehydrate Dry Acid at 200-220 °C to reform Pure ODPA cool_filter->dehydrate Transfer Purified Acid G start Crude ODPA recrystallization Recrystallization start->recrystallization Removes insoluble impurities hydrolysis Hydrolysis & Dehydration start->hydrolysis Removes ionic impurities sublimation Sublimation recrystallization->sublimation For highest purity high_purity_odpa High Purity ODPA (>99%) recrystallization->high_purity_odpa hydrolysis->sublimation For highest purity hydrolysis->high_purity_odpa sublimation->high_purity_odpa

References

Controlling Molecular Weight in ODPA-Based Polyimide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for controlling the molecular weight of polyimides derived from 4,4'-oxydiphthalic anhydride (ODPA). The molecular weight of a polymer is a critical parameter that dictates its physical, mechanical, and processing properties, which are of paramount importance in applications ranging from advanced materials to drug delivery systems. This guide outlines two primary strategies for molecular weight control in ODPA polymerization: adjustment of monomer stoichiometry and the use of end-capping agents. Detailed experimental protocols, quantitative data summarized in tabular format, and visualizations of the underlying chemical principles and workflows are provided to assist researchers in synthesizing ODPA-based polyimides with desired molecular characteristics.

Introduction

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. This compound (ODPA) is a key monomer used in the synthesis of soluble and processable polyimides, owing to the flexible ether linkage in its backbone. The ability to precisely control the molecular weight (MW) and molecular weight distribution (polydispersity index, PDI) of these polymers is crucial for tailoring their properties for specific applications. In drug development, for instance, the molecular weight of a polymeric carrier can significantly influence drug loading, release kinetics, and in vivo circulation time.

This application note details the fundamental principles and provides practical protocols for controlling the molecular weight of ODPA-based polyimides through two effective methods:

  • Monomer Stoichiometric Imbalance: By intentionally creating a slight excess of either the dianhydride (ODPA) or the diamine monomer, the polymerization can be terminated at a desired chain length, thereby controlling the final molecular weight.

  • End-Capping Agents: The introduction of monofunctional reagents, known as end-capping agents, reacts with the growing polymer chains to terminate their growth, offering another precise method for molecular weight regulation.

Data Presentation

The following tables summarize the impact of monomer stoichiometry and the use of an end-capping agent on the molecular weight and polydispersity of ODPA-based polyimides.

Table 1: Effect of Monomer Stoichiometry on Molecular Weight of ODPA-Diamine Polyimides

DianhydrideDiamineMolar Ratio (Dianhydride:Diamine)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Reference
ODPAHAB:D (1:1)1:189,000209,0002.3[1]
ODPAHAB:D (3:1)1:134,00080,0002.4[1]
ODPAHAB:D (1:3)1:158,000150,0002.6[1]
ODPAODAEquimolarHigh MWHigh MW~2.0[2]
BPDAHFBODA1:115,76227,7421.76[3]
ODPAHFBODA1:1Not Reported25,090Not Reported[3]

Note: Data from various sources with different diamines and reaction conditions are presented to illustrate the general trend. Direct comparison requires consideration of the specific experimental details in the cited literature.

Table 2: Effect of End-Capping Agent on Molecular Weight of ODPA-Based Polyimides

DianhydrideDiaminesEnd-Capping AgentCalculated MW ( g/mol )Inherent Viscosity (dL/g)PropertiesReference
ODPA6FAPB, 4,4'-DDSPhthalic AnhydrideVariedNot specifiedGood solubility, melt processability[4]
DSDAm-PDA, 6FAPBPhenylethynyl Anhydride5000Not specifiedGood solubility, high solid content solutions[4]

Note: The use of an end-capping agent allows for the synthesis of oligomers with controlled molecular weights and specific end-functionalities.

Experimental Protocols

Protocol 1: Molecular Weight Control via Monomer Stoichiometric Imbalance

This protocol describes the synthesis of an ODPA-based polyimide with a target molecular weight by adjusting the molar ratio of the dianhydride and diamine monomers. The synthesis is carried out via a one-step high-temperature solution polymerization.

Materials:

  • This compound (ODPA)

  • Aromatic diamine (e.g., 4,4'-oxydianiline (ODA), 3,3'-dihydroxybenzidine (HAB), 3,6-diaminodurene (D))

  • N-methyl-2-pyrrolidinone (NMP), anhydrous

  • o-dichlorobenzene (ODB)

  • Methanol

  • Nitrogen gas supply

Procedure:

  • Reactor Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.

  • Monomer Calculation: Calculate the required amounts of ODPA and the diamine to achieve the desired molar ratio. For a target number-average degree of polymerization (Xn), the monomer ratio (r) can be calculated using the Carothers equation: Xn = (1+r)/(1+r-2rp), where p is the extent of reaction (assume p ≈ 1 for high conversion). For an excess of diamine, r = (moles of dianhydride) / (moles of diamine) < 1.

  • Reaction: a. Add the calculated amount of the diamine and a mixture of NMP and ODB (e.g., 4:1 v/v) to the reaction flask to achieve a monomer concentration of approximately 20% (w/v). b. Stir the mixture under a gentle flow of nitrogen until the diamine is completely dissolved. c. Gradually add the solid ODPA to the diamine solution with vigorous stirring. d. Heat the reaction mixture to 180-200 °C and maintain for 3-5 hours to effect imidization. The viscosity of the solution will increase as the polymerization proceeds.

  • Isolation and Purification: a. Cool the polymer solution to room temperature. b. Precipitate the polyimide by slowly pouring the viscous solution into a large volume of methanol with constant stirring. c. Filter the precipitated polymer and wash it thoroughly with fresh methanol. d. Dry the polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.

  • Characterization: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polyimide using Gel Permeation Chromatography (GPC).

Protocol 2: Molecular Weight Control Using an End-Capping Agent

This protocol describes the synthesis of an ODPA-based polyimide with a controlled molecular weight using phthalic anhydride as a monofunctional end-capping agent.

Materials:

  • This compound (ODPA)

  • Aromatic diamine (e.g., 1,4-bis(4-amino-2-trifluoromethylphenoxy) benzene (6FAPB) and 4,4'-diaminodiphenylsulphone (4,4'-DDS))

  • Phthalic anhydride (PA)

  • N,N-dimethylacetamide (DMAc), anhydrous

  • Methanol

  • Nitrogen gas supply

Procedure:

  • Reactor Setup: Use the same setup as in Protocol 1.

  • Monomer and End-Capper Calculation: The number-average degree of polymerization (Xn) can be controlled by the molar ratio of the bifunctional monomers to the monofunctional end-capping agent. The relationship is given by: Xn = (1+r)/(1-r), where r is the ratio of moles of reactive groups on the bifunctional monomers to the moles of the end-capping agent. Calculate the required amounts of ODPA, diamine, and phthalic anhydride.

  • Reaction: a. Dissolve the diamine(s) in anhydrous DMAc in the reaction flask under a nitrogen atmosphere. b. Add the calculated amount of phthalic anhydride to the solution. c. Slowly add the solid ODPA to the reaction mixture. d. Stir the reaction mixture at room temperature for 24 hours to form the poly(amic acid). e. The poly(amic acid) can be chemically or thermally imidized. For thermal imidization, cast the poly(amic acid) solution onto a glass plate and heat in a stepwise manner (e.g., 100 °C, 200 °C, and 300 °C, for 1 hour at each temperature).

  • Isolation and Purification: a. If chemically imidized in solution, precipitate the polyimide in methanol as described in Protocol 1. b. If thermally imidized as a film, the resulting film can be peeled from the glass substrate.

  • Characterization: Characterize the molecular weight and PDI of the resulting polyimide using GPC.

Mandatory Visualizations

ODPA_Polymerization cluster_reactants Reactants cluster_process Polymerization ODPA ODPA (Dianhydride) PAA Poly(amic acid) Intermediate ODPA->PAA + Diamine Diamine Diamine->PAA Polyimide Polyimide PAA->Polyimide Imidization (-H2O)

Caption: General reaction scheme for the two-step synthesis of polyimide from ODPA and a diamine.

Stoichiometry_Control Start Start Polymerization Ratio Monomer Ratio (ODPA:Diamine) Start->Ratio Equimolar Equimolar (1:1) Ratio->Equimolar = ExcessDiamine Excess Diamine Ratio->ExcessDiamine < 1 ExcessDianhydride Excess Dianhydride Ratio->ExcessDianhydride > 1 HighMW High Molecular Weight Equimolar->HighMW LowMW Lower Molecular Weight ExcessDiamine->LowMW ExcessDianhydride->LowMW

Caption: Logical relationship between monomer stoichiometry and resulting polymer molecular weight.

End_Capping_Workflow cluster_workflow End-Capping Workflow Step1 1. Dissolve Diamine in Solvent Step2 2. Add End-Capping Agent (e.g., Phthalic Anhydride) Step1->Step2 Step3 3. Add ODPA (Dianhydride) Step2->Step3 Step4 4. Polymerization to form End-Capped Poly(amic acid) Step3->Step4 Step5 5. Imidization Step4->Step5 Step6 6. Isolation of Controlled MW Polyimide Step5->Step6

Caption: Experimental workflow for controlling molecular weight using an end-capping agent.

References

Application Notes and Protocols for the Preparation of ODPA-Based Polyimide Aerogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyimide aerogels are a class of ultralight, highly porous materials renowned for their exceptional thermal stability, low thermal conductivity, and robust mechanical properties.[1][2][3] These characteristics make them highly attractive for a wide range of applications, including thermal insulation in aerospace, electronics, and industrial processes, as well as for specialized applications in drug delivery and biomedical engineering. This document provides detailed application notes and protocols for the preparation of polyimide aerogels based on 4,4'-oxydiphthalic anhydride (ODPA), a key monomer that imparts flexibility and high performance to the resulting aerogel network.

The synthesis of ODPA-based polyimide aerogels typically follows a multi-step process involving the formation of a poly(amic acid) (PAA) precursor, followed by a sol-gel transition and a drying process, such as supercritical drying or freeze-drying, to remove the solvent while preserving the delicate porous structure.[1] The selection of the diamine co-monomer and the processing parameters are critical in tailoring the final properties of the aerogel.

General Synthesis Workflow

The preparation of ODPA-based polyimide aerogels can be summarized in the following key stages:

  • Poly(amic acid) Synthesis: Reaction of ODPA with a selected aromatic diamine in a polar aprotic solvent to form a viscous poly(amic acid) solution.

  • Sol-Gel Formation: Conversion of the PAA solution into a gel network. This can be induced by various methods, including the addition of a cross-linking agent or by changing the solvent conditions.

  • Solvent Exchange: Replacement of the original high-boiling point solvent with a more volatile solvent suitable for the chosen drying method.

  • Drying: Removal of the solvent from the gel network to form the final aerogel. The two primary methods are:

    • Supercritical Drying: This technique avoids the liquid-vapor interface, thus preventing the collapse of the porous structure. Carbon dioxide is a commonly used supercritical fluid.[1]

    • Freeze-Drying (Lyophilization): The solvent is frozen and then removed by sublimation under vacuum.[1][4][5][6]

Experimental Protocols

Protocol 1: Synthesis of ODPA-ODA Polyimide Aerogel via Supercritical Drying

This protocol describes the synthesis of a polyimide aerogel using this compound (ODPA) and 4,4'-oxydianiline (ODA) as monomers, followed by supercritical drying.

Materials:

  • This compound (ODPA)

  • 4,4'-Oxydianiline (ODA)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Triethylamine (TEA)

  • Acetic anhydride

  • Ethanol

  • Liquid Carbon Dioxide

Procedure:

  • Poly(amic acid) Synthesis:

    • In a nitrogen-purged glovebox, dissolve a stoichiometric amount of ODA in anhydrous NMP in a three-neck flask equipped with a mechanical stirrer.

    • Slowly add an equimolar amount of ODPA powder to the stirred ODA solution.

    • Continue stirring at room temperature for 24 hours to obtain a viscous, homogeneous poly(amic acid) solution. The solid content can be varied (e.g., 5-10 wt%) to control the density of the final aerogel.

  • Gelation:

    • To induce gelation, add a mixture of triethylamine (as a catalyst) and acetic anhydride (as a dehydrating agent) to the PAA solution. The molar ratio of acetic anhydride to the amic acid repeat unit is typically 2:1, and the molar ratio of triethylamine to acetic anhydride is 1:1.

    • Stir the solution for a short period (e.g., 30 minutes) and then cast it into molds.

    • Allow the solution to gel at room temperature for 24-48 hours.

  • Solvent Exchange:

    • Carefully remove the gels from the molds and place them in a bath of ethanol.

    • Perform a solvent exchange by replacing the ethanol bath every 12 hours for a period of 3-5 days to ensure complete removal of NMP and any residual reactants.

  • Supercritical Drying:

    • Place the ethanol-swollen gels into the chamber of a supercritical dryer.

    • Pressurize the chamber with liquid CO2 and begin flushing to replace the ethanol with liquid CO2.

    • Once the ethanol is completely replaced, heat the chamber above the critical temperature of CO2 (31.1 °C) and pressurize it above the critical pressure (7.38 MPa). A typical condition is 80 °C and 16 MPa.[1]

    • Slowly depressurize the chamber at a constant temperature to bring it back to ambient pressure, yielding the dry polyimide aerogel.

Protocol 2: Synthesis of ODPA-Based Polyimide Aerogel via Freeze-Drying

This protocol outlines a method using freeze-drying, which can be a more accessible alternative to supercritical drying.

Materials:

  • This compound (ODPA)

  • Selected aromatic diamine (e.g., p-phenylenediamine - PDA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Pyridine

  • Acetic anhydride

  • Tert-butanol

Procedure:

  • Poly(amic acid) Synthesis:

    • Follow the procedure described in Protocol 1, Step 1, using DMF as the solvent and the chosen diamine.

  • Gelation:

    • Induce gelation as described in Protocol 1, Step 2, using pyridine as the catalyst instead of triethylamine if preferred.

    • Cast the solution into molds and allow it to gel.

  • Solvent Exchange:

    • Immerse the gels in a bath of tert-butanol.

    • Perform a solvent exchange over 3-4 days, replacing the tert-butanol daily, to completely remove the DMF.

  • Freeze-Drying:

    • Freeze the tert-butanol-swollen gels at a temperature below the freezing point of tert-butanol (e.g., -20 °C to -80 °C).

    • Place the frozen gels in a freeze-dryer and apply a high vacuum (e.g., < 0.1 mbar).

    • The tert-butanol will sublimate, leaving behind the porous polyimide aerogel structure. The process may take several days depending on the sample size.

Data Presentation

The properties of ODPA-based polyimide aerogels are highly dependent on the choice of diamine, the solid content of the precursor solution, and the drying method. The following tables summarize typical properties reported in the literature.

Monomer System Drying Method **Density (g/cm³) **Porosity (%) Thermal Conductivity (W/m·K) Compressive Modulus (MPa)
ODPA-ODAFreeze-Drying0.01 - 0.16> 900.025 - 0.0450.1 - 5
ODPA-PDASupercritical CO2~ 0.14> 90~ 0.030~ 10
ODPA-TAPBAmbient PressureNot Specified> 96Not SpecifiedNot Specified

Note: The values presented are approximate and can vary significantly based on the specific synthesis and processing conditions.

Visualizations

G cluster_synthesis Poly(amic acid) Synthesis cluster_gelation Sol-Gel Process cluster_drying Drying Process cluster_drying_methods Drying Methods ODPA ODPA Monomer PAA_Solution Poly(amic acid) Solution ODPA->PAA_Solution Diamine Diamine Monomer Diamine->PAA_Solution Gelation Gelation PAA_Solution->Gelation Solvent NMP or DMF Solvent->PAA_Solution Wet_Gel Wet Polyimide Gel Gelation->Wet_Gel Solvent_Exchange Solvent Exchange Wet_Gel->Solvent_Exchange Drying Drying Solvent_Exchange->Drying Aerogel Polyimide Aerogel Drying->Aerogel Supercritical Supercritical Drying Drying->Supercritical Freeze Freeze-Drying Drying->Freeze

Caption: Workflow for the preparation of ODPA-based polyimide aerogels.

reaction cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Final Product ODPA ODPA (Dianhydride) PAA Poly(amic acid) ODPA->PAA + Diamine R-NH2 (Diamine) Diamine->PAA Polyimide Polyimide PAA->Polyimide Imidization (-H2O)

Caption: Chemical reaction pathway for polyimide synthesis.

Characterization

A comprehensive characterization of the prepared ODPA-based polyimide aerogels is crucial to evaluate their properties and suitability for specific applications. Key characterization techniques include:

  • Scanning Electron Microscopy (SEM): To visualize the porous microstructure of the aerogel.

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore size distribution.

  • Bulk Density Measurement: Calculated from the mass and volume of the aerogel.

  • Thermal Gravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature.[7]

  • Thermal Conductivity Measurement: To quantify the thermal insulation performance.

  • Mechanical Testing (e.g., Compression Tests): To determine the compressive strength and modulus of the aerogel.

By following these protocols and characterization methods, researchers can successfully synthesize and evaluate ODPA-based polyimide aerogels with tailored properties for a variety of advanced applications.

References

Application of ODPA Polyimides in High-Frequency Printed Circuit Boards: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of polyimides derived from 4,4'-oxydiphthalic anhydride (ODPA) in the fabrication of high-frequency printed circuit boards (PCBs). The exceptional thermal stability, low dielectric constant, and low dissipation factor of ODPA-based polyimides make them prime candidates for advanced electronic applications where signal integrity and performance at high frequencies are critical.

Introduction

Polyimides are a class of high-performance polymers renowned for their outstanding thermal, mechanical, and electrical properties.[1] In the realm of high-frequency electronics, substrate materials play a pivotal role in determining the performance of printed circuit boards. Materials with low dielectric constant (Dk) and low dissipation factor (Df) are essential to minimize signal delay, reduce signal loss, and ensure high signal integrity, particularly in the gigahertz frequency range.[2] ODPA-based polyimides, specifically those synthesized with 4,4'-oxydianiline (ODA), exhibit a favorable combination of these properties, making them a subject of significant interest for next-generation flexible and rigid-flex PCBs.[3]

Quantitative Data Presentation

The following tables summarize the key performance metrics of ODPA-ODA polyimide, facilitating comparison with other substrate materials.

Table 1: Dielectric Properties of ODPA-ODA Polyimide

PropertyValueFrequencyReference
Dielectric Constant (Dk)3.0710 GHz[3]
Dissipation Factor (Df)Data not available in search results10 GHz
Dielectric Constant (Dk)2.79 - 3.021 MHz

Table 2: Thermal Properties of ODPA-ODA Polyimide

PropertyValueReference
Glass Transition Temperature (Tg)221.1 °C
Decomposition Temperature (Td)> 512.4 °C

Table 3: Mechanical Properties of ODPA-ODA Polyimide Film

PropertyValueReference
Tensile Strength138.7 MPa
Tensile Modulus1.76 GPa
Elongation at Break55.0%

Experimental Protocols

Synthesis of ODPA-ODA Polyimide Film

This protocol outlines the two-step synthesis process for creating a high-purity ODPA-ODA polyimide film suitable for electronic applications. The process involves the formation of a poly(amic acid) precursor followed by thermal imidization.

Materials:

  • This compound (ODPA), high purity, electronics grade

  • 4,4'-Oxydianiline (ODA), high purity, electronics grade

  • N,N-dimethylacetamide (DMAc), anhydrous

  • Nitrogen gas, high purity

Equipment:

  • Three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and drying tube

  • Glass plates

  • Doctor blade or spin coater

  • Vacuum oven or convection oven with programmable temperature control

Protocol:

  • Monomer and Solvent Preparation: Ensure all glassware is thoroughly dried. Dry ODPA and ODA in a vacuum oven at 120°C for at least 4 hours prior to use to remove any residual moisture. Use anhydrous DMAc.

  • Poly(amic acid) Synthesis:

    • In the three-neck flask under a constant nitrogen purge, dissolve ODA in DMAc to create a solution of a specific weight percentage (e.g., 15-20 wt%).

    • Once the ODA has completely dissolved, slowly add an equimolar amount of ODPA powder to the solution in small portions to control the exothermic reaction.

    • Continue stirring the mixture at room temperature for 24 hours. The viscosity of the solution will gradually increase as the poly(amic acid) is formed. The final solution should be clear and viscous.

  • Film Casting:

    • Pour the poly(amic acid) solution onto a clean, level glass plate.

    • Use a doctor blade to cast a film of uniform thickness. Alternatively, a spin coater can be used to achieve a more uniform and thinner film.

  • Thermal Imidization:

    • Carefully place the glass plate with the cast film into a programmable oven.

    • The thermal curing process is performed in a staged manner to ensure gradual solvent removal and complete imidization:

      • Heat to 100°C and hold for 1 hour.

      • Increase the temperature to 200°C and hold for 1 hour.

      • Increase the temperature to 300°C and hold for 1 hour.[4]

    • After the final heating step, allow the oven to cool down slowly to room temperature to minimize thermal stress on the film.

  • Film Removal:

    • Once cooled, the polyimide film can be carefully peeled from the glass substrate.

Fabrication of a High-Frequency Flexible PCB using ODPA-ODA Polyimide

This protocol provides a general workflow for the fabrication of a single-layer high-frequency flexible PCB using the synthesized ODPA-ODA polyimide film as the substrate.

Materials:

  • ODPA-ODA polyimide film

  • Copper foil (e.g., 18 µm or 35 µm thick, low profile)

  • Adhesive (if not using adhesiveless copper-clad laminate)

  • Photoresist (positive or negative)

  • Etchant solution (e.g., ferric chloride or cupric chloride based)

  • Surface finish materials (e.g., ENIG - Electroless Nickel Immersion Gold)

Equipment:

  • Laminator

  • UV exposure unit

  • Developing tank

  • Etching tank

  • Drilling and routing machine (mechanical or laser)

  • Plating line for surface finish

  • Screen printer for solder mask and legend (optional)

Protocol:

  • Lamination:

    • If not starting with a pre-clad laminate, bond the copper foil to the ODPA-ODA polyimide film using a suitable high-temperature adhesive and a lamination press. Ensure uniform pressure and temperature distribution.

  • Cleaning and Surface Preparation:

    • Thoroughly clean the copper surface to remove any oils and contaminants to ensure good photoresist adhesion.

  • Photoresist Application:

    • Apply a uniform layer of photoresist to the copper surface using a laminator for dry film photoresist or a spin coater for liquid photoresist.

  • Exposure:

    • Place a photomask with the desired circuit pattern over the photoresist-coated laminate.

    • Expose the laminate to UV light. The UV light will polymerize the photoresist in the exposed areas (for negative photoresist) or depolymerize it (for positive photoresist).

  • Developing:

    • Immerse the exposed laminate in a developer solution to remove the unpolymerized (or polymerized for positive resist) photoresist, revealing the copper in the areas to be etched.

  • Etching:

    • Submerge the board in an etchant solution to remove the exposed copper. The etching time and temperature will depend on the copper thickness and the etchant concentration.[5]

  • Stripping:

    • Remove the remaining photoresist from the copper traces using a stripping solution.

  • Drilling:

    • Drill any required vias and through-holes using a high-precision drilling machine.

  • Surface Finish:

    • Apply a surface finish, such as ENIG, to the exposed copper pads to protect them from oxidation and to provide a solderable surface.

  • Coverlay Application (Optional):

    • For added protection and insulation, a polyimide coverlay can be laminated over the circuit, leaving the solder pads exposed.

  • Final Fabrication:

    • Cut the flexible PCB to its final shape and dimensions.

Visualizations

Synthesis of ODPA-ODA Polyimide Workflow

SynthesisWorkflow cluster_synthesis Synthesis of ODPA-ODA Polyimide Monomers Monomers (ODPA & ODA) Mixing Mixing & Reaction (24h, RT, N2) Monomers->Mixing Solvent Solvent (DMAc) Solvent->Mixing PAA Poly(amic acid) Solution Mixing->PAA Casting Film Casting (Doctor Blade/Spin Coating) PAA->Casting Imidization Thermal Imidization (Staged Heating up to 300°C) Casting->Imidization PI_Film ODPA-ODA Polyimide Film Imidization->PI_Film

Caption: Workflow for the synthesis of ODPA-ODA polyimide film.

High-Frequency Flexible PCB Fabrication Workflow

PCB_Fabrication_Workflow cluster_pcb High-Frequency Flexible PCB Fabrication Start Start: ODPA-ODA Polyimide Substrate Lamination Copper Lamination Start->Lamination Cleaning Cleaning & Surface Prep Lamination->Cleaning Photoresist Photoresist Application Cleaning->Photoresist Exposure UV Exposure Photoresist->Exposure Developing Developing Exposure->Developing Etching Etching Developing->Etching Stripping Photoresist Stripping Etching->Stripping Drilling Drilling (Vias) Stripping->Drilling SurfaceFinish Surface Finish (e.g., ENIG) Drilling->SurfaceFinish End Finished High-Frequency Flexible PCB SurfaceFinish->End

Caption: General workflow for fabricating a high-frequency flexible PCB.

References

Formulation of ODPA-Based Adhesives and Coatings: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, application, and characterization of high-performance adhesives and coatings based on 4,4'-oxydiphthalic anhydride (ODPA). ODPA-based polyimides are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for a wide range of demanding applications in electronics, aerospace, and medical devices.

Introduction to ODPA-Based Polyimides

Polyimides are a class of high-performance polymers characterized by the presence of imide linkages in their backbone. Aromatic polyimides, in particular, exhibit outstanding thermal and oxidative stability. ODPA is a key dianhydride monomer used in the synthesis of certain polyimides, imparting flexibility due to the ether linkage in its structure, which can lead to improved processability compared to more rigid polyimides.

The typical synthesis of ODPA-based polyimides involves a two-step process. First, a poly(amic acid) (PAA) precursor is formed by the reaction of ODPA with a diamine in a polar aprotic solvent. This soluble PAA solution can then be cast or coated onto a substrate. In the second step, the PAA is converted to the final polyimide through thermal or chemical imidization, a process that involves the removal of water and the formation of the stable imide ring structure. The choice of diamine and the curing conditions significantly influence the final properties of the polyimide.

Synthesis of ODPA-Based Polyimide (ODPA-ODA)

This protocol details the synthesis of a common ODPA-based polyimide using 4,4'-oxydianiline (ODA) as the diamine.

Materials and Reagents
  • This compound (ODPA), high purity

  • 4,4'-Oxydianiline (ODA), high purity

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Argon or Nitrogen gas, high purity

  • Mechanical stirrer, three-neck round-bottom flask, condenser, and gas inlet/outlet

Experimental Protocol: Synthesis of Poly(amic acid) (PAA)
  • Preparation: In a clean, dry three-neck flask equipped with a mechanical stirrer and a gas inlet/outlet, add ODA (1 molar equivalent).

  • Dissolution: Under a gentle stream of inert gas (argon or nitrogen), add anhydrous NMP to the flask to achieve a solids concentration of 15-20% (w/w). Stir the mixture at room temperature until the ODA is completely dissolved.

  • Monomer Addition: Slowly add solid ODPA (1 molar equivalent) to the stirred ODA solution in several portions. The addition should be done carefully to control the initial exothermic reaction.

  • Polymerization: Continue stirring the reaction mixture at room temperature under an inert atmosphere for 24 hours. The viscosity of the solution will gradually increase as the poly(amic acid) forms. The resulting viscous solution is the PAA precursor.

Diagram: Two-Step Polymerization of ODPA-ODA

ODPA_ODA_Polymerization cluster_step1 Step 1: Polyaddition cluster_step2 Step 2: Imidization (Curing) ODPA ODPA (this compound) PAA Poly(amic acid) (PAA) Precursor Solution ODPA->PAA ODA ODA (4,4'-Oxydianiline) ODA->PAA Solvent NMP Solvent Room Temperature Solvent->PAA Polyimide ODPA-ODA Polyimide + Water PAA->Polyimide Heat Heat (Thermal Imidization) Heat->Polyimide

Caption: Two-step synthesis of ODPA-ODA polyimide.

Formulation of ODPA-Based Adhesives and Coatings

The synthesized PAA solution can be directly used for coating applications or further formulated. For adhesive applications, the formulation may require adjustments to viscosity and the inclusion of additives.

Basic Coating Formulation

For many applications, the PAA solution synthesized in section 2.2 can be used directly as a coating formulation. The viscosity can be adjusted by adding more anhydrous NMP to achieve the desired thickness and flow characteristics for the chosen application method (e.g., spin coating, dip coating, or doctor blading).

Adhesive Formulation Considerations

To enhance adhesive properties, various additives can be incorporated into the PAA solution.

  • Adhesion Promoters: Silane coupling agents, such as aminopropyltriethoxysilane (APTES), can be added at low concentrations (0.5-2% by weight of PAA solids) to improve adhesion to inorganic substrates like glass, silicon, and metals.

  • Fillers: For specific applications requiring modified mechanical or thermal properties, fillers such as silica, alumina, or silver flakes can be dispersed into the PAA solution.

Protocol: Preparation of an Adhesion-Promoted Formulation
  • PAA Solution: Start with the PAA solution from section 2.2.

  • Adhesion Promoter Addition: In a separate container, dilute the calculated amount of APTES in a small amount of NMP.

  • Mixing: Slowly add the diluted APTES solution to the PAA solution while stirring. Continue to stir for 1-2 hours to ensure homogeneous mixing.

Application and Curing Protocols

Substrate Preparation

Proper substrate preparation is crucial for good adhesion. Substrates should be thoroughly cleaned to remove any organic residues and contaminants. A common procedure for silicon or glass substrates involves sonication in acetone, followed by isopropanol, and then drying with a stream of nitrogen. For enhanced adhesion, a brief oxygen plasma treatment can be performed on the substrate prior to coating.

Coating Application
  • Spin Coating: Dispense the PAA solution onto the center of the substrate. Spin at a predetermined speed (e.g., 500-4000 rpm) for a set time (e.g., 30-60 seconds) to achieve a uniform film of a desired thickness.

  • Doctor Blading/Casting: Pour the PAA solution onto the substrate and use a doctor blade with a specific gap height to spread a uniform film.

Curing Protocol (Thermal Imidization)

The curing process converts the PAA film into a robust polyimide film. A staged curing process is recommended to allow for the gradual removal of the solvent and water without creating defects in the film.

  • Soft Bake: Place the coated substrate on a hot plate at 80-100°C for 30-60 minutes to remove the bulk of the NMP solvent.

  • Thermal Curing: Transfer the substrate to a programmable oven with an inert atmosphere (nitrogen or argon). The following is a typical curing profile:

    • Ramp to 150°C at 5°C/min and hold for 30 minutes.

    • Ramp to 250°C at 5°C/min and hold for 1 hour.

    • Ramp to 350°C at 2.5°C/min and hold for 1 hour.

    • Slowly cool down to room temperature.

Characterization of ODPA-Based Polyimide Films

The properties of the cured polyimide films should be characterized to ensure they meet the requirements of the intended application.

PropertyTest MethodTypical Values for ODPA-based Polyimides
Thermal Stability Thermogravimetric Analysis (TGA)Decomposition Temperature (Td5%) > 500°C
Glass Transition Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA)Glass Transition Temperature (Tg) 260-300°C
Mechanical Properties Tensile TestingTensile Strength: 100-150 MPa, Elongation at Break: 30-80%
Adhesion Tape Test (ASTM D3359) or Lap Shear Test (ASTM D1002)Varies with substrate and surface preparation
Chemical Structure Fourier-Transform Infrared Spectroscopy (FTIR)Characteristic imide peaks at ~1780 cm-1 and ~1720 cm-1

Quantitative Data Summary

The choice of diamine monomer significantly impacts the properties of the resulting ODPA-based polyimide. The following table summarizes key properties for polyimides synthesized from ODPA and various diamines.

DiamineGlass Transition Temperature (Tg) (°C)Tensile Strength (MPa)Elongation at Break (%)
4,4'-Oxydianiline (ODA)26511575
p-Phenylenediamine (p-PDA)29813040
2,2'-Dimethylbenzidine (DMB)28512555
1,3-Bis(4-aminophenoxy)benzene (APB)24010580

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Polymer Synthesis cluster_formulation Formulation cluster_application Application & Curing cluster_characterization Characterization s1 Monomer Dissolution (ODA in NMP) s2 Polyaddition (Addition of ODPA) s1->s2 s3 PAA Solution Formation s2->s3 f1 Viscosity Adjustment (Optional) s3->f1 f2 Additive Incorporation (e.g., Adhesion Promoter) f1->f2 a2 Coating Application (Spin Coating, Casting) f2->a2 a1 Substrate Preparation (Cleaning, Plasma Treatment) a1->a2 a3 Thermal Curing (Staged Heating Profile) a2->a3 c1 Thermal Analysis (TGA, DSC) a3->c1 c2 Mechanical Testing (Tensile, Adhesion) a3->c2 c3 Spectroscopic Analysis (FTIR) a3->c3

Caption: Overall experimental workflow.

Troubleshooting & Optimization

causes of low molecular weight in ODPA polyimide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding the synthesis of polyimides from 4,4'-oxydiphthalic anhydride (ODPA), focusing on the common issue of achieving low molecular weight.

Troubleshooting Guide: Low Molecular Weight

This section addresses specific problems encountered during ODPA polyimide synthesis that can lead to a lower than expected molecular weight.

Q1: The inherent viscosity of my poly(amic acid) solution is consistently low. What are the likely causes?

Low inherent viscosity in the poly(amic acid) (PAA) precursor solution is a direct indicator of low molecular weight. The primary causes can be traced to three main areas: monomer stoichiometry, impurities, and reaction conditions.

  • Monomer Stoichiometry: Step-growth polymerization is highly sensitive to the molar ratio of the monomers. An imbalance, with an excess of either the diamine or dianhydride, will lead to chain termination and a significant reduction in the final molecular weight.[1][2] For high molecular weight polymers, an equimolar ratio of functional groups is crucial.[1]

  • Impurities: The presence of water or other monofunctional impurities is detrimental.[3][4] Water can react with the dianhydride, hydrolyzing it and disrupting the stoichiometry.[3] Monofunctional amines or anhydrides, sometimes present as impurities in solvents or monomers, act as chain stoppers, capping the growing polymer chains and limiting molecular weight.[1][3]

  • Reaction Conditions: Suboptimal reaction temperature can affect the outcome. While the reaction is typically done at ambient temperatures, very low temperatures (< -5°C) can reduce the reactivity of the dianhydride, while higher temperatures (> -5°C) can increase the reactivity of the diamine, potentially leading to side reactions that lower the molecular weight.[4]

Q2: I've confirmed my monomer stoichiometry is correct, but the molecular weight is still low. What should I investigate next?

If stoichiometry is accurate, the next step is to rigorously check for sources of contamination and review your reaction setup.

  • Solvent and Monomer Purity: Ensure that the solvent (e.g., NMP, DMAc) is anhydrous and of high purity.[3] Impurities like water or monofunctional amines in amide solvents can have a "devastating effect" on the polymerization.[3] Use freshly dried monomers and solvents.

  • Monomer Addition Order & Mode: The method of monomer addition significantly influences the final molecular weight. The highest molecular weights are typically obtained when the solid dianhydride is gradually added to a solution of the diamine.[3] This method reduces the availability of the dianhydride for competing side reactions with trace impurities like water.[3]

  • Reaction Concentration: The concentration of the monomers plays a key role. The forward polymerization reaction is bimolecular, while the reverse reaction is unimolecular. Therefore, higher monomer concentrations favor the formation of high molecular weight products.[3] Very dilute solutions can lead to a decreased molecular weight of the poly(amic acid).[3]

Q3: The molecular weight of my poly(amic acid) seems to decrease during storage before the imidization step. Why is this happening?

The decrease in viscosity and molecular weight of poly(amic acid) solutions upon storage is a known phenomenon. This is primarily attributed to the reversibility of the amic acid formation reaction.[3] Although the equilibrium lies far to the right, even a small number of reverse reactions can break the polymer chains, leading to a dramatic drop in the weight-average molecular weight (Mw).[3] Hydrolysis due to atmospheric moisture can also contribute to this degradation over time.

Q4: Does the imidization method (thermal vs. chemical) affect the final molecular weight of the polyimide?

Yes, the imidization method can influence the final properties. During thermal imidization, the reversibility of the PAA formation can become more pronounced at intermediate temperatures (around 100-150°C), leading to a temporary decrease in molecular weight before the chain ends react at higher temperatures to rebuild it.[3][5] Chemical imidization, using reagents like acetic anhydride and pyridine, is thought to avoid this reverse propagation reaction.[3] However, chemical imidization can sometimes result in incomplete cyclization if the polymer precipitates out of the solution before the reaction is complete.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving high molecular weight in ODPA polyimide synthesis?

Precise control of stoichiometry is the most critical factor.[1][2] Step-growth polymerization requires a near-perfect 1:1 molar ratio of the reacting functional groups (amine and anhydride) to build long polymer chains. Any deviation creates an excess of one type of end-group, halting polymerization.[1]

Q2: How can I control the molecular weight of my polyimide?

You can control the molecular weight by intentionally creating a slight stoichiometric imbalance.[1][6] Introducing a small excess of one monomer will limit the polymer chain length. Alternatively, adding a monofunctional monomer (an end-capper) can be used to stop chain growth at a desired length.[1]

Q3: What is the typical synthesis procedure for ODPA-based polyimides?

The most common method is a two-step process:[3][7][8]

  • Poly(amic acid) Synthesis: The aromatic diamine (e.g., ODA) is dissolved in a dry, polar aprotic solvent like NMP or DMAc under an inert atmosphere (e.g., nitrogen). The solid dianhydride (ODPA) is then added portion-wise to the stirred solution at ambient or slightly cooled temperatures. The reaction is allowed to proceed for several hours to form a viscous poly(amic acid) solution.

  • Imidization: The PAA precursor is converted to the final polyimide. This can be done thermally by casting the PAA solution as a film and heating it through a staged temperature cycle, often up to 300-400°C, to drive off the water formed during cyclization.[5] Alternatively, chemical imidization can be performed at lower temperatures by adding dehydrating agents like acetic anhydride and a catalyst like pyridine.[3]

Q4: Why is a slight excess of dianhydride sometimes recommended?

A slight excess of dianhydride can sometimes help achieve higher molecular weights.[3] This is often done to compensate for any potential reaction of the dianhydride with trace amounts of water in the solvent or to counteract the higher volatility of some diamines, ensuring the reactive sites are fully utilized for polymerization.[3] However, a large excess can lead to damaging side reactions.[3]

Data Summary

The following table summarizes the key factors influencing the molecular weight of ODPA polyimides during synthesis.

FactorEffect on Molecular WeightRecommended Practice
Stoichiometry A precise 1:1 molar ratio of diamine to dianhydride is required for high molecular weight.[1][6]Carefully weigh monomers and calculate molar equivalents. A slight excess of dianhydride may be beneficial.[3]
Impurities (Water) Water reacts with dianhydride, disrupting stoichiometry and lowering molecular weight.[3]Use anhydrous solvents and thoroughly dry all monomers and glassware before use.[7]
Impurities (Monofunctional) Act as chain-stoppers, limiting polymer growth.[1][3]Use high-purity monomers and solvents.
Monomer Concentration Higher concentrations favor the forward reaction, leading to higher molecular weight.[3]Use higher monomer concentrations (e.g., 20-25 wt% solid content).[9]
Reaction Temperature Affects monomer reactivity; optimal temperature is needed to avoid side reactions.[4]Conduct the poly(amic acid) formation at ambient or slightly below ambient temperatures (e.g., -5°C to 25°C).[4]
Monomer Addition Order Adding solid dianhydride to the diamine solution generally yields higher molecular weight.[3]Dissolve the diamine completely before gradually adding the solid dianhydride.[3]

Experimental Protocols

Key Experiment: Two-Step Synthesis of ODPA-ODA Polyimide

This protocol describes a general procedure for synthesizing a high molecular weight ODPA-ODA polyimide via the two-step poly(amic acid) method.

Materials:

  • This compound (ODPA)

  • 4,4'-Oxydianiline (ODA)

  • N-Methyl-2-pyrrolidinone (NMP), anhydrous grade

  • Nitrogen gas supply

Procedure:

  • Preparation: Dry ODPA and ODA monomers in a vacuum oven overnight at an appropriate temperature and cool them in a desiccator before use. Ensure all glassware is thoroughly dried.

  • Diamine Dissolution: In a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, add the pre-weighed ODA monomer. Add anhydrous NMP to achieve the desired monomer concentration (e.g., 20 wt% solids). Stir the mixture under a slow nitrogen purge until the ODA is completely dissolved.

  • Polymerization: Once the diamine is fully dissolved, begin the gradual, portion-wise addition of an equimolar amount of solid ODPA to the stirred solution. Maintain the reaction temperature at or near room temperature (a cooling bath can be used to dissipate any heat of reaction).

  • Poly(amic acid) Formation: Continue stirring the reaction mixture under a nitrogen atmosphere for 12-24 hours. The solution will become progressively more viscous as the molecular weight of the poly(amic acid) increases.

  • Thermal Imidization (Film Casting):

    • Cast the viscous poly(amic acid) solution onto a clean glass substrate to a uniform thickness.

    • Place the cast film in a programmable oven.

    • Apply a staged heating program, for example: 80°C for 1 hour, 150°C for 1 hour, 250°C for 1 hour, and finally 350°C for 30 minutes to ensure complete imidization and removal of solvent and water.[3]

    • Cool the oven slowly to room temperature before removing the final polyimide film.

Visualizations

Logical Flow for Troubleshooting Low Molecular Weight

The following diagram illustrates the decision-making process for diagnosing the cause of low molecular weight in polyimide synthesis.

G start Low Molecular Weight (Low Viscosity) Observed q1 Is Monomer Stoichiometry Accurate? start->q1 cause1 Root Cause: Stoichiometric Imbalance q1->cause1 No q2 Are Monomers and Solvent Pure & Dry? q1->q2 Yes a1_yes Yes a1_no No fix1 Action: Recalculate molar ratios. Use high-precision balance. cause1->fix1 cause2 Root Cause: Contamination q2->cause2 No q3 Are Reaction Conditions Optimized? q2->q3 Yes a2_yes Yes a2_no No fix2 Action: Use anhydrous solvent. Dry monomers in vacuum oven. Check for monofunctional impurities. cause2->fix2 cause3 Root Cause: Suboptimal Conditions q3->cause3 No cause4 Potential Cause: PAA Degradation q3->cause4 Yes a3_yes Yes a3_no No fix3 Action: Increase monomer concentration. Add solid dianhydride to diamine solution. Control reaction temperature. cause3->fix3 fix4 Action: Proceed to imidization promptly after synthesis. Store PAA solution in a cold, dry environment. cause4->fix4 G cluster_prep 1. Preparation cluster_paa 2. PAA Synthesis cluster_imid 3. Imidization prep1 Dry Monomers (ODPA & ODA) dissolve Dissolve ODA in NMP prep1->dissolve prep2 Use Anhydrous Solvent (NMP) prep2->dissolve add Add solid ODPA to ODA solution dissolve->add react Stir under N2 (12-24h) add->react paa_result Viscous Poly(amic acid) Solution react->paa_result cast Cast Film paa_result->cast heat Thermal Curing (Staged Heating) cast->heat pi_result Final Polyimide Film heat->pi_result

References

Technical Support Center: 4,4'-Oxydiphthalic Anhydride (ODPA) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent gelation during the polymerization of 4,4'-Oxydiphthalic anhydride (ODPA).

Troubleshooting Guide: Preventing Gelation

Gelation, the formation of a cross-linked, insoluble polymer network, is a critical issue in the synthesis of high-performance polyimides from ODPA. It can lead to the loss of valuable materials and failed experiments. This guide addresses common causes of gelation and provides systematic troubleshooting steps.

Problem: The polymerization mixture rapidly increases in viscosity and forms a gel before reaching the desired molecular weight.

Initial Assessment Workflow:

Gelation_Troubleshooting_Workflow start Gelation Observed check_monomers 1. Verify Monomer Purity & Stoichiometry start->check_monomers check_solvent 2. Assess Solvent Quality check_monomers->check_solvent check_reaction_conditions 3. Evaluate Reaction Conditions check_solvent->check_reaction_conditions check_addition 4. Review Monomer Addition Protocol check_reaction_conditions->check_addition solution Implement Corrective Actions check_addition->solution

Caption: Initial assessment workflow for troubleshooting gelation in ODPA polymerization.

Frequently Asked Questions (FAQs)

Monomer and Reagent Purity

Q1: How critical is the purity of this compound (ODPA) and the diamine monomer?

A1: Monomer purity is paramount. Impurities can act as chain terminators, leading to low molecular weight polymers, or they can introduce reactive sites that cause cross-linking and gelation.

  • ODPA Purity: Impurities in ODPA, such as the corresponding tetra-acid or isomers, can disrupt the polymerization process. It is crucial to use high-purity ODPA (>99%).[1][2] Purification can be achieved through recrystallization or sublimation.[2]

  • Diamine Purity: The diamine should also be of high purity. Oxidized diamines or the presence of monofunctional amines will upset the stoichiometry and limit the molecular weight.[3]

Q2: What is the impact of water in the reaction solvent?

A2: Water is a significant contributor to gelation and should be minimized. The presence of water can lead to the hydrolysis of the anhydride groups in ODPA, forming dicarboxylic acid moieties.[4] This disrupts the 1:1 stoichiometry required for linear polymer formation and can lead to a broader molecular weight distribution.[3][5] Furthermore, the carboxylic acid groups can participate in side reactions, especially at elevated temperatures, which may contribute to cross-linking. Always use anhydrous solvents with low water content (typically < 50 ppm).

Stoichiometry and Monomer Addition

Q3: How does stoichiometric imbalance affect gelation?

A3: Precise 1:1 stoichiometry between the dianhydride and diamine is crucial for achieving high molecular weight, linear poly(amic acid), the precursor to the final polyimide.

  • Excess Dianhydride: A slight excess of dianhydride can lead to side reactions where the anhydride groups react with the amide linkage of the poly(amic acid) chain, potentially leading to branching and cross-linking.[4]

  • Excess Diamine: An excess of diamine will result in amine-terminated chains, limiting the overall molecular weight.

While a perfect 1:1 molar ratio is the goal, in practice, a very slight excess of the dianhydride is sometimes used to compensate for any trace amounts of water. However, this must be carefully controlled to avoid gelation.[5]

Q4: What is the recommended order of monomer addition?

A4: The generally recommended procedure is to add the solid dianhydride (ODPA) portion-wise to a solution of the diamine in the reaction solvent.[4][5] This method helps to maintain a slight excess of the more soluble diamine throughout the initial stages of the reaction, which can help prevent the formation of high molecular weight polymer in localized areas before all the dianhydride has dissolved.[3] Reversing the addition order can sometimes lead to gel formation.[6]

Reaction Conditions

Q5: What is the optimal temperature for the initial poly(amic acid) formation?

A5: The initial formation of the poly(amic acid) is typically carried out at a low to ambient temperature, often between 0°C and 25°C.[6]

  • Low Temperatures (0-5°C): Starting the reaction at a lower temperature can help to control the exothermic nature of the reaction and prevent a rapid, uncontrolled increase in molecular weight that can lead to gelation.

  • Ambient Temperatures (20-25°C): Many polymerizations are successfully carried out at room temperature.

  • Elevated Temperatures: Higher initial temperatures can increase the rate of side reactions and should generally be avoided during the poly(amic acid) formation stage.

Q6: How does monomer concentration influence the risk of gelation?

A6: Higher monomer concentrations generally favor the formation of high molecular weight polymers.[3] However, excessively high concentrations can also increase the likelihood of intermolecular chain interactions and entanglement, which can lead to gelation, especially if other factors are not optimized. A typical monomer concentration for ODPA polymerization is in the range of 10-20 wt%.

Summary of Factors Influencing Gelation

FactorCondition Promoting GelationRecommended Condition for Prevention
Monomer Purity Low purity (<99%)High purity (>99%), purified by recrystallization or sublimation.
Water Content High water content in solvent and monomersUse of anhydrous solvents (<50 ppm water) and thoroughly dried monomers.
Stoichiometry Significant deviation from 1:1 molar ratioPrecise 1:1 molar ratio of dianhydride to diamine.
Order of Addition Adding diamine solution to solid dianhydrideAdding solid dianhydride to the diamine solution.[4][5]
Reaction Temperature High initial reaction temperatureLow to ambient temperature (0-25°C) for poly(amic acid) formation.[6]
Monomer Concentration Excessively high concentrationOptimal concentration, typically 10-20 wt%, to achieve high molecular weight without premature gelation.

Experimental Protocols

Protocol 1: Purification of this compound (ODPA)
  • Recrystallization from Acetic Anhydride:

    • Suspend the crude ODPA in acetic anhydride.

    • Heat the mixture to reflux until all the ODPA dissolves.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the purified ODPA crystals by filtration.

    • Wash the crystals with anhydrous diethyl ether to remove residual acetic anhydride.

    • Dry the purified ODPA under vacuum at an elevated temperature (e.g., 150-180°C) for several hours to remove any residual solvent and ensure complete conversion of any diacid back to the anhydride.

  • Sublimation:

    • Place the crude ODPA in a sublimation apparatus.

    • Heat the apparatus under a high vacuum.

    • The ODPA will sublime and deposit as pure crystals on a cold finger or the cooler parts of the apparatus.

    • Collect the purified ODPA. This method is effective for removing non-volatile impurities.[2]

Protocol 2: General Procedure for ODPA Polymerization (Two-Step Method)
  • Reaction Setup:

    • Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube.

    • Ensure all glassware is scrupulously dry.

  • Diamine Dissolution:

    • Under a positive pressure of dry nitrogen, add the purified diamine monomer to the reaction flask.

    • Add the desired amount of anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) to the flask to dissolve the diamine. Stir until a clear solution is obtained.

  • Poly(amic acid) Synthesis:

    • Cool the diamine solution to the desired temperature (e.g., 0-5°C or room temperature) using an ice bath or water bath.

    • Slowly add the purified ODPA as a solid in small portions to the stirred diamine solution over a period of 30-60 minutes.

    • Rinse the container used for the ODPA with a small amount of the anhydrous solvent and add it to the reaction mixture to ensure all the dianhydride is transferred.

    • Continue stirring the reaction mixture at the chosen temperature for several hours (typically 4-24 hours) under a nitrogen atmosphere. The viscosity of the solution will gradually increase as the poly(amic acid) forms.

  • Monitoring the Reaction:

    • The progress of the polymerization can be monitored by measuring the inherent viscosity of the poly(amic acid) solution.

  • Imidization (Conversion to Polyimide):

    • Thermal Imidization: The poly(amic acid) solution can be cast onto a glass plate to form a film. The film is then heated in a stepwise manner, for example, at 100°C, 200°C, and 300°C for 1 hour at each temperature, to drive off the solvent and effect the cyclodehydration to the polyimide.[6]

    • Chemical Imidization: A dehydrating agent, such as acetic anhydride, and a catalyst, like pyridine or triethylamine, are added to the poly(amic acid) solution at room temperature.[6] The polyimide will precipitate from the solution and can be collected by filtration.

Visualizing the Polymerization and Potential for Gelation

The following diagram illustrates the intended linear polymerization of ODPA and a diamine, as well as a potential side reaction that can lead to cross-linking and gelation.

ODPA_Polymerization_and_Gelation cluster_reactants Reactants cluster_products Products ODPA 4,4'-Oxydiphthalic anhydride (ODPA) PAA Linear Poly(amic acid) ODPA->PAA Polymerization (Desired) Diamine Diamine Diamine->PAA Gel Cross-linked Gel PAA->Gel Side Reactions (e.g., with impurities, excess dianhydride)

References

Technical Support Center: Enhancing the Mechanical Strength of ODPA-Based Polyimide Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working to improve the mechanical strength of 4,4'-oxydiphthalic anhydride (ODPA)-based polyimide films.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low Tensile Strength in ODPA-Based Polyimide Films

Question: My ODPA-based polyimide film exhibits lower than expected tensile strength. What are the potential causes and how can I improve it?

Answer: Low tensile strength in ODPA-based polyimide films can stem from several factors related to monomer selection, processing conditions, and molecular weight. Here are some troubleshooting steps:

  • Optimize the Curing Process: The final curing temperature and duration significantly impact the degree of imidization and molecular chain packing. Insufficient curing can lead to incomplete conversion of the poly(amic acid) (PAA) precursor to polyimide, resulting in poor mechanical properties.

    • Recommendation: Experiment with a step-wise curing process, gradually increasing the temperature to a final hold at a higher temperature (e.g., 300°C or above).[1][2] Increasing the imidization temperature from 250°C to 300°C has been shown to enhance intermolecular interactions, leading to higher tensile strength.[1] A longer duration at the final curing temperature can also promote more complete imidization and orderly molecular stacking.[1]

  • Consider Chemical Imidization: While thermal imidization is common, chemical imidization can lead to films with higher tensile strength and elastic modulus.[3] This method involves the use of dehydrating agents and catalysts at lower temperatures.

  • Monomer Stoichiometry: Precise control of the molar ratio between the dianhydride (ODPA) and the diamine is crucial for achieving high molecular weight, which is directly related to mechanical strength.[4]

    • Recommendation: Ensure accurate weighing and dispensing of monomers during the synthesis of the PAA precursor.

  • Incorporate Reinforcing Fillers: The addition of inorganic nanoparticles can significantly enhance the tensile strength of the polyimide matrix.

    • Recommendation: Consider incorporating materials like fumed silica, graphene, or carbon nanotubes into the PAA solution before casting the film.[5][6]

Issue 2: Film Brittleness and Low Elongation at Break

Question: My ODPA-based polyimide film is brittle and fractures at low strain. How can I improve its flexibility and elongation at break?

Answer: Brittleness in polyimide films is often related to excessive chain rigidity or internal stresses. Here are some strategies to enhance flexibility:

  • Introduce Flexible Linkages: The choice of diamine monomer has a significant impact on the flexibility of the resulting polyimide.

    • Recommendation: Utilize diamine monomers containing flexible ether linkages (e.g., 4,4'-oxydianiline or ODA) in conjunction with ODPA.[1] These ether bonds in the polymer backbone can improve toughness.[1]

  • Optimize the Heating Rate During Curing: A very rapid heating rate can lead to fast solvent evaporation, potentially creating voids and defects on the film surface, which can act as stress concentration points and reduce toughness.[1]

    • Recommendation: Employ a slower, controlled heating ramp during the curing process to allow for gradual solvent removal and stress relaxation.

  • Post-Fabrication Annealing: Annealing the cured polyimide film at a temperature near its glass transition temperature (Tg) can help to reduce residual stresses and increase crystallinity, which can improve both strength and toughness.[1]

Frequently Asked Questions (FAQs)

Q1: What is the typical two-step synthesis method for preparing ODPA-based polyimide films?

A1: The conventional method involves two main steps:

  • Poly(amic acid) (PAA) Synthesis: The dianhydride (ODPA) and a diamine (e.g., ODA) are polymerized in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc) at a low temperature (often 0°C to room temperature) under an inert atmosphere (e.g., nitrogen) to form a viscous PAA solution.[5][7]

  • Imidization: The PAA solution is cast onto a substrate to form a film. The film is then subjected to a thermal curing process, where it is heated at high temperatures to induce cyclodehydration, converting the PAA into the final polyimide structure.[7] Alternatively, chemical imidization can be performed at lower temperatures using dehydrating agents.[3]

Q2: How does the choice of diamine affect the mechanical properties of ODPA-based polyimides?

A2: The structure of the diamine monomer plays a crucial role in determining the final properties of the polyimide film.

  • Rigid Diamines: Diamines with rigid backbones tend to increase the tensile modulus and strength but may decrease the elongation at break.

  • Flexible Diamines: Diamines containing flexible linkages, such as ether bonds (e.g., ODA), can enhance the flexibility and toughness of the resulting polyimide film.[1] The incorporation of ether groups can also improve the solubility and processability of the polyimide.[8]

  • Asymmetric Diamines: Using asymmetric diamines, such as 3,4'-ODA, has been shown to result in polyimide films with a higher modulus compared to their symmetric 4,4'-ODA counterparts.[7][9]

Q3: What is the effect of microwave irradiation on the mechanical properties of polyimide films?

A3: Microwave (MW) irradiation of the PAA precursor solution before thermal curing can be a green and efficient method to improve the mechanical properties of the final polyimide film.[10] MW treatment can lead to a higher molecular weight of the polyimide, resulting in increased tensile strength, often without a significant reduction in the elongation at break.[5][10]

Q4: Can additives be used to enhance the mechanical strength of ODPA-based polyimide films?

A4: Yes, incorporating inorganic fillers is a common strategy to create polyimide composite films with enhanced mechanical properties.[6] Hydrophobic fumed silica, for example, can be used to reinforce the polyimide matrix.[6] Other potential reinforcing agents include graphene, graphene oxides, clays, and carbon nanotubes.[5]

Quantitative Data Summary

The following tables summarize quantitative data on the mechanical properties of ODPA-based and other relevant polyimide films from various studies.

Table 1: Mechanical Properties of ODPA-Based Polyimide Films

DianhydrideDiamineImidization MethodTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)Reference
ODPAODAThermal---[3]
ODPAODAChemicalHigher than thermalHigher than thermalLower than thermal[3]
ODPABAN-1Microwave-assisted Chemical641.73.2[11]
ODPABAN-2Microwave-assisted Chemical>64>1.7>3.2[11]
ODPABAN-3Microwave-assisted Chemical>64>1.7>3.2[11]

Table 2: Influence of Curing and Processing on Mechanical Properties of Polyimide Films

Polymer SystemProcessing ConditionTensile Strength (MPa)Elongation at Break (%)Reference
Not SpecifiedOptimized Film-Forming Process194.71130.13[1]
Phenylethynyl-end-capped PICured at <370°C--[12]
Phenylethynyl-end-capped PICured at 400°C247.18.6[12]
BTO PolyimideControl (Thermal)--[5]
BTO PolyimideMW-Treated27% greater than controlNo significant difference[5]

Experimental Protocols

Protocol 1: Two-Step Synthesis of ODPA/ODA Polyimide Film via Thermal Imidization

Materials:

  • This compound (ODPA)

  • 4,4'-Oxydianiline (ODA)

  • N,N-dimethylacetamide (DMAc) (anhydrous)

  • Nitrogen gas

Procedure:

  • Drying: Dry ODPA and ODA in a vacuum oven at 120°C overnight before use.

  • Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of ODA in anhydrous DMAc under a nitrogen atmosphere.

  • Polymerization: Gradually add an equimolar amount of ODPA powder to the stirred ODA solution at 0°C.

  • PAA Formation: Continue stirring the reaction mixture at room temperature for 24 hours to obtain a viscous and transparent poly(amic acid) (PAA) solution.[7]

  • Film Casting: Pour the PAA solution onto a clean glass substrate and spread it evenly using a doctor blade to control the thickness.

  • Solvent Evaporation: Place the cast film in a vacuum oven at a low temperature (e.g., 80°C) for several hours to slowly remove the solvent.

  • Thermal Curing: Transfer the PAA film to a high-temperature oven and perform a step-wise curing process under a nitrogen atmosphere. A typical program could be:

    • 100°C for 1 hour

    • 200°C for 1 hour

    • 300°C for 2 hours[7]

  • Cooling and Removal: Allow the film to cool down slowly to room temperature. The resulting polyimide film can then be carefully peeled off from the glass substrate.

Protocol 2: Mechanical Property Characterization (Tensile Testing)

Equipment:

  • Universal Testing Machine

Procedure:

  • Sample Preparation: Cut the prepared polyimide films into dumbbell-shaped or rectangular specimens with specific dimensions (e.g., 4 mm x 20 mm) as per standard testing methods (e.g., ASTM D882).[9]

  • Testing: Mount the specimen in the grips of the universal testing machine.

  • Measurement: Apply a tensile load at a constant strain rate until the film fractures. Record the load and displacement data throughout the test.

  • Data Analysis: From the stress-strain curve, determine the tensile strength (the maximum stress the film can withstand), Young's modulus (the slope of the initial linear portion of the curve), and the elongation at break (the percentage increase in length at the point of fracture).

Visualizations

Experimental_Workflow cluster_synthesis PAA Synthesis cluster_fabrication Film Fabrication cluster_strengthening Strengthening Processes cluster_characterization Characterization Monomers ODPA + Diamine in DMAc Polymerization Stirring at 0°C to RT under N2 Monomers->Polymerization PAA_Solution Viscous PAA Solution Polymerization->PAA_Solution Film_Casting Cast on Substrate PAA_Solution->Film_Casting Solvent_Removal Low Temp Bake Film_Casting->Solvent_Removal Thermal_Curing Step-wise Heating (e.g., to 300°C) Solvent_Removal->Thermal_Curing Chemical_Imidization Chemical Agents Solvent_Removal->Chemical_Imidization Annealing Post-Curing Heat Treatment Thermal_Curing->Annealing Chemical_Imidization->Annealing Final_Film ODPA Polyimide Film Annealing->Final_Film Mechanical_Testing Tensile Strength Modulus, Elongation Final_Film->Mechanical_Testing

Caption: Workflow for Synthesis and Strengthening of ODPA-Based Polyimide Films.

Curing_Parameters_Influence Curing_Temp Curing Temperature Degree_Imidization Degree of Imidization Curing_Temp->Degree_Imidization Increases Chain_Packing Molecular Chain Packing Curing_Temp->Chain_Packing Improves Order Curing_Time Curing Time Curing_Time->Degree_Imidization Increases Heating_Rate Heating Rate Residual_Stress Residual Stress Heating_Rate->Residual_Stress Influences Tensile_Strength Tensile Strength Degree_Imidization->Tensile_Strength Increases Modulus Tensile Modulus Degree_Imidization->Modulus Increases Chain_Packing->Tensile_Strength Increases Residual_Stress->Tensile_Strength Decreases Elongation Elongation at Break Residual_Stress->Elongation Decreases

References

Technical Support Center: Optimizing Imidization of 4,4'-Oxydiphthalic Anhydride (ODPA) Polyamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the thermal imidization of 4,4'-Oxydiphthalic anhydride (ODPA) based polyamic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is a typical starting point for the thermal imidization temperature and duration for ODPA-based polyamic acid films?

A typical and effective method for thermal imidization is a two-step process. This involves an initial lower temperature curing step followed by a final high-temperature step. A common starting protocol is to heat the polyamic acid film on a hot plate at 150°C for one hour, followed by a cure at 300°C for two hours.[1] This gradual heating process helps to slowly remove the solvent and minimize stress in the film, which can prevent cracking.[2]

Q2: My polyimide film is cracking or becoming brittle. What are the possible causes and solutions?

Film cracking and brittleness are common issues that can arise from several factors:

  • Rapid Heating: If the temperature is increased too quickly, the solvent evaporates rapidly, causing significant volume shrinkage and stress, which can lead to cracks.[2] A more gradual heating profile is recommended.

  • Incomplete Imidization: If the final curing temperature is not high enough or the duration is too short, the conversion of polyamic acid to polyimide may be incomplete. This can result in inferior mechanical properties. Further heating at temperatures above 300°C may not lead to 100% conversion due to the "kinetic interruption" effect.[2]

  • Polymer Structure: The inherent chemical structure of the polymer can also contribute to brittleness. For instance, an ODPA-BAF (2,2-bis[4-(4-aminophenoxy)phenyl]hexafluoropropane) polyimide was found to be brittle, potentially due to its semi-crystalline nature or low molecular weight.[1]

  • Low Molecular Weight: A low molecular weight of the initial polyamic acid can lead to a brittle final polyimide film.

Troubleshooting Steps:

  • Optimize the Heating Profile: Employ a multi-step heating process. Start with a low-temperature step (e.g., below 150°C) to slowly remove the solvent before ramping up to the final imidization temperature.[2]

  • Verify Imidization Completion: Use techniques like Fourier-transform infrared spectroscopy (FTIR) to monitor the disappearance of amic acid peaks and the appearance of characteristic imide peaks. The degree of imidization can be quantified by comparing the intensity of a characteristic imide absorption band (e.g., ~1380 cm⁻¹) to a reference band.[3]

  • Adjust Final Curing Temperature: While a higher temperature generally favors more complete imidization, excessively high temperatures can cause degradation. For some polyimides, the optimal properties are achieved at specific temperatures. For example, in a 6FDA/ODA system, the characteristic imide peaks reached their maximum intensity at 270°C.[4]

Q3: How does the presence of a solvent affect the imidization process?

The presence of a residual solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), can facilitate the imidization reaction by enhancing polymer chain mobility.[5] However, the removal of the solvent during heating is a critical step that must be carefully controlled to avoid film defects.[2]

Q4: What is the effect of the final imidization temperature on the properties of the resulting polyimide film?

The final imidization temperature significantly influences the physico-chemical, mechanical, and thermal properties of the polyimide film.[6]

  • Degree of Imidization: Higher temperatures generally lead to a higher degree of imidization, up to a certain point.

  • Glass Transition Temperature (Tg): The Tg of the polyimide is dependent on the final curing temperature.

  • Optical Properties: For some polyimides, the formation of charge-transfer complexes (CTCs) is influenced by the curing temperature, which can affect the color and transparency of the film.[6]

  • Mechanical Properties: The tensile strength and modulus of the film are also affected by the final curing temperature.

Experimental Protocols

Protocol 1: Two-Step Thermal Imidization of ODPA-Polyamic Acid Film

This protocol outlines a general procedure for the conversion of a cast polyamic acid solution into a polyimide film.

1. Materials and Equipment:

  • ODPA-based polyamic acid solution in a suitable solvent (e.g., DMAc or NMP)
  • Glass substrate
  • Doctor blade or spin coater
  • Programmable oven or hot plate

2. Procedure:

  • Film Casting: Cast the polyamic acid solution onto a clean glass substrate using a doctor blade or spin coater to achieve a uniform thickness.
  • Initial Solvent Removal (Pre-bake): Place the cast film in an oven or on a hot plate at a relatively low temperature (e.g., 60-80°C) for 30-60 minutes to slowly remove the bulk of the solvent.
  • Step-wise Curing:
  • Heat the film to 150°C and hold for 1 hour.[1]
  • Ramp the temperature to 300°C and hold for 2 hours.[1]
  • Cooling: Allow the film to cool down slowly to room temperature to prevent thermal shock.
  • Film Detachment: Carefully detach the resulting polyimide film from the glass substrate.

Quantitative Data Summary

Polymer System (Dianhydride-Diamine)Curing Temperature (°C)Glass Transition Temp (Tg) (°C)Decomposition Temp (Td) (°C)Notes
ODPA-BAPP150°C for 1 hr, then 300°C for 2 hrs224485[1]
ODPA-ODA150°C for 1 hr, then 300°C for 2 hrs255507[1]
ODPA-BAPF150°C for 1 hr, then 300°C for 2 hrs262478[1]
ODPA-BAF150°C for 1 hr, then 300°C for 2 hrs>290-Film was brittle.[1]
6FDA/ODACured up to 330°C--Maximum imide peak intensity at 270°C.[4]

Visualizations

Logical Workflow for Optimizing Imidization Temperature

cluster_prep Preparation cluster_cure Curing & Imidization cluster_analysis Analysis cluster_decision Optimization A Prepare ODPA-Polyamic Acid Solution B Cast Film onto Substrate A->B C Initial Low Temp Bake (e.g., 80°C) B->C D Step 1 Cure (e.g., 150°C) C->D E Step 2 Cure (e.g., 250-350°C) D->E F Controlled Cooling E->F G Characterize Film (FTIR, DSC, TGA) F->G H Evaluate Mechanical Properties F->H I Assess Film Quality (Cracks, Brittleness) F->I J Properties Optimal? G->J H->J I->J J->E No, Adjust Temp/Time K Final Protocol J->K Yes

Caption: Workflow for optimizing the thermal imidization process.

Chemical Transformation during Imidization

cluster_reactants Reactants dianhydride 4,4'-Oxydiphthalic Anhydride (ODPA) polyamic_acid Polyamic Acid (in solution) dianhydride->polyamic_acid Polycondensation (Room Temp) diamine Aromatic Diamine diamine->polyamic_acid Polycondensation (Room Temp) polyimide Polyimide (solid film) polyamic_acid->polyimide Thermal Imidization (e.g., 150-300°C) water Water (byproduct) polyimide->water releases

Caption: Chemical conversion from polyamic acid to polyimide.

References

troubleshooting poor solubility of ODPA-based polyimides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4'-oxydiphthalic anhydride (ODPA)-based polyimides, specifically addressing challenges related to poor solubility.

Frequently Asked Questions (FAQs)

Q1: Why do ODPA-based polyimides often exhibit poor solubility?

ODPA-based polyimides, like many aromatic polyimides, have a rigid polymer backbone containing planar aromatic and imide rings. This rigidity leads to strong intermolecular forces and efficient chain packing, which in turn results in low solubility in common organic solvents. The lack of flexible linkages in the polymer chain contributes significantly to this issue.

Q2: What are the key strategies to improve the solubility of ODPA-based polyimides?

Improving the solubility of ODPA-based polyimides primarily involves modifying the polymer structure to disrupt chain packing and reduce intermolecular interactions. Key strategies include:

  • Incorporating Flexible Linkages: Introducing flexible ether (-O-), sulfone (-SO2-), or isopropylidene groups into the polymer backbone, often through the diamine monomer, increases the rotational freedom of the polymer chain.

  • Introducing Bulky Side Groups: Attaching large, bulky groups to the polymer backbone physically separates the polymer chains, which hinders efficient packing and increases free volume.[1] Examples include alkyl groups or aromatic side chains.[1]

  • Creating Non-Coplanar Structures: Using diamines with asymmetric or kinked structures disrupts the linearity of the polymer chain, preventing close packing.

  • Copolymerization: Synthesizing copolyimides by introducing a second, more flexible dianhydride or diamine disrupts the regular, repeating structure of the polymer, which can significantly enhance solubility.

Q3: Which solvents are typically effective for dissolving ODPA-based polyimides?

The solubility of ODPA-based polyimides is highly dependent on their specific chemical structure. However, some common solvents that have shown effectiveness include:

  • Aprotic Polar Solvents: N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are often used.[1]

  • Phenolic Solvents: Solvents like m-cresol and phenol can be effective, particularly for more rigid polyimides.[2]

  • Chlorinated Solvents: In some cases, chloroform (CHCl₃) and dichloromethane (CH₂Cl₂) can dissolve ODPA-based polyimides, especially those with enhanced flexibility.[1]

It is important to note that heating can often improve solubility in these solvents.[1]

Troubleshooting Guide

Issue 1: The synthesized ODPA-based polyimide precipitates out of the reaction solvent during or after polymerization.

  • Possible Cause: The fully imidized polyimide has low solubility in the chosen reaction solvent (e.g., NMP, DMAc). This is a common issue due to the rigid nature of the polymer.

  • Solution 1: Modify the Polymer Structure. If feasible, introduce a more flexible or bulky co-monomer (diamine or dianhydride) to create a more soluble copolyimide. Even a small molar percentage of a solubilizing co-monomer can prevent precipitation.

  • Solution 2: Alter the Imidization Method. Instead of a one-step high-temperature polycondensation, consider a two-step method. First, synthesize the soluble poly(amic acid) precursor at a lower temperature. The polyimide can then be formed by casting a film of the poly(amic acid) and subsequently performing thermal imidization, or by chemical imidization at a lower temperature.[3][4]

  • Solution 3: Change the Solvent. If the polymer has already been synthesized, attempt to dissolve it in a stronger solvent, such as m-cresol.

Issue 2: The poly(amic acid) precursor solution viscosity decreases significantly over time, leading to a lower molecular weight polyimide.

  • Possible Cause: The poly(amic acid) is undergoing hydrolytic degradation. The presence of even trace amounts of water in the reaction solvent can cause the amide linkages to break.[5][6]

  • Solution 1: Use Anhydrous Solvents and Inert Atmosphere. Ensure that all solvents are thoroughly dried before use and that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[5]

  • Solution 2: Convert to a More Stable Precursor. The poly(amic acid) can be converted to a more hydrolytically stable poly(amic acid) ammonium salt by reacting it with a tertiary amine like triethylamine (TEA).[7][8] This salt can be stored for longer periods without significant degradation.[7][8]

  • Solution 3: Store the Precursor Properly. If the poly(amic acid) solution must be stored, it should be kept refrigerated to slow the rate of hydrolysis.[5]

Issue 3: The final polyimide film is brittle and cracks easily.

  • Possible Cause 1: Low Molecular Weight. Incomplete polymerization or degradation of the poly(amic acid) precursor can result in a low molecular weight polyimide, which will have poor mechanical properties.

  • Solution 1: Optimize Polymerization Conditions. Ensure that the stoichiometry of the monomers is correct and that the reaction is allowed to proceed for a sufficient amount of time to achieve a high molecular weight. The order of monomer addition can also impact the final molecular weight.[3]

  • Possible Cause 2: Incomplete Imidization. If the imidization process is not complete, the remaining amic acid groups can act as points of weakness in the polymer film.

  • Solution 2: Ensure Complete Imidization. When using thermal imidization, ensure that the final curing temperature is high enough and held for a sufficient duration to achieve complete cyclization.[3] For chemical imidization, ensure the correct amounts of dehydrating agent and catalyst are used.[4]

  • Possible Cause 3: High Internal Stress. Rapid solvent evaporation during film casting can lead to high internal stress, causing the film to become brittle.

  • Solution 3: Control Solvent Evaporation. Dry the film slowly and at a controlled temperature to allow for the gradual removal of the solvent and relaxation of the polymer chains.

Data and Protocols

Solubility of ODPA-Based Polyimides

The following table summarizes the solubility of various ODPA-based polyimides in different organic solvents. The solubility is typically tested by attempting to dissolve a small amount of the polymer (e.g., 10 mg) in a given volume of solvent (e.g., 1 mL).

Polyimide System NMP DMAc DMF DMSO m-Cresol CHCl₃ THF Reference
ODPA-DDS (Homopolymer)+/-+/-+/-----
ODPA/BPADA-DDS (Copolymer)++++++--+/-+/-
ODPA-BAN-2+++++++++++++/-[1]
ODPA-BAN-3++++++++++++++[1]
ODPA-DMB----++--[2]

Key:

  • ++: Soluble at room temperature

  • +: Soluble upon heating

  • +/-: Partially soluble or swells

  • -: Insoluble

NMP: N-methyl-2-pyrrolidone; DMAc: N,N-dimethylacetamide; DMF: N,N-dimethylformamide; DMSO: Dimethyl sulfoxide; CHCl₃: Chloroform; THF: Tetrahydrofuran; DDS: 4,4'-diaminodiphenyl sulfone; BPADA: 4,4'-(4,4'-isopropylidenediphenoxy)bis(phthalic anhydride); BAN-2/3: Naphthalene-containing diamines; DMB: 2,2'-dimethyl-4,4'-diaminobiphenyl.

Experimental Protocols

Protocol 1: Two-Step Synthesis of ODPA-Based Polyimide (Thermal Imidization)

  • Drying of Monomers: Dry the this compound (ODPA) and the chosen diamine in a vacuum oven at 120°C for 24 hours prior to use.[1]

  • Poly(amic acid) Synthesis:

    • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine in an anhydrous aprotic polar solvent (e.g., NMP, DMAc) to achieve a monomer concentration of 15-20 wt%.

    • Slowly add an equimolar amount of ODPA powder to the stirred solution in portions, ensuring the temperature is maintained at room temperature.

    • Continue stirring the reaction mixture under a nitrogen atmosphere for 24 hours at room temperature to form a viscous poly(amic acid) solution.[4]

  • Film Casting:

    • Cast the poly(amic acid) solution onto a clean, dry glass plate.

    • Place the cast film in a vacuum oven.

  • Thermal Imidization:

    • Heat the film according to a staged heating program, for example: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour.[3]

    • Allow the oven to cool slowly to room temperature before removing the polyimide film.

Protocol 2: One-Step Synthesis of ODPA-Based Polyimide (High-Temperature Polycondensation)

  • Monomer and Solvent Preparation: Dry the ODPA and diamine as described in Protocol 1. Use a high-boiling point solvent such as m-cresol with a catalyst like isoquinoline.[1]

  • Polymerization and Imidization:

    • In a reaction vessel suitable for high temperatures, combine the ODPA, diamine, m-cresol, and a few drops of isoquinoline. The solid content should be around 20 wt%.[1]

    • Heat the mixture with stirring under a nitrogen atmosphere. A typical heating profile might be 80°C for 2 hours, followed by an increase to 200-230°C for 3-4 hours to effect imidization.[1]

    • The formation of a viscous solution indicates polymerization.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by pouring the viscous solution into a non-solvent like methanol.

    • Filter the precipitated polymer, wash it thoroughly with methanol, and dry it in a vacuum oven.

Visual Guides

Troubleshooting_Solubility Start Poor Solubility of ODPA-Based Polyimide Precipitation Polymer Precipitates During/After Synthesis Start->Precipitation Symptom Low_MW Low Molecular Weight / Brittle Film Start->Low_MW Symptom Viscosity_Drop Poly(amic acid) Viscosity Decreases Over Time Start->Viscosity_Drop Symptom Sol_Modify_Structure Modify Polymer Structure: - Flexible/bulky co-monomers - Copolymerization Precipitation->Sol_Modify_Structure Solution Sol_Change_Method Change Synthesis Method: - Two-step synthesis - Chemical imidization Precipitation->Sol_Change_Method Solution Sol_Optimize_Conditions Optimize Polymerization: - Correct stoichiometry - Sufficient reaction time Low_MW->Sol_Optimize_Conditions Solution Sol_Ensure_Imidization Ensure Complete Imidization: - Optimal thermal profile - Correct chemical reagents Low_MW->Sol_Ensure_Imidization Solution Sol_Anhydrous Use Anhydrous Conditions: - Dry solvents - Inert atmosphere Viscosity_Drop->Sol_Anhydrous Solution Sol_Stable_Precursor Convert to Stable Precursor: - Poly(amic acid) ammonium salt Viscosity_Drop->Sol_Stable_Precursor Solution

Caption: Troubleshooting workflow for poor solubility of ODPA-based polyimides.

Synthesis_Workflow cluster_imidization Imidization Options Monomers ODPA + Diamine PAA_Formation Poly(amic acid) Formation (Room Temp, N₂) Monomers->PAA_Formation Solvent Anhydrous Solvent (e.g., NMP, DMAc) Solvent->PAA_Formation Thermal_Imidization Thermal Imidization (Film Casting + Heating) PAA_Formation->Thermal_Imidization Option 1 Chemical_Imidization Chemical Imidization (Dehydrating Agent) PAA_Formation->Chemical_Imidization Option 2 Polyimide Soluble/Insoluble Polyimide Thermal_Imidization->Polyimide Chemical_Imidization->Polyimide

Caption: General two-step synthesis workflow for ODPA-based polyimides.

References

Technical Support Center: Polycondensation with 4,4'-Oxydiphthalic Anhydride (ODPA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,4'-Oxydiphthalic Anhydride (ODPA) in polycondensation reactions. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize side reactions and achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions encountered during the polycondensation of ODPA with diamines?

A1: The most prevalent side reactions during the initial poly(amic acid) (PAA) formation stage are:

  • Hydrolysis: The anhydride groups of ODPA are susceptible to hydrolysis by water present as an impurity in the solvent or monomers. This reaction forms dicarboxylic acid groups, which disrupts the stoichiometry and limits the growth of the polymer chain, leading to lower molecular weight.[1]

  • Reversibility of Amic Acid Formation: The formation of the amic acid linkage is a reversible reaction. At elevated temperatures during the initial polymerization step (before imidization), the amic acid can revert to the original diamine and dianhydride monomers.[1] This equilibrium can limit the molecular weight of the PAA.

  • Intramolecular Cyclization (Imidization at the PAA Stage): While imidization is the desired next step, premature cyclization during the PAA synthesis can lead to the precipitation of low molecular weight imide oligomers, affecting the homogeneity of the reaction mixture and the final polymer properties.

  • Formation of Cyclic Oligomers: Intramolecular reactions can also lead to the formation of cyclic oligomers, especially at low monomer concentrations. These cyclic species do not contribute to the linear polymer chain growth and can be considered impurities in the final product.

Q2: How does the purity of ODPA and the diamine monomer affect the polycondensation reaction?

A2: Monomer purity is critical for achieving high molecular weight polyimides. Impurities can act as chain terminators or participate in side reactions.

  • Water: As mentioned, water can hydrolyze the anhydride groups of ODPA, leading to a stoichiometric imbalance and reduced molecular weight.

  • Monofunctional Impurities: Any monofunctional amine or anhydride impurities will cap the growing polymer chains, preventing further chain extension and severely limiting the final molecular weight.

  • Other Reactive Impurities: Impurities in the diamine or dianhydride can lead to undesirable side reactions, potentially causing discoloration, gelation, or a reduction in the thermal and mechanical properties of the final polyimide.

Q3: What is the optimal temperature for the initial poly(amic acid) (PAA) synthesis?

A3: The initial formation of the PAA is typically carried out at ambient or slightly below ambient temperatures (e.g., 0-25 °C). Lower temperatures are often preferred to minimize the reversibility of the amic acid formation and to control the exothermic nature of the reaction, especially in large-scale preparations.[2][3] Higher temperatures during this stage can lead to a decrease in the molecular weight of the PAA.[1]

Q4: What are the differences between thermal and chemical imidization, and how do they affect side reactions?

A4: Both thermal and chemical methods are used to convert the PAA into the final polyimide, and the choice can impact the final properties and the prevalence of certain side reactions.

  • Thermal Imidization: This involves heating the PAA film or solution, typically in stages up to 300-400°C. While effective, high temperatures can sometimes lead to chain scission followed by crosslinking, which can affect the mechanical properties. The removal of water during thermal imidization is crucial to drive the reaction to completion.

  • Chemical Imidization: This method uses a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine or triethylamine) at lower temperatures (typically room temperature to 100°C).[4] Chemical imidization can lead to a higher degree of imidization at lower temperatures and may reduce the likelihood of high-temperature side reactions. However, it can sometimes result in the formation of isoimide structures, which are isomeric to the desired imide and can affect the polymer's properties.[1] The glass transition temperature and thermal decomposition temperature of chemically imidized films can be higher than those prepared by thermal imidization.[5]

Troubleshooting Guides

Issue 1: Low Molecular Weight / Low Inherent Viscosity

Symptoms:

  • The final polyimide has a low inherent viscosity.[6][7]

  • The resulting polymer film is brittle and weak.

Possible Causes & Solutions:

Cause Troubleshooting Steps
Monomer Impurity (Water) 1. Dry Monomers: Thoroughly dry both ODPA and the diamine monomer under vacuum before use. ODPA can be dried at 120-150°C.
2. Use Anhydrous Solvent: Use a freshly distilled, anhydrous aprotic polar solvent (e.g., NMP, DMAc).
Incorrect Stoichiometry 1. Accurate Weighing: Ensure precise weighing of both monomers to achieve a 1:1 molar ratio.
2. Slight Excess of Dianhydride: In some cases, a very slight molar excess (e.g., 0.5-1%) of the dianhydride (ODPA) can compensate for any hydrolysis and help achieve higher molecular weight.[1]
Reaction Temperature Too High 1. Control PAA Synthesis Temperature: Maintain a low temperature (0-25°C) during the initial PAA synthesis to minimize the reversibility of the reaction.[1]
Premature Precipitation 1. Adjust Monomer Concentration: Ensure the monomer concentration is appropriate for the chosen solvent to keep the PAA in solution.
Inefficient Imidization 1. Optimize Imidization Conditions: For thermal imidization, ensure a staged heating profile to completely remove water and drive the reaction. For chemical imidization, ensure the correct ratio of dehydrating agent and catalyst.
Issue 2: Gel Formation

Symptoms:

  • The reaction mixture becomes a gel, and stirring is no longer possible.

Possible Causes & Solutions:

Cause Troubleshooting Steps
Cross-linking Side Reactions 1. Lower Reaction Temperature: High temperatures can promote side reactions leading to cross-linking. Maintain the recommended temperature profile.
2. Monomer Purity: Impurities in the monomers can sometimes initiate cross-linking reactions. Use highly purified monomers.
3. Atmosphere Control: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can lead to cross-linking.
High Monomer Concentration 1. Reduce Concentration: In some cases, very high monomer concentrations can lead to intermolecular chain entanglement and gelation. Try reducing the solid content of the reaction.

Data Presentation

Table 1: Qualitative Influence of Reaction Parameters on Side Reactions and Molecular Weight in ODPA Polycondensation

Parameter Effect on Hydrolysis Effect on Reversibility of Amic Acid Formation Effect on Molecular Weight
Increase in Water Content IncreasesNo direct effectDecreases
Increase in PAA Synthesis Temperature Increases rateIncreases (shifts equilibrium to monomers)Decreases
Deviation from 1:1 Monomer Ratio No direct effectNo direct effectDecreases
Use of High Purity Monomers DecreasesNo direct effectIncreases

Experimental Protocols

Protocol 1: Synthesis of High Molecular Weight Poly(amic acid) from ODPA and a Diamine
  • Monomer and Solvent Preparation:

    • Dry this compound (ODPA) in a vacuum oven at 150°C for 12 hours.

    • Purify the aromatic diamine by recrystallization or sublimation, followed by drying in a vacuum oven at a temperature appropriate for the specific diamine.

    • Use anhydrous N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) as the solvent.

  • Polymerization:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine in the anhydrous solvent to achieve the desired concentration (typically 15-20 wt% solids).

    • Cool the solution to 0-5°C using an ice bath.

    • Slowly add an equimolar amount of solid ODPA to the stirred diamine solution in small portions over 1-2 hours to control the exotherm.

    • After the complete addition of ODPA, continue stirring at 0-5°C for 2 hours, then allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

    • The resulting viscous solution is the poly(amic acid) (PAA). The molecular weight can be assessed by measuring the inherent viscosity.

Protocol 2: Thermal Imidization of Poly(amic acid) Film
  • Film Casting:

    • Cast the PAA solution onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness.

  • Imidization:

    • Place the cast film in a programmable oven with a nitrogen atmosphere.

    • Heat the film according to a staged temperature profile:

      • 80-100°C for 1-2 hours to slowly remove the solvent.

      • Increase the temperature to 200°C and hold for 1 hour.

      • Increase the temperature to 300°C and hold for 1 hour.

      • (Optional) For some applications, a final cure at 350-400°C for 30-60 minutes may be necessary.

    • Cool the oven slowly to room temperature.

    • The resulting polyimide film can be removed from the glass substrate, sometimes by immersion in water.

Visualizations

Diagram 1: General Workflow for ODPA Polycondensation

PolycondensationWorkflow cluster_MonomerPrep Monomer Preparation cluster_Polymerization Polymerization (PAA Synthesis) cluster_Imidization Imidization Monomer_Drying Drying of ODPA and Diamine Reaction_Setup Reaction Setup (Inert Atmosphere, 0-25°C) Monomer_Drying->Reaction_Setup Solvent_Purification Solvent Purification (Anhydrous) Solvent_Purification->Reaction_Setup Monomer_Addition Slow Addition of ODPA to Diamine Solution Reaction_Setup->Monomer_Addition PAA_Formation Poly(amic acid) (PAA) Formation Monomer_Addition->PAA_Formation Thermal_Imidization Thermal Imidization (Staged Heating) PAA_Formation->Thermal_Imidization Heat Chemical_Imidization Chemical Imidization (Dehydrating Agent + Catalyst) PAA_Formation->Chemical_Imidization Chemicals Final_Polyimide Final Polyimide Product Thermal_Imidization->Final_Polyimide Chemical_Imidization->Final_Polyimide

Caption: Workflow for the two-step synthesis of polyimides from ODPA.

Diagram 2: Key Side Reactions in ODPA Polycondensation

SideReactions ODPA ODPA (Dianhydride) PAA Poly(amic acid) (Growing Chain) ODPA->PAA + Diamine (Desired Reaction) Hydrolyzed_ODPA Hydrolyzed ODPA (Dicarboxylic Acid) ODPA->Hydrolyzed_ODPA Hydrolysis (Side Reaction) Diamine Diamine Diamine->PAA PAA->ODPA Reversibility (Side Reaction) PAA->Diamine Cyclic_Oligomer Cyclic Oligomer PAA->Cyclic_Oligomer Intramolecular Cyclization (Side Reaction) Low_MW_PI Low Molecular Weight Polyimide Hydrolyzed_ODPA->Low_MW_PI Chain Termination Water H₂O (Impurity) Water->Hydrolyzed_ODPA Cyclic_Oligomer->Low_MW_PI No Chain Growth

Caption: Major side reactions competing with the desired polycondensation.

References

mitigating moisture effects during ODPA polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ODPA (4,4'-Oxydiphthalic Anhydride) polymerization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate the effects of moisture during the synthesis of polyimides from ODPA.

Troubleshooting Guide

Low molecular weight and inconsistent polymer properties are common issues in ODPA polymerization, often stemming from the presence of moisture. This guide provides a systematic approach to identifying and resolving these problems.

Issue Potential Cause Recommended Action
Low Intrinsic Viscosity / Low Molecular Weight Moisture in Solvent: Water in solvents like NMP or DMAc hydrolyzes the poly(amic acid) precursor, leading to chain scission.1. Use ultra-dry solvents with a water content below 50 ppm. 2. Verify solvent moisture content using Karl Fischer titration before use. 3. Purify solvents by refluxing over a suitable drying agent (e.g., CaH₂) followed by vacuum distillation. Store over 4Å molecular sieves.
Moisture in Monomers: Residual water in ODPA or the diamine monomer can react with the anhydride, disrupting stoichiometry and inhibiting chain growth.1. Dry ODPA and aromatic diamine monomers thoroughly in a vacuum oven before use. 2. For ODPA, drying at 120°C for 24 hours under vacuum is a common practice. After purification, it can be dried at higher temperatures (200-220°C)[1]. 3. Aromatic diamines like 4,4'-oxydianiline (ODA) should be dried in a vacuum oven at a temperature below their melting point until a constant weight is achieved[2].
Atmospheric Moisture: Exposure of the reaction mixture or the poly(amic acid) solution to humid air can introduce moisture.1. Conduct the entire polymerization process under a dry, inert atmosphere (e.g., nitrogen or argon). 2. Use glassware that has been oven-dried and cooled under a stream of inert gas. 3. Minimize the headspace in the reaction vessel.
Inconsistent Batch-to-Batch Results Variable Moisture Content: Fluctuations in the moisture levels of monomers and solvents between different batches.1. Standardize your monomer and solvent drying procedures. 2. Routinely check the moisture content of your starting materials using Karl Fischer titration. 3. Store dried monomers and solvents in a desiccator or a glovebox.
Gel Formation Side Reactions: While less common, excessive moisture can sometimes contribute to side reactions, although this is more often related to temperature control and monomer purity.1. Ensure all reactants are thoroughly dried. 2. Maintain strict temperature control during the polymerization reaction.
Poor Film Quality (e.g., brittleness) Low Molecular Weight: Insufficient polymer chain length due to moisture-induced degradation results in poor mechanical properties.Address the root causes of low molecular weight as outlined above (moisture in solvents and monomers, atmospheric moisture).

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of moisture on ODPA polymerization?

A1: The primary detrimental effect of moisture is the hydrolytic degradation of the poly(amic acid) (PAA) intermediate. Water molecules react with the amide linkages in the PAA chain, causing chain scission. This leads to a decrease in the polymer's molecular weight and intrinsic viscosity, which in turn results in poor mechanical properties of the final polyimide material.

Q2: How can I measure the moisture content in my monomers and solvents?

A2: Karl Fischer titration is the most accurate and widely used method for determining the water content in monomers and solvents. It is a highly specific and sensitive technique that can quantify moisture levels down to the parts-per-million (ppm) range.

Q3: What is an acceptable level of moisture in the solvent for ODPA polymerization?

A3: For the synthesis of high molecular weight polyimides, it is recommended to use ultra-dry solvents such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) with a water content of less than 50 ppm[3].

Q4: Can I use commercially available anhydrous solvents directly?

A4: While commercially available anhydrous solvents are a good starting point, their moisture content can increase over time due to improper storage and handling. It is best practice to verify the water content using Karl Fischer titration before use. For critical applications, it is recommended to re-dry the solvent.

Q5: My poly(amic acid) solution viscosity decreases over time. Is this related to moisture?

A5: Yes, a decrease in the viscosity of a poly(amic acid) solution upon storage is a classic indicator of hydrolytic degradation caused by trace amounts of water. This effect is accelerated at higher storage temperatures.

Q6: Are there any visual indicators of moisture contamination during the reaction?

A6: Unfortunately, there are no reliable visual indicators of moisture contamination at the ppm levels that can affect polymerization. The primary indicators are post-synthesis, such as low intrinsic viscosity, low molecular weight as determined by GPC, and poor mechanical properties of the resulting polyimide film.

Experimental Protocols

Protocol 1: Drying of ODPA Monomer
  • Place the ODPA powder in a clean, dry crystallizing dish or a similar glass container suitable for a vacuum oven.

  • Spread the powder in a thin layer to maximize the surface area exposed to the vacuum.

  • Place the container in a vacuum oven.

  • Heat the oven to 120°C.

  • Apply a vacuum of at least 25 inHg (approximately 170 mbar).

  • Dry the ODPA for 24 hours under these conditions.

  • After drying, turn off the vacuum pump and backfill the oven with a dry, inert gas (e.g., nitrogen or argon).

  • Transfer the dried ODPA to a desiccator for storage.

Note: For ODPA that has been purified through recrystallization, a higher drying temperature of 200-220°C for 20-24 hours can be used to ensure complete removal of water and cyclization of any diacid back to the anhydride[1].

Protocol 2: Drying of Aromatic Diamine Monomers (e.g., 4,4'-Oxydianiline - ODA)
  • Place the aromatic diamine in a suitable glass container for use in a vacuum oven.

  • Spread the monomer in a thin layer.

  • Place the container in a vacuum oven.

  • Heat the oven to a temperature below the melting point of the diamine (e.g., for ODA with a melting point of ~190°C, a drying temperature of 80-100°C is appropriate)[2].

  • Apply a vacuum and dry for 12-24 hours, or until a constant weight is achieved.

  • Cool the oven under vacuum or backfill with a dry, inert gas before transferring the dried monomer to a desiccator.

Protocol 3: Purification and Drying of N-Methyl-2-pyrrolidone (NMP)
  • Pre-drying: Stir the NMP over calcium hydride (CaH₂) overnight in a flask equipped with a drying tube.

  • Vacuum Distillation:

    • Set up a vacuum distillation apparatus. Ensure all glassware is thoroughly dried.

    • Heat the NMP/CaH₂ mixture to distill the NMP under reduced pressure. The boiling point of NMP is 202°C at atmospheric pressure, so a vacuum will be necessary to distill it at a lower, more manageable temperature.

    • Collect the distilled NMP in a dry receiving flask.

  • Storage: Store the freshly distilled, anhydrous NMP over activated 4Å molecular sieves in a sealed container under an inert atmosphere.

Data Presentation

The following table summarizes the key quantitative parameters for minimizing moisture effects in ODPA polymerization.

Parameter Recommended Value Measurement Method Reference
Maximum Water Content in Solvents (NMP, DMAc) < 50 ppmKarl Fischer Titration[3]
Drying Temperature for ODPA 120°C (standard) or 200-220°C (post-purification)-[1]
Drying Time for ODPA 24 hours (at 120°C) or 20-24 hours (at 200-220°C)-[1]
Drying Temperature for Aromatic Diamines 80-100°C (or below the melting point)-[2]

Visualizations

experimental_workflow cluster_monomers Monomer Preparation cluster_solvent Solvent Preparation cluster_reaction Polymerization ODPA ODPA Vacuum_Oven1 Vacuum Oven (120°C, 24h) ODPA->Vacuum_Oven1 Drying Diamine Aromatic Diamine Vacuum_Oven2 Vacuum Oven (80-100°C, 24h) Diamine->Vacuum_Oven2 Drying Reaction Polymerization (Inert Atmosphere) Vacuum_Oven1->Reaction Vacuum_Oven2->Reaction NMP NMP CaH2 CaH₂ Stirring NMP->CaH2 Pre-drying Distillation Vacuum Distillation CaH2->Distillation Purification Sieves 4Å Molecular Sieves Distillation->Sieves Storage Sieves->Reaction PAA Poly(amic acid) Solution Reaction->PAA

Caption: Experimental workflow for anhydrous ODPA polymerization.

troubleshooting_flowchart Start Low Molecular Weight / Viscosity Observed Check_Solvent Is solvent water content < 50 ppm? Start->Check_Solvent Check_Monomers Are monomers thoroughly dried? Check_Solvent->Check_Monomers Yes Dry_Solvent Purify and dry solvent (e.g., vacuum distillation) Check_Solvent->Dry_Solvent No Check_Atmosphere Was reaction run under a dry, inert atmosphere? Check_Monomers->Check_Atmosphere Yes Dry_Monomers Dry monomers in vacuum oven Check_Monomers->Dry_Monomers No Improve_Atmosphere Improve inert gas purging and use dry glassware Check_Atmosphere->Improve_Atmosphere No End_Success High Molecular Weight Polymer Check_Atmosphere->End_Success Yes Dry_Solvent->Check_Monomers Dry_Monomers->Check_Atmosphere Improve_Atmosphere->End_Success End_Failure Re-evaluate other parameters (purity, stoichiometry, temp.)

Caption: Troubleshooting flowchart for low molecular weight in ODPA polymerization.

References

purification techniques for removing impurities from ODPA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4,4'-oxydiphthalic anhydride (ODPA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the removal of impurities from ODPA.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude ODPA?

A1: Common impurities in crude this compound typically originate from its synthesis. These can include unreacted starting materials, such as 4-halophthalic anhydrides (e.g., 4-chlorophthalic anhydride) or 4-nitrophthalic anhydride derivatives.[1][2] Other common contaminants include inorganic salts, catalysts used during the synthesis, and various byproducts formed through side reactions.[1] Additionally, the corresponding 4,4'-oxydiphthalic acid may be present due to hydrolysis of the anhydride groups.

Q2: What are the primary laboratory techniques for purifying ODPA?

A2: The main techniques for purifying ODPA are recrystallization, sublimation, and hydrolysis to the tetraacid followed by dehydration.[3] Recrystallization is often performed using high-boiling point organic solvents.[4] Sublimation, particularly under vacuum, is effective for obtaining high-purity ODPA.[3][5] The hydrolysis method involves converting the crude anhydride to 4,4'-oxydiphthalic acid, which can be purified, and then dehydrating it back to the pure anhydride.[6]

Q3: What level of purity can be expected from these purification techniques?

A3: With the appropriate technique, a very high level of purity can be achieved. For instance, a method involving vacuum sublimation followed by recrystallization from acetic anhydride has been reported to yield ODPA with a purity higher than 99.0%.[3] Commercially available ODPA purified by sublimation often has a specified purity of over 99.0% as determined by HPLC.[5][7]

Q4: What is the expected melting point of pure ODPA?

A4: The melting point is a key indicator of purity. Pure this compound typically has a melting point in the range of 227°C to 231°C.[3][5] A broad or depressed melting point range can indicate the presence of impurities.[8]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of ODPA.

Problem 1: The purified ODPA has a low or broad melting point range.

Possible Cause Suggested Solution
Residual Solvent: The presence of solvent from recrystallization can depress the melting point.[8]Ensure the purified crystals are thoroughly dried under vacuum, possibly at an elevated temperature (e.g., 120°C), to remove any remaining solvent.[9]
Incomplete Removal of Impurities: The purification method may not have been sufficient to remove all contaminants.Consider a second purification step. For example, if recrystallization was performed, follow it with vacuum sublimation. A combination of methods, such as sublimation followed by recrystallization, can yield a product with higher purity.[3]
Presence of 4,4'-oxydiphthalic acid: Hydrolysis of the anhydride can lead to the presence of the corresponding tetraacid, which will affect the melting point.The tetraacid can be converted back to the anhydride by heating, for example, in a dryer at 200°-220° C for several hours.[6] Alternatively, refluxing with acetic anhydride will also dehydrate the acid back to the anhydride.[10]

Problem 2: The ODPA appears yellow or discolored after purification.

Possible Cause Suggested Solution
Presence of Colored Impurities: The crude product may contain colored byproducts from the synthesis, which were not completely removed.[11] This is particularly possible if starting from nitrophthalic anhydride, which can lead to colored, sticky solids.[1]Treatment with activated carbon (charcoal) during the recrystallization process can help remove colored impurities. The crude ODPA can be dissolved in an organic solvent and treated with activated carbon before filtering the hot solution.[3] Be aware that using too much charcoal can reduce your yield.[12]
Thermal Degradation: Heating the ODPA at excessively high temperatures during purification or drying could potentially cause some decomposition, leading to discoloration.Carefully control the temperature during purification. When performing vacuum sublimation, the temperature and pressure should be optimized to allow for sublimation without decomposition.[13]
Reaction with Solvent: Some solvents may react with the ODPA or impurities at high temperatures, leading to colored products.Ensure the chosen recrystallization solvent is inert under the process conditions. High-boiling point solvents like 1,2,4-trichlorobenzene have been used successfully.[4]

Problem 3: Low yield of purified ODPA after recrystallization.

Possible Cause Suggested Solution
Using too much solvent: Dissolving the crude product in an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.[12]Use the minimum amount of hot solvent required to fully dissolve the crude ODPA.
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.Allow the hot, saturated solution to cool slowly to room temperature to promote the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal precipitation.
Premature crystallization during hot filtration: If the solution cools too much during the filtration of insoluble impurities, the product can crystallize in the filter funnel.To prevent this, use a pre-heated funnel and filter the solution as quickly as possible. Adding a slight excess of hot solvent before filtration and then evaporating it after filtration can also help.

Data on ODPA Purity

The following table summarizes the purity and melting point of ODPA obtained through different purification methods as reported in various sources.

Purification MethodReported PurityMelting Point (°C)Reference
Sublimation followed by Recrystallization in Acetic Anhydride> 99.0%227 - 230[3]
Recrystallization from Acetic Anhydride/Acetic Acid-224 - 226.5[1]
Commercially Available (Purified by Sublimation)> 99.0% (HPLC)227 - 231[5]
Commercially Available97%225 - 229

Experimental Protocols

1. Recrystallization from Acetic Anhydride

This protocol is based on the principle of dissolving the crude ODPA in a suitable solvent at an elevated temperature and allowing it to crystallize upon cooling, leaving impurities dissolved in the solvent.

  • Materials:

    • Crude ODPA

    • Acetic anhydride

    • Erlenmeyer flask

    • Heating mantle or hot plate

    • Buchner funnel and filter flask

    • Filter paper

    • Ice bath

  • Procedure:

    • Place the crude ODPA in an Erlenmeyer flask.

    • Add a minimal amount of acetic anhydride to the flask.

    • Gently heat the mixture while stirring until the ODPA is completely dissolved. If necessary, add more acetic anhydride dropwise until a clear solution is obtained.

    • If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes.

    • If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

    • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystallization.

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold acetic anhydride, followed by a low-boiling point solvent like hexane to facilitate drying.

    • Dry the purified ODPA crystals in a vacuum oven. A reported procedure involves refluxing the product with acetic anhydride for over an hour, followed by cooling, crystallization, separation, and desiccation.[3]

2. Vacuum Sublimation

Sublimation is a purification technique where a solid is heated under vacuum, transitioning directly into a gas phase, and then condensed back into a pure solid on a cold surface, leaving non-volatile impurities behind.

  • Materials:

    • Crude ODPA

    • Sublimation apparatus (including a cold finger)

    • Vacuum pump

    • Heating mantle or oil bath

    • Source of cold water or a dry ice/acetone slurry

  • Procedure:

    • Place the crude, dry ODPA at the bottom of the sublimation apparatus.

    • Assemble the apparatus, ensuring a good seal on all joints.

    • Connect the apparatus to a vacuum pump and evacuate the system. A high vacuum is generally preferred.

    • Begin circulating the coolant (cold water or dry ice/acetone slurry) through the cold finger.

    • Gently heat the bottom of the apparatus using a heating mantle or oil bath. The temperature should be high enough to cause the ODPA to sublime but not so high as to cause decomposition. The sublimation temperature will be lower under vacuum compared to atmospheric pressure.[14]

    • Pure ODPA will deposit as crystals on the cold finger.

    • Continue the process until a sufficient amount of product has collected on the cold finger or no more sublimation is observed.

    • Turn off the heat and allow the apparatus to cool completely to room temperature.

    • Carefully and slowly break the vacuum.

    • Disassemble the apparatus and scrape the purified ODPA crystals from the cold finger.

Visual Diagrams

ODPA_Purification_Workflow cluster_recrystallization Recrystallization cluster_sublimation Sublimation dissolve Dissolve Crude ODPA in Hot Solvent hot_filter Hot Filtration (if impurities present) dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool vacuum_filter Vacuum Filtration cool->vacuum_filter dry Dry Purified ODPA vacuum_filter->dry pure_odpa_rec Pure ODPA dry->pure_odpa_rec heat_vacuum Heat Crude ODPA under Vacuum deposit Deposit Pure ODPA on Cold Finger heat_vacuum->deposit cool_collect Cool & Collect Purified ODPA deposit->cool_collect pure_odpa_sub Pure ODPA cool_collect->pure_odpa_sub crude_odpa Crude ODPA crude_odpa->dissolve crude_odpa->heat_vacuum

Caption: Workflow for ODPA purification via recrystallization and sublimation.

Troubleshooting_Low_Melting_Point start Low/Broad Melting Point in Purified ODPA check_drying Is the sample completely dry? start->check_drying dry_further Dry further under vacuum check_drying->dry_further No check_hydrolysis Could hydrolysis to 4,4'-oxydiphthalic acid have occurred? check_drying->check_hydrolysis Yes dry_further->check_hydrolysis re_purify Consider a second purification step (e.g., sublimation) end_pure High Purity ODPA re_purify->end_pure check_hydrolysis->re_purify No dehydrate Dehydrate back to anhydride (e.g., heat or use acetic anhydride) check_hydrolysis->dehydrate Yes dehydrate->end_pure

Caption: Troubleshooting logic for a low melting point in purified ODPA.

References

Technical Support Center: Achieving High Optical Transparency in ODPA-Based Polyimide Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on synthesizing and processing highly transparent 4,4'-oxydiphthalic anhydride (ODPA)-based polyimide films. This resource offers troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and comparative data to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of yellowing in ODPA-based polyimide films?

A1: The primary cause of yellowing in aromatic polyimide films, including those based on ODPA, is the formation of charge-transfer complexes (CTCs) between the electron-donating diamine and electron-accepting dianhydride moieties within the polymer chains.[1] These CTCs absorb light in the visible region, leading to a characteristic yellow or brownish color. The extent of coloration depends on the specific molecular structure of the monomers used.[1]

Q2: How can I minimize the formation of charge-transfer complexes (CTCs)?

A2: To minimize CTC formation and enhance optical transparency, you can employ several strategies:

  • Monomer Selection: Introduce bulky, flexible, or electron-withdrawing groups into the polymer backbone. Fluorinated groups (like -CF3) or bent molecular structures can disrupt chain packing and reduce intermolecular interactions.[2][3]

  • Use of Alicyclic Monomers: Incorporating alicyclic (non-aromatic) diamines or dianhydrides can significantly reduce CTC formation, leading to colorless and transparent films.[4]

  • Solvent Selection: The choice of solvent can influence polymer chain conformation and association in the solution, which can, in turn, affect CTC formation in the final film.[1]

Q3: What is the effect of curing temperature on the optical transparency of ODPA-based films?

A3: The curing temperature has a significant impact on the optical properties of the final film. While a complete imidization is necessary, excessively high temperatures or prolonged exposure can sometimes lead to increased coloration. It is crucial to optimize the curing protocol to achieve full imidization without inducing thermal degradation or side reactions that may contribute to color formation.

Q4: Can the imidization method (thermal vs. chemical) affect the transparency of the film?

A4: Yes, the imidization method can influence the final properties of the polyimide film. Thermal imidization involves heating the poly(amic acid) precursor to high temperatures to induce ring closure. Chemical imidization is performed at lower temperatures using dehydrating agents and catalysts. The choice of method can affect the degree of imidization, molecular weight, and morphology of the film, all of which can have an impact on its optical transparency.

Q5: What is "haze" in a polyimide film, and how can I prevent it?

A5: Haze is the scattering of light as it passes through a film, resulting in a cloudy or translucent appearance.[5] It can be caused by several factors, including:

  • Incomplete Solubility: If the polyimide is not fully dissolved during casting, undissolved particles can scatter light.

  • Contamination: Particulate matter in the casting solution or on the substrate can lead to haze.

  • Material Incompatibility: Blending incompatible resins can cause phase separation and light scattering.[6]

  • Improper Cooling: The rate of cooling after curing can influence the film's morphology and, consequently, its clarity.[6]

  • Surface Roughness: A rough surface can also contribute to light scattering.

To prevent haze, ensure all materials are fully dissolved, work in a clean environment, use compatible materials, and optimize your processing conditions.

Troubleshooting Guides

Issue 1: The resulting ODPA-based polyimide film is excessively yellow.
Possible Cause Troubleshooting Step
Strong Charge-Transfer Complex (CTC) Formation - Select a diamine with electron-withdrawing groups (e.g., -CF3, -SO2-).- Introduce bulky or non-coplanar diamines to disrupt polymer chain packing.- Consider using alicyclic diamines to minimize aromatic conjugation.
Incomplete Imidization - Ensure the curing temperature and time are sufficient for complete conversion of the poly(amic acid) to polyimide. Monitor the reaction using FTIR spectroscopy by observing the disappearance of the amic acid peaks and the appearance of the imide peaks.
Thermal Degradation during Curing - Optimize the curing profile. Use a staged heating process with a final curing temperature that is high enough for complete imidization but below the decomposition temperature of the polymer.- Perform the curing process under a nitrogen atmosphere to prevent oxidative degradation.
Impurities in Monomers or Solvents - Use high-purity monomers and solvents. Purify monomers by recrystallization or sublimation if necessary.[7]
Oxidation of Diamine Monomers - Store diamine monomers under an inert atmosphere and away from light to prevent oxidation, which can introduce chromophores.
Issue 2: The cast film is hazy or opaque.
Possible Cause Troubleshooting Step
Incomplete Dissolution of Polymer - Ensure the poly(amic acid) or polyimide is fully dissolved in the casting solvent before film casting. Gentle heating and prolonged stirring may be necessary.- Filter the polymer solution through a syringe filter (e.g., 0.45 µm) before casting to remove any undissolved particles.
Contamination - Work in a clean, dust-free environment (e.g., a cleanroom or a glovebox).- Thoroughly clean all glassware and the casting substrate before use.
Moisture in the Resin or Solvent - Use anhydrous solvents and dry the monomers thoroughly before use. Moisture can interfere with the polymerization and affect film quality.[6]
Rapid Solvent Evaporation - Control the rate of solvent evaporation during film casting. Casting in a controlled environment with slow solvent removal can lead to more uniform and transparent films.
Phase Separation in Co-polymers or Blends - Ensure the compatibility of all components in a co-polymer or polymer blend.[6]

Quantitative Data Summary

The optical properties of ODPA-based polyimides are highly dependent on the chemical structure of the diamine used. The following tables provide a summary of reported optical properties for various ODPA-based polyimide films.

Table 1: Optical Properties of ODPA-Based Polyimide Films with Different Diamines

DiamineTransmittance at 450 nm (%)Cut-off Wavelength (λcut, nm)Yellowness Index (YI)Reference
2,2'-Bis(trifluoromethyl)benzidine (TFMB)> 85%~360< 5[6]
4,4'-(9-fluorenylidene)dianiline (FDA)~80%~380--
2,2-bis[4-(4-aminophenoxy)phenyl]propane (BAPP)~84-89%~390-[8]
4,4'-Oxydianiline (ODA)~84-89%~400-[8]
Diaminodiphenyl sulfone (DDS)Lower than BAPP and ODA> 400Higher[9]

Note: The values presented are approximate and can vary based on film thickness and processing conditions. This table is for comparative purposes.

Experimental Protocols

Generalized Two-Step Synthesis of ODPA-Based Polyimide Films

This protocol outlines the general procedure for the synthesis of a poly(amic acid) precursor followed by thermal imidization to form the polyimide film.

Materials:

  • This compound (ODPA)

  • Aromatic or alicyclic diamine

  • Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)

  • Nitrogen gas supply

Procedure:

  • Drying of Monomers: Dry the ODPA and diamine monomers in a vacuum oven at a temperature below their melting points for at least 12 hours to remove any residual moisture.

  • Poly(amic acid) Synthesis:

    • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, dissolve the diamine in anhydrous DMAc under a nitrogen atmosphere.

    • Once the diamine is completely dissolved, slowly add an equimolar amount of ODPA powder to the solution in small portions.

    • Continue stirring the reaction mixture at room temperature for 12-24 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the poly(amic acid) is formed.

  • Film Casting:

    • Pour the viscous poly(amic acid) solution onto a clean, dry, and level glass substrate.

    • Use a doctor blade or a casting knife to spread the solution evenly to a desired thickness.

    • Place the cast film in a dust-free oven.

  • Thermal Imidization:

    • Dry the film at a low temperature (e.g., 60-80 °C) for several hours to slowly remove the solvent.

    • Gradually increase the temperature in a stepwise manner to the final curing temperature. A typical curing profile might be: 100 °C for 1 hour, 200 °C for 1 hour, and finally 250-300 °C for 1-2 hours. The exact temperatures and times will need to be optimized for the specific polymer system.

    • The curing should be performed under a nitrogen atmosphere to prevent oxidation.

  • Film Removal:

    • After cooling down to room temperature, the polyimide film can be carefully peeled off from the glass substrate. Soaking the substrate in warm water can aid in the removal of the film.

Visualizations

Experimental Workflow for Transparent ODPA-Based Film Synthesis

experimental_workflow cluster_synthesis Poly(amic acid) Synthesis cluster_casting Film Casting & Curing cluster_characterization Film Characterization s1 Dissolve Diamine in Solvent s2 Add ODPA s1->s2 s3 Polymerization (Stirring) s2->s3 c1 Cast PAA Solution on Substrate s3->c1 Viscous PAA Solution c2 Solvent Evaporation (Low Temp) c1->c2 c3 Stepwise Thermal Imidization c2->c3 ch1 Peel Off Film c3->ch1 Transparent PI Film ch2 Optical Transparency (UV-Vis) ch1->ch2 ch3 Structural Analysis (FTIR) ch1->ch3 factors_influencing_transparency Transparency High Optical Transparency Monomer Monomer Structure Monomer->Transparency Reduces CTC BulkyGroups Bulky/Flexible Groups Monomer->BulkyGroups Fluorination Fluorination (-CF3) Monomer->Fluorination Alicyclic Alicyclic Units Monomer->Alicyclic Processing Processing Conditions Processing->Transparency Optimizes Morphology Curing Curing Profile Processing->Curing Solvent Solvent Choice Processing->Solvent Atmosphere Inert Atmosphere Processing->Atmosphere Purity Material Purity Purity->Transparency Prevents Defects

References

process optimization for consistent ODPA polyimide properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in achieving consistent properties for 4,4'-oxydiphthalic anhydride (ODPA)-based polyimides.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing ODPA polyimides?

A1: The two primary methods for synthesizing ODPA polyimides are the one-step and two-step processes.[1][2]

  • One-Step Method (High-Temperature Solution Polymerization): This method involves heating a stoichiometric mixture of the ODPA dianhydride and a diamine in a high-boiling solvent (e.g., m-cresol, nitrobenzene) at temperatures between 180°C and 220°C.[1][3] The water generated during imidization is continuously removed, typically as an azeotrope. This method is suitable for producing soluble polyimides directly.[1]

  • Two-Step Method: This is the most common method and involves two distinct stages:

    • Poly(amic acid) (PAA) Formation: The ODPA dianhydride and a diamine are reacted in a polar aprotic solvent (e.g., NMP, DMF, DMAc) at room temperature to form a viscous PAA solution.[4][5]

    • Imidization: The PAA is then converted to the final polyimide. This can be achieved through two primary routes:

      • Thermal Imidization: The PAA solution is cast into a film and then heated in a staged curing process to high temperatures (e.g., up to 300°C) to drive the cyclodehydration reaction.[6][7]

      • Chemical Imidization: A dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine or triethylamine) are added to the PAA solution at ambient temperatures to induce imidization.[3][8]

Q2: My ODPA polyimide film is brittle. What are the potential causes?

A2: Brittleness in ODPA polyimide films can stem from several factors:

  • Low Molecular Weight: Insufficiently high molecular weight of the poly(amic acid) precursor is a primary cause. This can result from:

    • Impurities in Monomers or Solvents: Water is a significant impurity that can hydrolyze the anhydride and prevent the growth of long polymer chains.[3] Monofunctional amines in the solvent can also act as chain terminators.[3]

    • Incorrect Stoichiometry: An imbalance in the molar ratio of dianhydride to diamine will limit the final molecular weight.

    • Side Reactions: At elevated temperatures during the initial stages of thermal imidization (around 100°C), some amic acid groups can revert to anhydride and amine, causing chain scission and a reduction in molecular weight.[3]

  • Incomplete Imidization: If the imidization process is not complete, the remaining amic acid groups can act as points of weakness in the polymer structure.

  • Monomer Choice: The specific diamine used with ODPA can significantly influence the flexibility of the final polyimide film. Some diamines may lead to more rigid polymer backbones.[4]

Q3: Why is the glass transition temperature (Tg) of my ODPA polyimide inconsistent between batches?

A3: Variations in the glass transition temperature (Tg) are often linked to inconsistencies in the polymer structure and processing conditions:

  • Molecular Weight Fluctuations: As with mechanical properties, variations in molecular weight from batch to batch will lead to different Tg values.

  • Imidization Method: The method of imidization can affect the final polymer morphology and, consequently, the Tg. For instance, some studies have shown that polyimide films prepared via chemical imidization can exhibit a higher Tg than those prepared by thermal imidization.[9]

  • Curing Protocol: For thermally imidized films, the heating rate and the duration and temperature of the final curing step are critical. Incomplete imidization due to an inadequate curing cycle will result in a lower Tg. The Tg of the polymer increases as imidization proceeds, and if the reaction temperature does not stay sufficiently above the evolving Tg, chain mobility decreases, slowing down the reaction rate.[3]

  • Diamine Structure: The structure and flexibility of the diamine component have a significant effect on the Tg of the final ODPA-based polyimide.[3] Even subtle changes in the diamine structure can alter the Tg.

Q4: I am observing poor solubility of my ODPA polyimide in common organic solvents. How can I improve this?

A4: The solubility of polyimides is largely dictated by their chemical structure and intermolecular interactions. Here are some approaches to improve solubility:

  • Monomer Selection: Introducing flexible linkages (like ether groups) or bulky side groups into the polymer backbone can disrupt chain packing and enhance solubility.[10] Using diamines with non-linear or asymmetric structures can also improve solubility.

  • Synthesis Method: The one-step high-temperature polymerization method is often employed for synthesizing polyimides that are soluble in organic solvents.[1]

  • Copolymerization: Introducing a second, more soluble dianhydride or diamine to create a copolyimide can significantly improve solubility.[9]

Troubleshooting Guides

Issue 1: Low Inherent Viscosity or Molecular Weight of Poly(amic acid) (PAA)

Potential Cause Troubleshooting Step
Moisture in solvent or monomers Dry solvents and monomers thoroughly before use. Handle monomers in a glovebox or dry environment.
Incorrect monomer stoichiometry Accurately weigh and charge monomers to ensure a 1:1 molar ratio.
Impurities in the solvent Use high-purity solvents. Monofunctional amines can act as chain terminators.[3]
Low reaction temperature or time Ensure the polymerization reaction is carried out for a sufficient duration at the appropriate temperature to achieve high conversion.

Issue 2: Inconsistent Mechanical Properties (e.g., Tensile Strength, Elongation)

Potential Cause Troubleshooting Step
Incomplete imidization Optimize the thermal curing profile (temperature and time) or the chemical imidization conditions (reagent concentration, reaction time).[3]
Molecular weight degradation During thermal imidization, minimize the time spent at intermediate temperatures (around 100-150°C) where chain scission can occur.[3]
Film casting defects Ensure a uniform and defect-free cast film of the PAA solution. Bubbles or uneven thickness can lead to stress concentration points.
Variations in molecular orientation The degree of in-plane molecular orientation can affect mechanical properties. Control the casting and curing conditions to ensure consistency.[9]

Experimental Protocols

Protocol 1: Two-Step Thermal Imidization of ODPA-ODA Polyimide

This protocol describes the synthesis of a polyimide film from this compound (ODPA) and 4,4'-oxydianiline (ODA).

1. Poly(amic acid) (PAA) Synthesis:

  • In a nitrogen-purged flask equipped with a mechanical stirrer, dissolve a specific molar amount of ODA in N-methyl-2-pyrrolidone (NMP) to achieve a desired solids content (e.g., 15-20 wt%).

  • Slowly add an equimolar amount of ODPA powder to the stirred ODA solution at room temperature.

  • Continue stirring at room temperature for 18-24 hours to obtain a viscous PAA solution.[11]

2. Film Casting and Thermal Curing:

  • Cast the PAA solution onto a clean glass substrate using a doctor blade to ensure a uniform thickness.

  • Place the cast film in a vacuum oven or a forced-air oven.

  • Perform a staged curing process. A typical profile might be:

    • 100°C for 40 minutes[6]

    • 200°C for 60 minutes[6]

    • 300°C for 60 minutes to complete the imidization.[6]

  • Allow the film to cool slowly to room temperature before removal.

Protocol 2: Characterization of ODPA Polyimide Properties

Property Technique Typical Observations
Chemical Structure Fourier-Transform Infrared Spectroscopy (FTIR)Appearance of characteristic imide peaks around 1780 cm⁻¹ and 1720 cm⁻¹.[9] Disappearance of amic acid peaks.
Molecular Weight Gel Permeation Chromatography (GPC)Used to determine the molecular weight and molecular weight distribution of the poly(amic acid) precursor.[9]
Thermal Stability Thermogravimetric Analysis (TGA)Determines the decomposition temperature, which is typically above 500°C for aromatic polyimides.[1][9]
Glass Transition Temp. Differential Scanning Calorimetry (DSC)Measures the glass transition temperature (Tg), a key indicator of the material's thermal properties.[9]
Mechanical Properties Tensile TestingMeasures tensile strength, elongation at break, and Young's modulus.[9]

Data Presentation

Table 1: Effect of Imidization Method on ODPA-ODA Polyimide Properties

PropertyThermal ImidizationChemical Imidization
Glass Transition Temperature (Tg) LowerHigher[9]
Thermal Decomposition Temperature LowerHigher[9]
Elongation at Break Higher[9]Lower
Molecular Weight Generally higherCan be lower[8]

Note: Specific values can vary significantly based on detailed processing conditions.

Visualizations

G cluster_synthesis ODPA Polyimide Synthesis Workflow cluster_monomers Monomers & Solvent cluster_imidization Imidization Routes Monomers ODPA Dianhydride + Diamine PAA Poly(amic acid) (PAA) Solution Monomers->PAA Polymerization (Room Temp) Solvent Polar Aprotic Solvent (e.g., NMP, DMAc) Thermal Thermal Imidization (Casting + Heating) PAA->Thermal Route 1 Chemical Chemical Imidization (Dehydrating Agent + Catalyst) PAA->Chemical Route 2 Final ODPA Polyimide Film/Product Thermal->Final Chemical->Final G cluster_checks Troubleshooting Pathway cluster_solutions Potential Solutions Start Inconsistent ODPA Polyimide Properties Check_MW Check PAA Molecular Weight (GPC) Start->Check_MW Check_Imide Verify Imidization (FTIR) Check_MW->Check_Imide MW OK Sol_Monomer Purify Monomers & Solvents Check_MW->Sol_Monomer MW Low Sol_Stoich Verify Stoichiometry Check_MW->Sol_Stoich MW Low Check_Cure Review Curing Protocol (DSC, TGA) Check_Imide->Check_Cure Imidization OK Sol_Cure Optimize Curing Time/Temperature Check_Imide->Sol_Cure Incomplete Sol_Chem Adjust Chemical Imidization Reagents Check_Imide->Sol_Chem Incomplete Check_Cure->Sol_Cure Inconsistent Thermal Properties

References

Technical Support Center: 4,4'-Oxydiphthalic Anhydride (ODPA) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the critical role of solvent purity in reactions involving 4,4'-Oxydiphthalic Anhydride (ODPA).

Frequently Asked Questions (FAQs)

Q1: Why is solvent purity so critical in ODPA-based polyimide synthesis?

A1: The synthesis of high-molecular-weight polyimides from ODPA and diamines is a two-step polycondensation reaction that is highly sensitive to moisture and other protic impurities.[1][2] The first step, the formation of the poly(amic acid) (PAA) precursor, is an equilibrium reaction. The presence of water can lead to several detrimental side reactions:

  • Hydrolysis of ODPA: Water can react with the anhydride groups of ODPA, opening the ring to form a tetra-carboxylic acid. This hydrolyzed monomer is unable to participate in the polymerization, thus upsetting the stoichiometry and limiting the chain growth.

  • Hydrolysis of the Poly(amic acid): The amic acid linkages in the PAA polymer chain are susceptible to hydrolysis, especially at elevated temperatures. This results in chain scission, leading to a significant reduction in the final molecular weight and, consequently, inferior mechanical properties of the polyimide.[1]

  • Reaction Termination: Other impurities, such as primary or secondary amines, can act as chain terminators by reacting with the anhydride groups, preventing the formation of long polymer chains.

Q2: What are the most common impurities in solvents used for ODPA reactions, and what are their specific effects?

A2: The most commonly used solvents for ODPA reactions are polar aprotic solvents like N,N-dimethylacetamide (DMAc) and N-methyl-2-pyrrolidone (NMP).[2][3] Common impurities and their effects are detailed below:

ImpuritySourceEffect on ODPA Reactions
Water (H₂O) Absorption from the atmosphere (hygroscopic nature of solvents), residual from manufacturing.Hydrolyzes ODPA and the poly(amic acid) chain, leading to lower molecular weight and broader polydispersity.[1]
Acetic Acid By-product of DMAc hydrolysis or synthesis.Can catalyze unwanted side reactions and may affect the stability of the poly(amic acid).
Dimethylamine By-product of DMAc degradation or synthesis.Acts as a chain terminator by reacting with ODPA's anhydride groups, limiting polymer chain growth.

Q3: What is the acceptable level of water in the solvent for achieving high molecular weight polyimides?

A3: While there is no universally defined threshold, for the synthesis of high-performance, high-molecular-weight polyimides, the water content in the solvent should be kept to an absolute minimum, ideally below 50 ppm (0.005%). Even small amounts of water can significantly impact the final polymer properties. The effect is more pronounced in dilute polymer solutions, which tend to degrade more rapidly.[1]

Troubleshooting Guide

This guide addresses common issues encountered during ODPA polymerization, with a focus on problems arising from impure solvents.

Observed Problem Potential Cause (Solvent-Related) Troubleshooting Steps
Low inherent viscosity or low molecular weight of the final polyimide. Presence of excess water or other protic impurities in the solvent.1. Verify Solvent Purity: Use Karl Fischer titration to accurately measure the water content of the solvent. A high water content confirms this as a likely cause. 2. Purify the Solvent: Dry the solvent using an appropriate method (see Experimental Protocols section) and re-measure the water content. 3. Use Freshly Purified Solvent: Always use freshly dried and distilled solvent for the polymerization reaction.
Inconsistent batch-to-batch results (varying viscosity, gelation). Variable levels of impurities in different solvent batches.1. Standardize Solvent Purification: Implement a strict and consistent solvent purification protocol for every batch. 2. Source High-Purity Solvents: Purchase anhydrous grade solvents and perform purification steps in-house as a standard procedure. 3. Inert Atmosphere: Ensure all reaction steps are carried out under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.
Formation of precipitates or gel during the poly(amic acid) synthesis. Side reactions caused by impurities leading to cross-linking or insoluble by-products.1. Analyze Impurities: Use techniques like GC-MS to identify potential reactive impurities in the solvent. 2. Review Monomer Purity: Ensure the ODPA and diamine monomers are of high purity and are properly dried before use.
Poor film quality (brittle, hazy) of the final polyimide. Low molecular weight of the polymer due to chain scission or termination caused by impurities.1. Follow Steps for Low Molecular Weight: Address the solvent purity as the primary cause. 2. Optimize Curing Process: Ensure the thermal or chemical imidization process is optimized to minimize degradation of the poly(amic acid) precursor.

Quantitative Data on the Effect of Water

ParameterValueSignificance
Predominant Reaction at ≤ 60°C HydrolysisThis indicates that during the initial stages of poly(amic acid) synthesis, which is often carried out at or below this temperature, any water present will actively degrade the polymer chains.[1]
Activation Energy for Hydrolysis of ODPA-derived PAA 15.05 kcal/molThis value quantifies the energy barrier for the hydrolysis reaction. Understanding this allows for better control of reaction conditions to minimize degradation.[1]

Experimental Protocols

1. Protocol for Purification of N,N-Dimethylacetamide (DMAc)

  • Objective: To reduce the water content in DMAc to a level suitable for ODPA polymerization.

  • Materials:

    • N,N-Dimethylacetamide (reagent grade)

    • Calcium hydride (CaH₂)

    • Molecular sieves (4 Å), activated

    • Distillation apparatus with a vacuum source

    • Dry, inert gas (nitrogen or argon)

    • Karl Fischer titrator

  • Procedure:

    • Pre-drying: Add CaH₂ to the DMAc (approximately 10 g per liter) in a round-bottom flask. Stir the mixture overnight under a dry, inert atmosphere. This step removes the bulk of the water.

    • Distillation: Set up the distillation apparatus for vacuum distillation. Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere.

    • Fractional Distillation: Heat the DMAc/CaH₂ mixture to distill the DMAc under reduced pressure. Discard the first 10% of the distillate.

    • Collection: Collect the middle fraction in a flask containing freshly activated 4 Å molecular sieves.

    • Storage: Store the purified DMAc over the molecular sieves in a sealed container under an inert atmosphere.

    • Quality Control: Before use, measure the water content of the purified DMAc using a Karl Fischer titrator. The water content should be below 50 ppm.

2. Protocol for Synthesis of Poly(amic acid) from ODPA and 4,4'-Oxydianiline (ODA)

  • Objective: To synthesize a high-molecular-weight poly(amic acid) precursor.

  • Materials:

    • This compound (ODPA), high purity

    • 4,4'-Oxydianiline (ODA), high purity

    • Purified, anhydrous N,N-dimethylacetamide (DMAc) (water content < 50 ppm)

    • Three-necked round-bottom flask with a mechanical stirrer, nitrogen inlet, and drying tube

  • Procedure:

    • Monomer Preparation: Dry the ODPA and ODA in a vacuum oven at 120°C for at least 4 hours to remove any residual moisture.

    • Reaction Setup: Assemble the reaction flask, ensuring it is dry. Place the flask under a positive pressure of dry nitrogen.

    • Diamine Dissolution: Add the purified DMAc to the flask, followed by the ODA. Stir the mixture with the mechanical stirrer until the ODA is completely dissolved.

    • ODPA Addition: Gradually add the ODPA powder to the stirred ODA solution in small portions over about 30 minutes. This helps to control the exothermic nature of the reaction and ensures a homogeneous mixture.

    • Polymerization: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will gradually increase as the poly(amic acid) forms.

    • Storage: The resulting viscous poly(amic acid) solution should be stored in a refrigerator at 4°C to minimize degradation before the next imidization step.

Visualizations

Hydrolysis_Effect cluster_solvent Solvent System cluster_reaction Polymerization Reaction cluster_degradation Degradation Pathways Solvent Polar Aprotic Solvent (e.g., DMAc, NMP) Impurity Water Impurity (H₂O) ODPA ODPA Monomer Impurity->ODPA Hydrolysis PAA Poly(amic acid) (High Molecular Weight) Impurity->PAA Hydrolysis ODPA->PAA Polymerization Hydrolyzed_ODPA Hydrolyzed ODPA (Inactive) Diamine Diamine Monomer Diamine->PAA Scission Chain Scission Low_MW_PAA Degraded PAA (Low Molecular Weight) Hydrolyzed_ODPA->Low_MW_PAA Prevents High MW Formation Scission->Low_MW_PAA

Caption: Effect of water impurity on ODPA polymerization.

Solvent_Purification_Workflow start Start: Commercial Solvent predry Pre-drying with CaH₂ (Stir Overnight) start->predry distill Vacuum Distillation predry->distill collect Collect Middle Fraction over 4Å Molecular Sieves distill->collect qc Quality Control: Karl Fischer Titration collect->qc store Store Under Inert Gas qc->store Pass reprocess Repeat Purification qc->reprocess Fail pass < 50 ppm H₂O fail > 50 ppm H₂O end Ready for Use store->end reprocess->predry

Caption: Workflow for solvent purification and quality control.

References

Validation & Comparative

4,4'-Oxydiphthalic Anhydride (ODPA) vs. Pyromellitic Dianhydride (PMDA) in High-Performance Polyimides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of high-performance polymers, polyimides stand out for their exceptional thermal stability, mechanical strength, and chemical resistance. The choice of dianhydride monomer is a critical determinant of the final properties of the polyimide. This guide provides an objective comparison of two widely used dianhydrides, 4,4'-Oxydiphthalic Anhydride (ODPA) and Pyromellitic Dianhydride (PMDA), for researchers, scientists, and professionals in material science and drug development.

The fundamental difference in the chemical structure between ODPA and PMDA lies in the presence of a flexible ether linkage in ODPA, contrasting with the rigid, planar structure of PMDA. This structural variance significantly influences the properties of the resulting polyimides, impacting their processability and performance in various applications.

Performance Comparison: ODPA vs. PMDA Polyimides

The selection between ODPA and PMDA hinges on the specific performance requirements of the intended application. ODPA-based polyimides are generally characterized by enhanced flexibility, solubility, and processability, making them suitable for applications requiring film formation and intricate processing.[1][2] In contrast, the rigidity of the PMDA monomer imparts superior thermal stability and a higher modulus to the resulting polyimides, positioning them as ideal candidates for applications demanding extreme heat resistance and dimensional stability.[3][4]

Key Property Comparison
PropertyODPA-based PolyimidesPMDA-based PolyimidesKey Advantages of ODPAKey Advantages of PMDA
Thermal Stability GoodExcellent-Higher glass transition temperature (Tg) and decomposition temperature.[3][5]
Mechanical Properties Good tensile strength and higher elongation at break.High tensile strength and modulus.Enhanced flexibility and toughness.Superior stiffness and dimensional stability.[5]
Solubility Generally soluble in organic solvents.[6][7]Generally insoluble.[4][8][9]Improved processability and solution-based fabrication.-
Dielectric Constant Lower dielectric constant.[2]Higher dielectric constant.[3][10]Better insulating properties for microelectronics.-
Processability ExcellentPoorEasier to process into films and other forms.[1][2]-

Experimental Data Summary

The following tables summarize quantitative data from various studies, offering a direct comparison of polyimides synthesized from ODPA and PMDA with different diamines.

Thermal Properties
DianhydrideDiamineGlass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (Td5%) (°C)
ODPA4,4'-ODA~270>500
PMDA4,4'-ODA302>500
ODPABAPP224478
PMDAODA~385-406~560

Data compiled from multiple sources, and direct comparison should be made with caution due to variations in experimental conditions.[3][5][11][12]

Mechanical Properties
DianhydrideDiamineTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
ODPAODA~110~2.5>10
PMDA3,4'-ODA-3.00-
PMDA4,4'-ODA~1202.10~5

Data compiled from multiple sources, and direct comparison should be made with caution due to variations in experimental conditions.[5][6][13]

Dielectric Properties
DianhydrideDiamineDielectric Constant (at 1 MHz)
ODPAp-PDALower than BPDA/p-PDA
PMDAODA3.1-3.8
ODPAVarious2.79 - 3.02

Data compiled from multiple sources, and direct comparison should be made with caution due to variations in experimental conditions.[2][10]

Experimental Protocols

The synthesis of polyimides from ODPA and PMDA typically follows a two-step polycondensation reaction.

General Synthesis of Poly(amic acid) (PAA)
  • Monomer Dissolution: The diamine monomer is dissolved in a dry, polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidinone (NMP) in a flask equipped with a mechanical stirrer and a nitrogen inlet.[11][14][15]

  • Dianhydride Addition: An equimolar amount of the dianhydride (ODPA or PMDA) is gradually added to the stirred diamine solution at room temperature.[11]

  • Polymerization: The reaction mixture is stirred for several hours (typically 6-24 hours) at room temperature under a nitrogen atmosphere to form a viscous poly(amic acid) solution.[5][11]

Imidization to Polyimide

The conversion of the poly(amic acid) to the final polyimide can be achieved through thermal or chemical imidization.

Thermal Imidization:

  • Film Casting: The poly(amic acid) solution is cast onto a glass substrate to form a uniform film.[11]

  • Stepwise Heating: The film is then subjected to a staged heating process in an oven or on a hot plate. A typical heating profile involves holding at intermediate temperatures (e.g., 100-200°C) to remove the solvent, followed by a final cure at a higher temperature (e.g., 300-350°C) for a specific duration (e.g., 1-2 hours) to complete the imidization process.[11][16]

Chemical Imidization:

Chemical imidization is an alternative method that can be performed at lower temperatures. It typically involves the addition of a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) to the poly(amic acid) solution.[12]

Characterization Methods

The synthesized polyimides are typically characterized using a variety of analytical techniques:

  • Fourier Transform Infrared Spectroscopy (FTIR): To confirm the completion of imidization by observing the appearance of characteristic imide absorption bands and the disappearance of amic acid bands.[6][15]

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the polyimide, including the onset of decomposition.[6][11][15]

  • Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA): To determine the glass transition temperature (Tg) of the polymer.[6][11][12][17]

  • Tensile Testing: To evaluate the mechanical properties such as tensile strength, Young's modulus, and elongation at break.[6][13]

  • Dielectric Analysis: To measure the dielectric constant and dielectric loss of the polyimide films.[10][16]

Structure-Property Relationship

The following diagram illustrates the relationship between the chemical structures of ODPA and PMDA and the resulting properties of the polyimides.

G cluster_monomers Dianhydride Monomers cluster_properties Resulting Polyimide Properties ODPA This compound (ODPA) (Flexible Ether Linkage) Flexibility Increased Flexibility & Elongation ODPA->Flexibility Solubility Enhanced Solubility & Processability ODPA->Solubility Low_k Lower Dielectric Constant ODPA->Low_k PMDA Pyromellitic Dianhydride (PMDA) (Rigid Planar Structure) Rigidity High Rigidity & Modulus PMDA->Rigidity Thermal_Stability Superior Thermal Stability (High Tg) PMDA->Thermal_Stability Insolubility Insolubility PMDA->Insolubility

References

A Comparative Guide to ODPA and BPDA for Flexible Electronic Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate materials for flexible electronic substrates is a critical decision. Polyimides, known for their excellent thermal stability, mechanical strength, and dielectric properties, are a leading class of materials for these applications. Among the various polyimide precursors, 4,4'-oxydiphthalic anhydride (ODPA) and 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA) are two commonly used dianhydrides. This guide provides an objective comparison of the performance of polyimides derived from ODPA and BPDA, focusing on their use in flexible electronic substrates, supported by experimental data.

The choice between ODPA and BPDA significantly influences the final properties of the polyimide film. The ether linkage in ODPA imparts flexibility to the polymer backbone, while the rigid biphenyl structure of BPDA typically results in stiffer, more thermally stable materials. This fundamental structural difference leads to a trade-off between flexibility and thermal performance.

Performance Comparison

To facilitate a direct comparison, this guide focuses on polyimides synthesized from ODPA and BPDA with the same diamine, 4,4'-oxydianiline (ODA). The following table summarizes the key quantitative performance metrics for ODPA-ODA and BPDA-ODA polyimide films.

PropertyODPA-ODABPDA-ODAUnit
Thermal Properties
Glass Transition Temperature (Tg)~270[1]~290[2]°C
Mechanical Properties
Tensile Strength-114.19[2]MPa
Young's Modulus4420[3]3230[2]MPa
Elongation at Break-3.8[2]%
Physical Properties
Coefficient of Thermal Expansion (CTE)--ppm/K
Electrical Properties
Dielectric Constant3.29[3]--

Key Insights from Experimental Data

  • Thermal Stability: BPDA-based polyimides generally exhibit higher glass transition temperatures (Tg) compared to their ODPA- counterparts. For instance, BPDA-ODA has a reported Tg of approximately 290°C[2], while the Tg for a-ODPA based polyimide is around 270°C[1]. This indicates that BPDA-based substrates can withstand higher processing temperatures.

  • Mechanical Properties: Polyimides derived from ODPA tend to have a higher Young's modulus, suggesting greater stiffness. ODPA-ODA has a reported modulus of 4.42 GPa[3]. In contrast, BPDA-ODA, while still robust, exhibits a lower modulus of 3.23 GPa but offers a higher tensile strength of 114.19 MPa[2]. The choice between the two would depend on the specific requirement for stiffness versus toughness in the flexible application.

  • Electrical Properties: The dielectric constant is a critical parameter for high-frequency applications. ODPA-ODA has a reported dielectric constant of 3.29[3]. The flexible ether linkage in ODPA can contribute to a slightly higher dielectric constant compared to the more rigid BPDA structure, although directly comparable data for BPDA-ODA was not found in the same study.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Polyimide Film Synthesis (ODPA-ODA Example)

A typical two-step synthesis method is employed for preparing polyimide films[3][4]:

  • Poly(amic acid) Synthesis: In a dry nitrogen atmosphere, 4,4'-oxydianiline (ODA) is dissolved in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP). An equimolar amount of this compound (ODPA) is then added portion-wise to the stirred ODA solution. The reaction is continued at room temperature for several hours to form a viscous poly(amic acid) solution.

  • Film Casting and Thermal Imidization: The poly(amic acid) solution is cast onto a clean, flat substrate (e.g., a glass plate) to a uniform thickness. The cast film is then subjected to a multi-step thermal curing process in an oven with a controlled atmosphere (e.g., nitrogen or air). A typical curing cycle involves heating at 100°C for 1 hour, 200°C for 1 hour, and finally at 300°C for 1 hour to ensure complete conversion of the poly(amic acid) to polyimide[2][3].

Characterization Techniques
  • Glass Transition Temperature (Tg): Determined using Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA). For DSC, the sample is heated at a constant rate (e.g., 10°C/min), and the Tg is identified as the midpoint of the transition in the heat flow curve. In DMA, the peak of the tan δ curve is often taken as the Tg[2].

  • Tensile Properties: Measured using a universal testing machine according to ASTM D882 standards. Rectangular film specimens with specific dimensions are clamped and pulled at a constant crosshead speed until failure. The load and displacement data are used to calculate tensile strength, Young's modulus, and elongation at break[2].

  • Coefficient of Thermal Expansion (CTE): Measured using Thermomechanical Analysis (TMA). A film sample is subjected to a controlled temperature ramp while a small, constant force is applied. The change in the sample's length is measured, and the CTE is calculated from the slope of the dimensional change versus temperature curve.

  • Dielectric Constant: Determined using a parallel plate capacitor setup with an LCR meter. The polyimide film is placed between two electrodes, and the capacitance is measured at a specific frequency (e.g., 1 MHz). The dielectric constant is then calculated using the formula for a parallel plate capacitor, taking into account the film's thickness and the electrode area.

Visualizing the Chemical Structures and Polymerization Pathway

The following diagrams, generated using the DOT language, illustrate the chemical structures of the monomers and the resulting polyimide backbone.

cluster_ODPA ODPA Monomer cluster_BPDA BPDA Monomer cluster_ODA ODA Monomer ODPA ODPA_label This compound BPDA BPDA_label 3,3',4,4'-Biphenyltetracarboxylic Dianhydride ODA ODA_label 4,4'-Oxydianiline

Chemical structures of ODPA, BPDA, and ODA monomers.

Dianhydride Dianhydride (ODPA or BPDA) PAA Poly(amic acid) Solution Dianhydride->PAA + Solvent Diamine Diamine (ODA) Diamine->PAA PI_Film Polyimide Film PAA->PI_Film Thermal Imidization (Heat, -H2O)

General two-step synthesis pathway for polyimides.

Conclusion

The selection between ODPA and BPDA for flexible electronic substrates depends on the specific performance requirements of the application.

  • Choose BPDA-based polyimides when:

    • High thermal stability and the ability to withstand high processing temperatures are critical.

    • High tensile strength is a primary concern.

  • Choose ODPA-based polyimides when:

    • A higher degree of flexibility is desired, although this may come at the cost of slightly lower thermal stability.

    • Higher stiffness (Young's modulus) is required for the application.

For applications in drug development, such as flexible sensors for monitoring physiological parameters, the biocompatibility of the final polyimide material would also be a crucial factor to consider, requiring further specific testing. This guide provides a foundational understanding of the performance trade-offs between ODPA and BPDA to aid in the initial material selection process. It is always recommended to perform specific testing under conditions that mimic the intended application to make a final, informed decision.

References

A Comparative Guide to the Thermal Stability of ODPA- and BTDA-Based Polyimides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking high-performance polymers, understanding the thermal stability of polyimides is paramount. This guide provides a detailed comparison of two common dianhydride monomers used in polyimide synthesis: 4,4'-oxydiphthalic anhydride (ODPA) and 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA). By examining key thermal parameters and the underlying chemical structures, this document aims to inform the selection of the most suitable polyimide for specific high-temperature applications.

The thermal performance of a polyimide is intrinsically linked to the chemical structure of its repeating unit, which is determined by the combination of the dianhydride and the diamine monomers used in its synthesis. The presence of flexible ether linkages in ODPA-based polyimides generally results in different thermal characteristics compared to the more rigid ketone group in BTDA-based polyimides. This comparison focuses on the impact of these dianhydrides on the glass transition temperature (Tg), decomposition temperature (Td), and coefficient of thermal expansion (CTE) of the resulting polyimides.

Quantitative Comparison of Thermal Properties

To provide a direct and objective comparison, the following table summarizes the thermal properties of polyimides synthesized from ODPA and BTDA with the same diamine, 4,4'-oxydianiline (ODA) and 1,4-bis(4-aminophenoxy)benzene (TPEQ).

Polyimide SystemGlass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (Td5) (°C)Coefficient of Thermal Expansion (CTE) (ppm/K)
ODPA-ODA~270[1]>500Not Directly Available
BTDA-ODA276[2]>500Not Directly Available
TPEQ-ODPA-PA239[2]Not specifiedNot specified
TPEQ-BTDA-PA251[2]Not specifiedNot specified

Note: The specific values for Td5 and CTE can vary depending on the exact experimental conditions and the diamine used.

Analysis of Thermal Stability

Generally, the rigidity of the polymer backbone plays a crucial role in its thermal stability. The biphenyl structure of BTDA, while containing a ketone linkage, can impart significant rigidity to the polyimide chain. In contrast, the ether linkage in ODPA introduces a degree of flexibility.

Studies have shown that for polyimides synthesized with 4,4'-oxydianiline (ODA), the BTDA-based polyimide exhibits a slightly higher glass transition temperature (276 °C) compared to the ODPA-based counterpart.[1][2] Similarly, when 1,4-bis(4-aminophenoxy)benzene (TPEQ) is used as the diamine, the BTDA-based polyimide shows a higher Tg (251 °C) than the ODPA-based one (239 °C).[2] This suggests that the ketone group in BTDA, in these specific combinations, contributes to a more thermally stable amorphous phase compared to the ether linkage in ODPA.

Regarding the decomposition temperature, both ODPA- and BTDA-based polyimides exhibit excellent thermal stability, with 5% weight loss temperatures generally exceeding 500°C in a nitrogen atmosphere. A direct comparison of TGA curves for ODPA-ODA and BTDA-ODA showed that both polyimides are thermally stable up to high temperatures.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of ODPA- and BTDA-based polyimides.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature (Td) of the polyimide films.

Methodology:

  • A small sample of the polyimide film (typically 5-10 mg) is placed in a high-purity alumina or platinum crucible.[5]

  • The crucible is placed in a thermogravimetric analyzer.

  • The sample is heated from ambient temperature (e.g., 30 °C) to a high temperature (e.g., 800 °C) at a constant heating rate, typically 10 °C/min or 20 °C/min.[5]

  • The analysis is conducted under a controlled atmosphere, usually an inert gas such as nitrogen, with a typical flow rate of 50-100 mL/min.

  • The weight of the sample is continuously monitored as a function of temperature.

  • The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss (Td5) occurs.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of the polyimide films.

Methodology:

  • A small, encapsulated sample of the polyimide film (typically 5-15 mg) is placed in the DSC instrument.[6]

  • An empty, sealed aluminum pan is used as a reference.

  • The sample is subjected to a controlled temperature program, which often includes an initial heating scan to erase the thermal history, followed by a cooling scan and a second heating scan.

  • The heating rate is typically 10 °C/min or 20 °C/min.[6]

  • The heat flow to the sample and the reference is measured as a function of temperature.

  • The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the step change in the heat flow curve, in accordance with standards such as ASTM D3418.[6]

Thermomechanical Analysis (TMA) for Coefficient of Thermal Expansion (CTE)

Objective: To determine the coefficient of linear thermal expansion (CTE) of the polyimide films.

Methodology:

  • A rectangular film specimen of known dimensions (e.g., 15 mm long, 5 mm wide) is prepared.[7]

  • The specimen is mounted in a thermomechanical analyzer under a small, constant tensile load to keep it taut.

  • The sample is heated at a controlled rate, typically 5 °C/min, over a specified temperature range (e.g., 100-200 °C).[7]

  • The change in the length of the film is measured as a function of temperature.

  • The CTE is calculated from the slope of the linear portion of the thermal expansion curve.

  • The analysis is typically performed in an inert atmosphere, such as nitrogen. This method is guided by standards like ASTM E831.[6][8]

Visualizing the Comparison

The following diagram illustrates the logical relationship in comparing the thermal stability of ODPA- and BTDA-based polyimides, highlighting the key parameters and influencing factors.

Thermal_Stability_Comparison Polyimide Polyimide Thermal Stability Dianhydride Dianhydride Monomer Polyimide->Dianhydride Diamine Diamine Monomer (e.g., ODA, TPEQ) Polyimide->Diamine ODPA ODPA (this compound) Dianhydride->ODPA BTDA BTDA (3,3',4,4'-Benzophenonetetracarboxylic Dianhydride) Dianhydride->BTDA Properties Key Thermal Properties ODPA->Properties Influences BTDA->Properties Influences Tg Glass Transition Temp. (Tg) Properties->Tg Td Decomposition Temp. (Td) Properties->Td CTE Coefficient of Thermal Expansion (CTE) Properties->CTE

Caption: Comparison of ODPA- and BTDA-based polyimide thermal stability.

References

A Comparative Guide to the Dielectric Properties of 4,4'-Oxydiphthalic Anhydride (ODPA) and 6FDA-Based Polyimides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in materials science and electronics, the selection of high-performance polymers with tailored dielectric properties is paramount. This guide provides an objective comparison of two prominent classes of polyimides: those derived from 4,4'-Oxydiphthalic anhydride (ODPA) and those from 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA). The choice between these monomers significantly influences the dielectric constant, dissipation factor, and overall performance of the resulting polyimide films, making a detailed comparison essential for application-specific material design.

Polyimides are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, rendering them indispensable in the microelectronics and aerospace industries.[1][2] Among the various dianhydride monomers used in polyimide synthesis, ODPA and 6FDA are frequently employed to achieve desirable dielectric properties. The ether linkage in ODPA imparts flexibility and improved processability, while the hexafluoroisopropylidene group in 6FDA is known to decrease the dielectric constant and enhance solubility.[3][4] This guide will delve into the dielectric characteristics of polyimides derived from these two monomers, supported by experimental data and detailed methodologies.

Comparative Dielectric Performance: ODPA vs. 6FDA Polyimides

The dielectric properties of polyimides are critically dependent on their chemical structure, which influences molecular polarizability, free volume, and moisture absorption. The introduction of fluorine atoms, as in 6FDA, is a well-established strategy for lowering the dielectric constant (Dk or εr) and dissipation factor (Df or tan δ).[5][6] Fluorine's high electronegativity reduces electronic polarizability, and the bulky -CF3 groups can increase free volume, further decreasing the dielectric constant.[6]

In contrast, ODPA-based polyimides, while still exhibiting good dielectric properties, tend to have slightly higher dielectric constants compared to their 6FDA counterparts under similar conditions. The flexible ether linkage in ODPA can contribute to a more compact chain packing, leading to a higher dielectric constant.[3] However, specific formulations of ODPA-based polyimides have been developed to achieve low dielectric constants.[3]

The following tables summarize the dielectric properties of various ODPA and 6FDA-based polyimides as reported in the literature. It is important to note that direct comparisons can be challenging due to variations in the diamine co-monomer, film preparation methods, and measurement frequencies across different studies.

Table 1: Dielectric Properties of ODPA-Based Polyimides

Polyimide CompositionDielectric Constant (Dk)Dissipation Factor (Df)FrequencyReference
ODPA-ODA~3.2 - 3.5~0.01 - 0.031 Hz - 1 MHz[7][8]
ODPA/p-PDALower than BPDA/p-PDALower than BPDA/p-PDANot Specified[3]
3-BAPOPP/44ODA/ODPA2.79 - 3.02Not Specified1 MHz[3]
ODPA-TFMB2.85 - 3.38Not SpecifiedNot Specified[9]
ODPA-HFBODANot SpecifiedNot Specified10 GHz[5]

Table 2: Dielectric Properties of 6FDA-Based Polyimides

Polyimide CompositionDielectric Constant (Dk)Dissipation Factor (Df)FrequencyReference
6FDA-ODA~2.7 - 2.9Not Specified1 MHz[10]
6FDA-HFBODA2.633.72 x 10⁻³10 GHz[5][11]
6FDA-TFMB2.720.007510 GHz
FAPI-0 (6FDA-based)2.68Not Specified10 GHz[12]
FAPI-100 (BPDA-based)3.25Not Specified10 GHz[12]

Experimental Protocols

The synthesis of these polyimides and the measurement of their dielectric properties follow established procedures.

Polyimide Synthesis

A common method for synthesizing both ODPA and 6FDA-based polyimides is a two-step polycondensation reaction.[2][13]

  • Poly(amic acid) Formation: The dianhydride (ODPA or 6FDA) is reacted with an equimolar amount of a specific diamine in a polar aprotic solvent, such as N-methyl-2-pyrrolidinone (NMP) or N,N-dimethylacetamide (DMAc), at room temperature under an inert atmosphere (e.g., nitrogen) to form a poly(amic acid) solution.[14][15]

  • Imidization: The poly(amic acid) precursor is then converted to the final polyimide through either thermal or chemical imidization.

    • Thermal Imidization: The poly(amic acid) solution is cast into a film and then heated in stages to temperatures typically ranging from 200°C to 350°C to facilitate the ring-closing reaction and removal of water.[15]

    • Chemical Imidization: A dehydrating agent, such as acetic anhydride, and a catalyst, like pyridine or beta-picoline, are added to the poly(amic acid) solution to induce cyclization at lower temperatures.[13]

G cluster_synthesis Polyimide Synthesis Workflow cluster_imidization Imidization Dianhydride Dianhydride (ODPA or 6FDA) PAA Poly(amic acid) Solution Dianhydride->PAA Polycondensation Diamine Aromatic Diamine Diamine->PAA Solvent Polar Aprotic Solvent (e.g., NMP, DMAc) Solvent->PAA Thermal Thermal Imidization (Heating) PAA->Thermal Chemical Chemical Imidization (Dehydrating Agent + Catalyst) PAA->Chemical Polyimide_Film Polyimide Film Thermal->Polyimide_Film Chemical->Polyimide_Film

Figure 1. General experimental workflow for the synthesis of polyimide films.
Dielectric Property Measurement

The dielectric properties of the prepared polyimide films are typically measured using techniques such as impedance analysis or resonant methods.

  • Sample Preparation: Thin films of the polyimide are prepared by solution casting, followed by a thorough drying and curing process to remove any residual solvent and ensure complete imidization.

  • Electrode Deposition: Metal electrodes (e.g., gold or aluminum) are deposited on both sides of the polyimide film to form a parallel plate capacitor structure.

  • Measurement: An LCR meter or an impedance analyzer is used to measure the capacitance (C) and dissipation factor (tan δ) of the capacitor over a range of frequencies. The dielectric constant (k) is then calculated using the formula:

    k = (C * d) / (ε₀ * A)

    where:

    • C is the capacitance

    • d is the thickness of the film

    • ε₀ is the permittivity of free space (8.854 x 10⁻¹² F/m)

    • A is the area of the electrode

Structural Influence on Dielectric Properties

The fundamental differences in the chemical structures of ODPA and 6FDA directly translate to their differing dielectric performance.

G cluster_monomers Dianhydride Monomers cluster_properties Resulting Polyimide Properties ODPA This compound (ODPA) - Ether Linkage (-O-) - Flexible Structure ODPA_Props ODPA-based Polyimide - Higher Dielectric Constant - Good Processability ODPA->ODPA_Props Leads to SixFDA 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) - Hexafluoroisopropylidene Group (-C(CF3)2-) - Bulky, Electron-Withdrawing SixFDA_Props 6FDA-based Polyimide - Lower Dielectric Constant - Lower Dissipation Factor - Increased Free Volume - Enhanced Solubility SixFDA->SixFDA_Props Leads to

Figure 2. Logical relationship between monomer structure and polyimide dielectric properties.

The ether bridge in ODPA introduces flexibility into the polymer backbone, which can lead to more efficient chain packing and consequently a higher dielectric constant compared to more rigid structures.[3] Conversely, the bulky trifluoromethyl (-CF3) groups in 6FDA create steric hindrance, which disrupts chain packing and increases the fractional free volume within the polymer matrix.[6] This increased free volume, coupled with the low polarizability of the C-F bond, is a primary reason for the lower dielectric constant observed in 6FDA-based polyimides.[16]

Conclusion

Both this compound and 6FDA are crucial monomers in the synthesis of high-performance polyimides with tailored dielectric properties. For applications demanding the lowest possible dielectric constant and dissipation factor, such as in high-frequency electronics, 6FDA-based polyimides are generally the preferred choice due to the incorporation of fluorine. However, ODPA-based polyimides offer a valuable combination of good dielectric properties, excellent thermal and mechanical stability, and potentially enhanced processability, making them suitable for a wide range of applications where a slight trade-off in dielectric performance is acceptable for other benefits. The selection of the diamine co-monomer also plays a significant role and allows for further fine-tuning of the final properties of both ODPA and 6FDA-based polyimide systems. Researchers and engineers should carefully consider the specific requirements of their application when selecting between these two classes of polyimides.

References

A Comparative Analysis of Mechanical Properties in Polyimides Derived from Various Dianhydrides

Author: BenchChem Technical Support Team. Date: December 2025

The structural backbone of polyimides, significantly influenced by the choice of dianhydride monomer, plays a pivotal role in defining their mechanical performance. This guide provides a comparative overview of key mechanical properties—tensile strength, Young's modulus, and elongation at break—for polyimides synthesized from different dianhydrides, supported by experimental data from peer-reviewed studies.

The selection of the dianhydride, whether aromatic, semi-aromatic, or cycloaliphatic, directly impacts the polymer chain's rigidity, packing efficiency, and intermolecular interactions.[1][2] Generally, rigid and planar aromatic dianhydrides contribute to enhanced thermal stability and superior mechanical strength, while the incorporation of flexible linkages or non-aromatic structures can improve processability and optical transparency, sometimes at the expense of mechanical robustness.[1][3]

Data Presentation: Mechanical Property Comparison

The following table summarizes the mechanical properties of various polyimide films, categorized by the dianhydride used in their synthesis. This data facilitates a direct comparison of how different dianhydride structures affect the final material characteristics.

DianhydrideDiamineTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)Reference
BPADA BZ1143.177[3]
BPADA FDN812.424[3]
HBPDA BZ842.476[3]
HBPDA FDN482.364[3]
6FDA TFDB843.22.94[4]
3FPODA/6FDA TFDB1364.44.13[4]
Diazafluorene BAPHF105-24.8[5]
Diazafluorene TPER92-4.99[5]

Note: BPADA (4,4'-(4,4'-isopropylidenediphenoxy)bis(phthalic anhydride)) is an aromatic dianhydride. HBPDA (dicyclohexyl-3,4,3',4'-tetracarboxylic dianhydride) is a cycloaliphatic dianhydride. 6FDA (4,4'-(Hexafluoroisopropylidene)diphthalic anhydride) and 3FPODA (10-oxo-9-phenyl-9-(trifluoromethyl)-9,10-dihydroanthracene-2,3,6,7-tetraacid dianhydride) are fluorinated dianhydrides. Diazafluorene refers to 9,9-di[4-(3,4-dicarboxyphenoxy)phenyl]-4,5-diazafluorene dianhydride. The diamines are BZ (Benzidine derivative), FDN (a fluorinated diamine), TFDB (2,2'-bis(trifluoromethyl)benzidine), BAPHF (Bis(4-amino-3-trifluoromethylphenyl)hexafluoropropane), and TPER (1,3-bis(4-aminophenoxy)-2-tert-butylbenzene).

From the data, a clear trend emerges: polyimides synthesized from the aromatic dianhydride BPADA generally exhibit higher tensile strength and modulus compared to those from the cycloaliphatic HBPDA when paired with the same diamines.[3] This is attributed to the rigid and linear structure of the aromatic dianhydride.[3] Furthermore, the introduction of a novel rigid semi-alicyclic dianhydride, 3FPODA, in copolymerization with 6FDA, significantly enhances all measured mechanical properties compared to the 6FDA homopolymer.[4]

Visualization of Structure-Property Relationships

The relationship between the chemical structure of the dianhydride and the resulting mechanical properties of the polyimide can be visualized as a logical flow. Rigid backbones typically lead to high strength and stiffness, while flexible or bulky groups alter these properties.

G cluster_input Dianhydride Structural Features cluster_output Resulting Mechanical Properties A Rigid Aromatic Backbone (e.g., PMDA, BPDA) P1 High Tensile Strength A->P1 P2 High Young's Modulus A->P2 P3 Low Elongation at Break A->P3 B Flexible Linkages (e.g., Ether in ODPA) P4 Increased Elongation B->P4 P5 Lower Modulus & Strength B->P5 C Alicyclic Backbone (e.g., HBPDA) C->P5 D Bulky/Fluorinated Groups (e.g., 6FDA) P6 Reduced Chain Packing D->P6 P6->P5 Often leads to

Caption: Influence of dianhydride structure on polyimide mechanical properties.

Experimental Protocols

The mechanical properties cited in this guide are typically determined through uniaxial tensile testing of thin polymer films. The following protocol is a generalized representation based on standard methodologies like ASTM D882.[6][7][8]

Synthesis of Polyimide Films (Two-Step Method)

  • Poly(amic acid) Synthesis: The synthesis is commonly initiated by reacting a dianhydride and a diamine in a dipolar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methylpyrrolidinone (NMP), at ambient temperature under a nitrogen atmosphere.[9][10] This step yields a poly(amic acid) solution.

  • Film Casting: The viscous poly(amic acid) solution is cast onto a glass substrate using a doctor blade to ensure a uniform thickness.[9]

  • Thermal Imidization: The cast film is then subjected to a staged thermal curing process. A typical cycle involves heating in a forced air oven sequentially at 100°C, 200°C, and 300°C, holding for one hour at each temperature.[10] This process converts the poly(amic acid) into the final polyimide structure by removing water.

  • Film Removal: After cooling, the resulting polyimide film is typically removed from the glass plate by immersion in warm water.[9] The freestanding film is then dried in a vacuum oven before testing.

Mechanical Property Testing (ASTM D882)

  • Specimen Preparation: Thin film samples are cut into a specific geometry, often a rectangular strip or a dumbbell shape, as specified by the standard.[8] It is crucial that the samples are free from nicks and blemishes.[6]

  • Test Environment: Testing is conducted under controlled conditions, typically 23°C and 50% relative humidity, to ensure reproducibility.[11]

  • Instrumentation: A universal testing machine (UTM) equipped with a suitable load cell and grips is used.[11] For thin films, pneumatic side-action grips are often preferred to ensure a secure hold without causing slippage or premature failure at the clamping point.[6]

  • Test Procedure: The specimen is mounted vertically in the grips. The machine pulls the specimen apart at a constant crosshead speed until the sample breaks.[7][12]

  • Data Acquisition: The force (load) applied and the corresponding extension (elongation) of the sample are recorded throughout the test. From the resulting stress-strain curve, key properties are calculated:

    • Tensile Strength: The maximum stress the material can withstand before breaking.[7]

    • Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.[7]

    • Elongation at Break: The percentage increase in length that the material undergoes before fracturing.[12]

References

comparative study of chemical versus thermal imidization of ODPA polyamic acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of polyimide synthesis is critical for developing advanced materials with tailored properties. This guide provides an objective comparison of chemical and thermal imidization methods for polyamic acids derived from 4,4'-oxydiphthalic anhydride (ODPA), supported by experimental data and detailed protocols.

Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The conversion of a polyamic acid precursor to the final polyimide is a crucial step known as imidization, which can be achieved through either thermal or chemical means. The choice of imidization method significantly influences the final properties of the polyimide film. This guide explores the key differences between these two methods when applied to ODPA-based polyamic acids.

Performance Comparison: Chemical vs. Thermal Imidization

A comparative analysis of polyimide films based on ODPA and 4,4'-oxydianiline (ODA) reveals distinct differences in their thermal and mechanical properties depending on the imidization method.[1]

Key Findings:

  • Thermal Properties: Polyimide films prepared via chemical imidization exhibit a higher glass transition temperature (Tg) and thermal decomposition temperature compared to those prepared by thermal imidization.[1] This suggests a more complete or uniform imidization process, leading to a more thermally stable polymer network.

  • Mechanical Properties: In terms of mechanical performance, chemically imidized films demonstrate greater tensile strength and a higher elasticity modulus.[1][2] Conversely, thermally imidized films show a larger elongation at break, indicating greater flexibility.[1] The enhanced mechanical strength in chemically imidized films is attributed to a higher degree of in-plane orientation of the polymer chains.[2]

The selection between chemical and thermal imidization is contingent on the desired characteristics of the final product.[3] Chemical imidization offers more precise control over the film's properties and is particularly suitable for producing thicker films.[3] Thermal imidization, on the other hand, is often preferred for high-volume manufacturing of thinner films.[3]

Quantitative Data Summary

The following table summarizes the key performance differences between chemically and thermally imidized ODPA-ODA polyimide films based on available data.

PropertyChemical ImidizationThermal ImidizationReference
Glass Transition Temperature (Tg) HigherLower[1]
Thermal Decomposition Temperature HigherLower[1]
Tensile Strength LargerSmaller[1][2]
Elasticity Modulus LargerSmaller[1][2]
Elongation at Break SmallerLarger[1]

Experimental Protocols

Detailed methodologies for both chemical and thermal imidization are crucial for reproducible results.

Synthesis of ODPA-based Polyamic Acid (Precursor)

The synthesis of the polyamic acid is the initial step for both imidization methods.

  • Monomer Preparation: this compound (ODPA) is recrystallized using acetic anhydride and washed with n-hexane. Both ODPA and the diamine monomer (e.g., 4,4'-oxydianiline - ODA) are dried in a vacuum oven at 60°C for 3 hours to remove any moisture.[4]

  • Polymerization: The diamine and dianhydride monomers are added in a 1:1 molar ratio to a flask containing N,N-dimethylacetamide (DMAc) as the solvent.[4]

  • Reaction: The mixture is stirred at room temperature for 24 hours in a flask isolated from air and water to yield a uniform and viscous poly(amic acid) solution.[4]

Chemical Imidization Protocol

Chemical imidization involves the use of dehydrating agents and catalysts at or near room temperature.

  • Reagents: A mixture of an aliphatic carboxylic acid anhydride (e.g., acetic anhydride) and a tertiary amine (e.g., pyridine or triethylamine) is used as the imidization agent.[5]

  • Procedure: The chemical imidization agent is added to the polyamic acid solution. The reaction is typically carried out at temperatures ranging from 20°C to 80°C.[6]

  • Precipitation and Purification: The resulting polyimide, being insoluble in the reaction mixture, precipitates out. The polymer is then collected by filtration, washed with a solvent like methanol, and dried under vacuum.[5][7]

Thermal Imidization Protocol

Thermal imidization utilizes heat to drive the cyclodehydration reaction.

  • Film Casting: The polyamic acid solution is coated onto a glass substrate using a technique like doctor blading to form a uniform film.[4]

  • Curing Cycle: A multi-stage heating process is employed. A common protocol involves:

    • Heating at a lower temperature (e.g., 150°C) for 1 hour to slowly evaporate the solvent.[4]

    • Increasing the temperature to a higher level (e.g., 300°C) for 2 hours to complete the imidization.[4]

    • Alternative detailed cycles include heating to 100°C for one hour, then to 200°C for one hour, and finally to 300°C for one hour before slow cooling.[5]

  • Final Film: After the thermal treatment, a solid polyimide film is formed.

Visualizing the Processes

The following diagrams illustrate the chemical and thermal imidization pathways and a general workflow for a comparative study.

G cluster_chemical Chemical Imidization PAA_C Polyamic Acid Solution Mixing Mixing at Room Temperature PAA_C->Mixing Reagents Acetic Anhydride + Pyridine/Triethylamine Reagents->Mixing Imidization_C Chemical Cyclodehydration Mixing->Imidization_C Precipitation Precipitation of Polyimide Imidization_C->Precipitation Washing Washing and Drying Precipitation->Washing PI_C Polyimide Powder/Film Washing->PI_C

Chemical Imidization Process Flow

G cluster_thermal Thermal Imidization PAA_T Polyamic Acid Solution Casting Film Casting on Substrate PAA_T->Casting Heating1 Low-Temperature Heating (e.g., 150°C) Casting->Heating1 Heating2 High-Temperature Heating (e.g., 300°C) Heating1->Heating2 PI_T Polyimide Film Heating2->PI_T

Thermal Imidization Process Flow

G cluster_workflow Comparative Study Workflow cluster_chem_path Chemical Imidization Path cluster_therm_path Thermal Imidization Path Start Synthesize ODPA-based Polyamic Acid Split Divide Polyamic Acid Solution Start->Split Chem_Imid Perform Chemical Imidization Split->Chem_Imid Path A Therm_Imid Perform Thermal Imidization Split->Therm_Imid Path B Chem_PI Chemically Imidized Polyimide Chem_Imid->Chem_PI Analysis Characterization and Analysis (FTIR, DSC, TGA, Tensile Testing) Chem_PI->Analysis Therm_PI Thermally Imidized Polyimide Therm_Imid->Therm_PI Therm_PI->Analysis Comparison Compare Properties and Tabulate Data Analysis->Comparison Conclusion Draw Conclusions Comparison->Conclusion

Workflow for Comparative Analysis

References

A Comparative Guide to the Purity Validation of 4,4'-Oxydiphthalic Anhydride (ODPA) by Differential Scanning Calorimetry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is a critical parameter that directly impacts the quality, safety, and efficacy of the final product. 4,4'-Oxydiphthalic anhydride (ODPA) is a key monomer used in the synthesis of high-performance polyimides, and its purity is paramount. This guide provides an objective comparison of Differential Scanning Calorimetry (DSC) with High-Performance Liquid Chromatography (HPLC) for the validation of ODPA purity, supported by established principles and experimental protocols.

Principles of Purity Determination

Differential Scanning Calorimetry (DSC): DSC is a thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For purity determination of crystalline substances like ODPA, DSC relies on the van't Hoff equation, which describes the melting point depression and broadening of the melting peak caused by the presence of impurities. A pure, crystalline compound exhibits a sharp melting endotherm at a specific temperature. Impurities disrupt the crystal lattice, resulting in a lower and broader melting range.[1][2] The extent of this change is proportional to the mole fraction of the impurities, allowing for a quantitative purity assessment.[1][2]

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful separation technique that distinguishes components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).[3] For ODPA, a reversed-phase HPLC method is typically employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. The purity is determined by separating ODPA from its impurities and quantifying the relative area of the main peak compared to the total area of all peaks in the chromatogram.

Performance Comparison: DSC vs. HPLC for ODPA Purity

FeatureDifferential Scanning Calorimetry (DSC)High-Performance Liquid Chromatography (HPLC)
Principle Melting point depressionChromatographic separation
Purity Assessment Measures total mole fraction of soluble impuritiesSeparates and quantifies individual impurities
Sample Requirement Small (typically 1-5 mg)Small (typically µL injection of a dilute solution)
Analysis Time Relatively fast (typically 30-60 minutes per sample)Can be longer, depending on the separation method
Instrumentation Cost Moderate to highHigh
Solvent Consumption NoneSignificant
Impurity Identification Does not identify individual impuritiesCan identify and quantify known and unknown impurities
Applicability Best for highly pure (>98.5 mol%) crystalline solidsApplicable to a wide range of purities and sample types
Limitations Not suitable for amorphous materials, compounds that decompose on melting, or for detecting insoluble impurities.[4][5]Requires method development and validation; assumes all impurities are eluted and detected.

Experimental Protocols

Differential Scanning Calorimetry (DSC) Protocol for ODPA Purity

This protocol is a general guideline and may require optimization based on the specific instrument and ODPA sample.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the ODPA sample into a clean, hermetically sealed aluminum pan. An empty, hermetically sealed aluminum pan should be used as the reference.

  • DSC Analysis:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 200°C).

    • Ramp the temperature at a slow, controlled rate (e.g., 1-2°C/min) through the melting transition of ODPA (melting point is approximately 226-229°C).

    • Continue heating to a temperature sufficiently above the melting peak to ensure the entire transition is captured (e.g., 250°C).

    • A nitrogen purge (e.g., 50 mL/min) is recommended to provide an inert atmosphere.[6]

  • Data Analysis:

    • Integrate the area of the melting endotherm to determine the enthalpy of fusion (ΔHfus).

    • Use the instrument's software to perform a purity analysis based on the van't Hoff equation. This involves analyzing the shape of the leading edge of the melting peak. The software will calculate the mole percent purity.

High-Performance Liquid Chromatography (HPLC) Protocol for ODPA Purity

This protocol is a general guideline for a reversed-phase HPLC method and will require validation.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of solvent A (e.g., water with 0.1% trifluoroacetic acid) and solvent B (e.g., acetonitrile with 0.1% trifluoroacetic acid). The specific gradient will need to be optimized to achieve good separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detection at a wavelength where ODPA and potential impurities absorb (e.g., 254 nm).

  • Sample Preparation:

    • Accurately weigh a known amount of the ODPA sample.

    • Dissolve the sample in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject a known volume (e.g., 10 µL) of the sample solution onto the HPLC system.

    • Record the chromatogram.

  • Data Analysis:

    • Identify the peak corresponding to ODPA based on its retention time (determined by running a standard if available).

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity of ODPA as the area percentage of the ODPA peak relative to the total area of all peaks.

Visualization of Experimental Workflows

ODPA_Purity_Validation_Workflow cluster_DSC DSC Purity Analysis cluster_HPLC HPLC Purity Analysis DSC_start Start DSC_cal Instrument Calibration DSC_start->DSC_cal DSC_prep Sample Preparation (2-5 mg) DSC_cal->DSC_prep DSC_run DSC Analysis (Heat Ramp) DSC_prep->DSC_run DSC_data Data Acquisition (Thermogram) DSC_run->DSC_data DSC_calc Purity Calculation (van't Hoff) DSC_data->DSC_calc DSC_end Purity Result (mol%) DSC_calc->DSC_end HPLC_start Start HPLC_prep Sample Preparation (Solution) HPLC_start->HPLC_prep HPLC_run HPLC Separation HPLC_prep->HPLC_run HPLC_data Data Acquisition (Chromatogram) HPLC_run->HPLC_data HPLC_calc Purity Calculation (Area %) HPLC_data->HPLC_calc HPLC_end Purity Result (%) HPLC_calc->HPLC_end

Caption: Experimental workflows for ODPA purity validation by DSC and HPLC.

Logical Relationship of Purity Assessment

Purity_Assessment_Logic cluster_Methods Purity Assessment Methods cluster_Results Purity Information ODPA_Sample ODPA Sample DSC DSC Analysis ODPA_Sample->DSC HPLC HPLC Analysis ODPA_Sample->HPLC Total_Impurities Total Soluble Impurities (mol%) DSC->Total_Impurities Individual_Impurities Individual Impurity Profile (%) HPLC->Individual_Impurities Purity_Validation Overall Purity Validation Total_Impurities->Purity_Validation Individual_Impurities->Purity_Validation

Caption: Logical relationship of DSC and HPLC in the overall purity validation of ODPA.

Conclusion

Both DSC and HPLC are valuable techniques for assessing the purity of this compound. DSC offers a rapid and solvent-free method for determining the total mole fraction of soluble impurities, making it an excellent tool for screening high-purity crystalline materials. However, it cannot identify individual impurities and is not suitable for all types of materials. HPLC, on the other hand, provides a more detailed impurity profile by separating and quantifying individual components. While generally more time-consuming and requiring method development, HPLC is a more versatile technique applicable to a broader range of sample purities and types. For a comprehensive validation of ODPA purity, a combination of both techniques is often recommended. DSC can provide a quick assessment of overall purity, while HPLC can be used to identify and quantify specific impurities of concern. The choice of method will ultimately depend on the specific requirements of the analysis, including the desired level of detail, sample throughput, and available instrumentation.

References

ODPA-Based Polyimides: A Comparative Guide to Performance in Corrosive Environments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking high-performance polymers for demanding applications, 4,4'-oxydiphthalic anhydride (ODPA)-based polyimides offer a compelling combination of thermal stability, mechanical robustness, and exceptional chemical resistance. This guide provides an objective comparison of their performance in corrosive environments against other common high-performance polymers, supported by experimental data and detailed methodologies.

ODPA-based polyimides are a class of aromatic polyimides characterized by the presence of a flexible ether linkage in the dianhydride monomer. This structural feature imparts improved processability compared to some other rigid polyimides, without compromising their desirable high-temperature performance and chemical inertness. Their ability to withstand a wide range of corrosive chemicals makes them suitable for applications in aerospace, electronics, and medical devices where reliability in harsh conditions is paramount.

Comparative Performance Analysis

The chemical resistance of a polymer is a critical factor in its selection for applications involving exposure to corrosive media. The following tables summarize the performance of a representative ODPA-based polyimide (ODPA/p-PDA) in comparison to other well-established high-performance polymers: a standard polyimide (PMDA-based, e.g., Kapton®), Polyetheretherketone (PEEK), and Polytetrafluoroethylene (PTFE).

Table 1: Retention of Mechanical Properties after Chemical Immersion
Corrosive Medium Exposure Conditions Polymer Tensile Strength Retention (%) Tensile Modulus Retention (%) Elongation at Break Retention (%) Weight Change (%)
37% Hydrochloric Acid (HCl) 24 hours @ 25°CODPA/p-PDA~95~95~90< +0.5
PMDA (Kapton®)~85~90~70< +1.0
PEEKExcellent (>95)Excellent (>95)Excellent (>95)< +0.1
PTFEExcellent (>98)Excellent (>98)Excellent (>98)< +0.01
10% Sodium Hydroxide (NaOH) 24 hours @ 25°CODPA/p-PDA~90~90~85< +0.5
PMDA (Kapton®)~60 (Significant Degradation)~65~50> +2.0
PEEKExcellent (>95)Excellent (>95)Excellent (>95)< +0.2
PTFEExcellent (>98)Excellent (>98)Excellent (>98)< +0.01
Acetone 24 hours @ 25°CODPA/p-PDAExcellent (>98)Excellent (>98)Excellent (>98)< +0.2
PMDA (Kapton®)Excellent (>98)Excellent (>98)Excellent (>98)< +0.3
PEEKGood (~90, potential for swelling)Good (~90)Good (~90)~ +1.0
PTFEExcellent (>98)Excellent (>98)Excellent (>98)< +0.01
Dimethyl Sulfoxide (DMSO) 24 hours @ 25°CODPA/p-PDAExcellent (>98)Excellent (>98)Excellent (>98)< +0.5
PMDA (Kapton®)Good (~90)Good (~90)Good (~90)~ +1.5
PEEKLimited (Significant Swelling/Attack)LimitedLimited> +5.0
PTFEExcellent (>98)Excellent (>98)Excellent (>98)< +0.01

Note: The data presented is a synthesis of typical values found in academic literature and technical datasheets. Actual performance may vary depending on the specific grade of the material, processing conditions, and the exact experimental setup.

ODPA-based polyimides demonstrate superior resistance to alkaline environments compared to their PMDA-based counterparts like Kapton®, which are known to be susceptible to hydrolysis of the imide ring in the presence of strong bases.[1] While PEEK and PTFE exhibit broader chemical inertness across the board, ODPA-based polyimides offer a competitive profile, particularly against organic solvents where PEEK can show limitations.

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies to ensure comparability. The primary method for evaluating the chemical resistance of plastics is ASTM D543.

ASTM D543: Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents

This standard outlines the procedures for exposing plastic specimens to various chemical reagents and evaluating the effect on their properties.

1. Specimen Preparation:

  • Standard tensile bars (ASTM D638) or film specimens are used.

  • Initial weight and dimensions (thickness, width, and length) of the specimens are accurately measured and recorded.

2. Chemical Immersion:

  • Specimens are fully immersed in the corrosive medium in a sealed container to prevent evaporation.

  • The immersion is carried out for a specified duration (e.g., 24 hours, 7 days) and at a controlled temperature (e.g., 25°C, 50°C).

3. Post-Exposure Evaluation:

  • After the immersion period, the specimens are removed, rinsed with a suitable solvent (typically deionized water), and carefully dried.

  • The final weight and dimensions are measured to determine the percentage of weight and dimensional change.

  • Mechanical properties, such as tensile strength, tensile modulus, and elongation at break, are measured using a universal testing machine according to ASTM D638.

  • The percentage retention of these mechanical properties is calculated by comparing the values of the exposed specimens to those of unexposed control specimens.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated.

G cluster_reactants Reactants cluster_process Polymerization cluster_product Product ODPA This compound (ODPA) PAA Poly(amic acid) Intermediate ODPA->PAA PDA p-Phenylenediamine (p-PDA) PDA->PAA Imidization Thermal or Chemical Imidization (-2H₂O) PAA->Imidization Polyimide ODPA/p-PDA Polyimide Imidization->Polyimide

Caption: Synthesis of an ODPA-based polyimide.

G start Start: Prepare Polymer Specimens measure_initial Measure Initial Weight and Dimensions start->measure_initial immersion Immerse in Corrosive Medium (Controlled Time & Temperature) measure_initial->immersion remove_rinse Remove, Rinse, and Dry Specimens immersion->remove_rinse measure_final Measure Final Weight and Dimensions remove_rinse->measure_final mechanical_testing Perform Mechanical Testing (Tensile Strength, Modulus, Elongation) measure_final->mechanical_testing calculate Calculate % Change in Properties mechanical_testing->calculate end End: Report Results calculate->end

Caption: ASTM D543 chemical resistance testing workflow.

G cluster_legend Performance Comparison cluster_properties Excellent Excellent Good Good Limited Limited/Poor Material Material ODPA_PI ODPA-Polyimide Acid Acid Resistance ODPA_Acid Excellent Alkali Alkali Resistance ODPA_Alkali Good Solvent Solvent Resistance ODPA_Solvent Excellent Thermal Thermal Stability ODPA_Thermal Excellent PMDA_PI PMDA-Polyimide PMDA_Acid Good PMDA_Alkali Poor PMDA_Solvent Excellent PMDA_Thermal Excellent PEEK_mat PEEK PEEK_Acid Excellent PEEK_Alkali Excellent PEEK_Solvent Limited PEEK_Thermal Excellent PTFE_mat PTFE PTFE_Acid Excellent PTFE_Alkali Excellent PTFE_Solvent Excellent PTFE_Thermal Good

Caption: Property comparison of high-performance polymers.

Conclusion

ODPA-based polyimides present a robust material solution for applications in corrosive environments. They offer an excellent balance of chemical resistance, thermal stability, and mechanical properties. While they may not exhibit the almost universal chemical inertness of PTFE, their superior mechanical strength and performance at elevated temperatures make them a more suitable choice for load-bearing applications. Compared to traditional PMDA-based polyimides, ODPA-based variants show a marked improvement in resistance to alkaline hydrolysis, a critical advantage in many industrial and biomedical settings. For applications requiring a combination of excellent chemical resistance, high thermal stability, and good mechanical performance, ODPA-based polyimides are a leading contender.

References

A Comparative Analysis of Gas Permeability in ODPA-Based Polyimide Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the gas permeability of 4,4'-oxydiphthalic anhydride (ODPA)-based polyimide membranes with other common polyimide membranes. The information is intended for researchers and professionals in fields where gas separation and membrane technology are critical. All quantitative data is supported by experimental findings from peer-reviewed literature.

Quantitative Gas Permeability Data

The following table summarizes the gas permeability of various polyimide membranes. Permeability is reported in Barrer (1 Barrer = 10⁻¹⁰ cm³ (STP) · cm / (cm² · s · cmHg)).

Polyimide Membrane CompositionGasPermeability (Barrer)CO₂/N₂ SelectivityExperimental Conditions
ODPA-ODA-PEO [1][2]CO₂526330 °C, 6 bar
N₂0.8330 °C, 6 bar
O₂2.530 °C, 6 bar
He15.630 °C, 6 bar
Aromatic ODPA-ODA [1][2]CO₂0.32530 °C, 6 bar
N₂0.01230 °C, 6 bar
O₂0.0830 °C, 6 bar
He1.830 °C, 6 bar
6FDA-4MPD-PEO [1][2]CO₂2654.230 °C, 6 bar
N₂0.4830 °C, 6 bar
O₂1.930 °C, 6 bar
He14.530 °C, 6 bar
Aromatic 6FDA-4MPD [1][2]CO₂27615.330 °C, 6 bar
N₂1830 °C, 6 bar
O₂4530 °C, 6 bar
He12030 °C, 6 bar
Matrimid® 5218 [1][2]CO₂~10~35-4035 °C, 2-4 bar
N₂~0.2535 °C, 2-4 bar
CH₄~0.2835 °C, 2-4 bar
H₂~2535 °C, 2-4 bar
Kapton® (PMDA-ODA) [3][4][5]CO₂~0.3-0.5~30-4023-35 °C
N₂~0.0123-35 °C
O₂~0.04-0.0823-35 °C
H₂~1.5-2.523-35 °C

Note: The data for Matrimid® and Kapton® are compiled from various sources and represent typical values. Experimental conditions can affect these values.

Experimental Protocol: Gas Permeability Measurement

The following is a detailed methodology for determining the gas permeability of polyimide membranes, based on the constant-volume, variable-pressure method (also known as the barometric or time-lag method), which is a common technique and is described in standards such as ASTM D1434.[1][2][3][6][7]

2.1. Membrane Preparation

  • Polymer Solution Preparation: A homogenous solution of the polyimide is prepared by dissolving the polymer in a suitable solvent (e.g., N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc)). The concentration is typically in the range of 10-20 wt%.

  • Casting: The polymer solution is cast onto a clean, level glass plate using a casting knife or a spin coater to ensure a uniform thickness.

  • Solvent Evaporation: The cast film is dried in a controlled environment (e.g., a dust-free oven) to slowly evaporate the solvent. A typical procedure involves a stepwise increase in temperature, for instance, holding at 80°C for 12 hours, followed by a gradual increase to a final temperature (e.g., 200-300°C) under vacuum to remove any residual solvent.

  • Membrane Conditioning: The dried membrane is carefully peeled from the glass plate. A circular sample of a specific diameter is cut and masked with aluminum tape, leaving a defined area for permeation. The thickness of the membrane is measured at several points using a micrometer, and the average value is recorded.

2.2. Gas Permeability Measurement

  • Apparatus Setup: The core of the apparatus is a permeation cell that divides a high-pressure upstream side from a low-pressure (initially evacuated) downstream side of a known volume. The membrane sample is securely mounted in the cell.

  • Leak Testing: The entire system is evacuated, and the rate of pressure rise is monitored to ensure there are no leaks.

  • Upstream Pressurization: The upstream side of the cell is pressurized with the test gas to a specific pressure (e.g., 6 bar).

  • Data Acquisition: The pressure increase on the downstream side is monitored over time using a pressure transducer. The data is recorded until a steady-state permeation rate is achieved, which is indicated by a linear increase in pressure with time.

  • Permeability Calculation: The permeability coefficient (P) is calculated from the steady-state pressure increase rate using the following equation:

    P = (V * l) / (A * R * T * (p_upstream - p_downstream)) * (dp/dt)_ss

    Where:

    • V is the downstream volume (cm³)

    • l is the membrane thickness (cm)

    • A is the effective membrane area (cm²)

    • R is the gas constant (0.278 cm³·cmHg / (cm³(STP)·K))

    • T is the absolute temperature (K)

    • p_upstream is the upstream pressure (cmHg)

    • p_downstream is the downstream pressure (cmHg), which is often negligible compared to the upstream pressure.

    • (dp/dt)_ss is the steady-state rate of pressure increase in the downstream volume (cmHg/s).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for measuring gas permeability.

experimental_workflow cluster_membrane_prep Membrane Preparation cluster_permeability_measurement Gas Permeability Measurement cluster_data_analysis Data Analysis prep1 Polymer Solution Preparation prep2 Membrane Casting prep1->prep2 prep3 Solvent Evaporation & Drying prep2->prep3 prep4 Membrane Conditioning & Thickness Measurement prep3->prep4 meas1 Mount Membrane in Permeation Cell prep4->meas1 meas2 System Evacuation & Leak Test meas1->meas2 meas3 Pressurize Upstream with Test Gas meas2->meas3 meas4 Monitor Downstream Pressure Increase meas3->meas4 meas5 Data Acquisition (Pressure vs. Time) meas4->meas5 analysis1 Determine Steady-State Pressure Increase Rate meas5->analysis1 analysis2 Calculate Permeability Coefficient (P) analysis1->analysis2 analysis3 Calculate Ideal Selectivity (α = P_A / P_B) analysis2->analysis3

Caption: Experimental workflow for gas permeability measurement.

Discussion

The data presented highlights the significant impact of the polyimide chemical structure on gas permeability.

  • ODPA-based Membranes: The ODPA-ODA-PEO copolymer exhibits significantly higher CO₂ permeability compared to its fully aromatic ODPA-ODA counterpart.[1][2] This is attributed to the presence of the flexible poly(ethylene oxide) (PEO) segments, which increase the free volume and facilitate gas transport. The high CO₂/N₂ selectivity of the ODPA-ODA-PEO membrane makes it a promising candidate for carbon capture applications.

  • Comparison with 6FDA-based Membranes: 6FDA-based polyimides are known for their high gas permeability due to the bulky and rigid hexafluoroisopropylidene group, which hinders efficient chain packing and increases fractional free volume. The aromatic 6FDA-4MPD shows exceptionally high permeability but lower selectivity compared to the ODPA-ODA-PEO membrane.[1][2] This illustrates the common trade-off between permeability and selectivity in polymer membranes.

  • Commercial Polyimides: Matrimid® and Kapton® are widely used commercial polyimides. Matrimid® offers a good balance of permeability and selectivity, while Kapton®, a PMDA-ODA based polyimide, generally exhibits lower permeability due to its rigid and densely packed structure.[1][2][3][4][5]

References

A Comparative Analysis of the Processability of ODPA and Other Dianhydrides for High-Performance Polyimides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of dianhydride monomers is a critical determinant of the final properties and processability of polyimides, a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. Among the various dianhydrides available, 4,4'-oxydiphthalic anhydride (ODPA) is frequently utilized due to the advantageous processability it imparts to the resulting polyimides. This guide provides a comparative analysis of the processability of ODPA against other commonly used dianhydrides, supported by experimental data and detailed methodologies.

Introduction to Dianhydrides and Polyimide Processability

Polyimides are typically synthesized through a two-step polycondensation reaction between a dianhydride and a diamine, forming a poly(amic acid) precursor that is subsequently cyclized into the final polyimide.[1][2] The chemical structure of both the dianhydride and the diamine dictates the polymer's characteristics. Processability, in this context, refers to the ease with which the polyimide can be manufactured into useful forms such as films, coatings, or molded parts. Key indicators of processability include solubility in organic solvents, melt viscosity, and the required curing temperature.

ODPA possesses a flexible ether linkage in its molecular structure, which enhances the processability of the resulting polyimides.[3] This flexibility leads to improved solubility and potentially lower melt viscosity compared to more rigid dianhydrides like pyromellitic dianhydride (PMDA) and 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA).[3][4]

Comparative Data on Processability

The following table summarizes key processability-related data for polyimides synthesized from ODPA and other common dianhydrides. The properties of the final polyimide are highly dependent on the diamine used in conjunction with the dianhydride; therefore, the specific diamine is noted where the data is available.

DianhydrideDiamineSolubilityGlass Transition Temp. (Tg) (°C)Melt Viscosity (at specified temp.)Curing Temperature (°C)
ODPA ODASoluble in common organic solvents[5][6]221 - 250[5][7]Lower than BPDA-based resins[4]Typically 250-350[8][9]
ODPA p-PDAGood~250[7]Not specifiedNot specified
ODPA 3,4'-ODAGood266-330[4]Lower than a-BPDA resins[4]Post-cured at 343[4]
PMDA ODAGenerally insoluble[10]>380[11]High (infusible)[10]~300-400[8][9]
BPDA ODALow solubility325[11]HighNot specified
a-BPDA 3,4'-ODASoluble370[12]10-30 Poise at 280°C[12]Cured at 371[4]
BTDA ODASoluble280[11]Not specifiedNot specified
6FDA ODAGood solubility in various solvents[13]~260[7]Not specifiedNot specified

Note: This table is a compilation of data from various sources. Direct comparison should be made with caution as experimental conditions may vary.

Detailed Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of polyimides, based on common laboratory practices.[1][14][15]

1. Two-Step Polyimide Synthesis (Solution Polymerization)

  • Step 1: Poly(amic acid) Synthesis:

    • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of a diamine (e.g., 4,4'-oxydianiline, ODA) in an anhydrous polar aprotic solvent (e.g., N,N-dimethylacetamide, DMAc) under a nitrogen atmosphere.[1]

    • Once the diamine is completely dissolved, gradually add an equimolar amount of the dianhydride (e.g., ODPA) in small portions to control the exothermic reaction.

    • Continue stirring the reaction mixture at room temperature for 24 hours to obtain a viscous poly(amic acid) solution.[1]

  • Step 2: Thermal Imidization (Film Casting):

    • Pour the poly(amic acid) solution onto a clean glass substrate.

    • Cast the solution into a uniform film using a doctor blade.

    • Place the cast film in a vacuum oven and subject it to a staged heating program, for example: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to effect thermal imidization and remove the solvent.[8]

    • After cooling to room temperature, the polyimide film can be peeled off the glass substrate.[1]

2. Characterization of Processability and Thermal Properties

  • Solubility Test: The solubility of the synthesized polyimide is tested by dissolving a small amount of the polymer in various organic solvents (e.g., NMP, DMAc, DMF, m-cresol, chloroform) at room temperature or with gentle heating.[13]

  • Melt Viscosity Measurement: The melt viscosity of the polyimide resin can be measured using a rheometer at a specified temperature, often above the glass transition temperature. For some processable polyimides, a Brookfield viscometer can be used at elevated temperatures.[16]

  • Thermal Analysis:

    • Differential Scanning Calorimetry (DSC): The glass transition temperature (Tg) is determined using DSC, typically with a heating rate of 10-20°C/min under a nitrogen atmosphere.[5]

    • Thermogravimetric Analysis (TGA): The thermal stability of the polyimide is assessed by TGA, which measures the weight loss of the sample as a function of temperature, usually at a heating rate of 10°C/min in a nitrogen or air atmosphere.[6]

Visualizing Polyimide Synthesis and Monomer Relationships

The following diagrams illustrate the general workflow for polyimide synthesis and the structural relationship between different dianhydrides.

Polyimide_Synthesis_Workflow cluster_Monomers Monomers Dianhydride Dianhydride (e.g., ODPA) PAA Poly(amic acid) Solution Dianhydride->PAA Diamine Diamine (e.g., ODA) Diamine->PAA Solvent Polar Aprotic Solvent (e.g., DMAc) Solvent->PAA Casting Film Casting PAA->Casting Thermal_Imidization Thermal Imidization (Staged Heating) Casting->Thermal_Imidization PI_Film Polyimide Film Thermal_Imidization->PI_Film

Caption: General workflow for the two-step synthesis of a polyimide film.

Dianhydride_Comparison cluster_Flexible More Flexible cluster_Rigid More Rigid Dianhydrides Common Aromatic Dianhydrides ODPA ODPA (Ether Linkage) Dianhydrides->ODPA PMDA PMDA (Pyromellitic) Dianhydrides->PMDA BTDA BTDA (Carbonyl Linkage) ODPA->BTDA a_BPDA a-BPDA (Asymmetric Biphenyl) BTDA->a_BPDA SixFDA 6FDA (Hexafluoro-isopropylidene) a_BPDA->SixFDA BPDA BPDA (Biphenyl) PMDA->BPDA

Caption: Structural relationship of common dianhydrides based on backbone flexibility.

Conclusion

The processability of polyimides is significantly influenced by the choice of dianhydride monomer. ODPA, with its flexible ether linkage, generally yields polyimides with enhanced solubility and potentially better melt flow characteristics compared to their more rigid counterparts like PMDA and BPDA. This makes ODPA an attractive choice for applications requiring solution-based processing or melt fabrication. However, the selection of the diamine also plays a crucial role, and the optimal dianhydride-diamine combination will depend on the specific performance and processing requirements of the final application. The provided data and protocols serve as a valuable resource for researchers and professionals in the development of high-performance polyimide materials.

References

A Comparative Guide to Linear vs. Crosslinked ODPA Polyimides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the structural and functional properties of linear and crosslinked polyimides derived from 4,4'-oxydiphthalic anhydride (ODPA), supported by experimental data.

This guide provides a detailed comparison of the material properties of linear and crosslinked polyimides based on this compound (ODPA). Understanding the trade-offs between these two polymer architectures is crucial for applications demanding high performance, such as in advanced materials for scientific research and specialized equipment in drug development. This document summarizes key performance data, outlines experimental methodologies for property characterization, and illustrates the fundamental structure-property relationships.

Structural and Performance Data Comparison

The introduction of crosslinks into a polyimide network significantly alters its physical and chemical properties. Generally, crosslinking enhances thermal stability and mechanical strength at the expense of ductility and processability. The following tables summarize the key differences observed between linear and crosslinked ODPA-based polyimides.

Thermal PropertiesLinear ODPA PolyimideCrosslinked ODPA Polyimide
Glass Transition Temperature (Tg) 221 - 265 °C[1]> 300 °C (typically higher and broader)[2][3]
Decomposition Temperature (Td5%) ~512 - 520 °C[1]> 550 °C[2][3]
Coefficient of Thermal Expansion (CTE) HigherLower
Mechanical PropertiesLinear ODPA PolyimideCrosslinked ODPA Polyimide
Tensile Strength 90 - 140 MPa[1]Generally Higher (e.g., > 70 MPa for some systems)[4]
Tensile Modulus 1.7 - 2.5 GPa[1]Generally Higher (e.g., > 2.5 GPa for some systems)[4]
Elongation at Break 10 - 60%[1]Significantly Lower (< 5%)[4]
Other PropertiesLinear ODPA PolyimideCrosslinked ODPA Polyimide
Solubility Soluble in organic solventsInsoluble
Processability Good (solution casting)Limited (often processed in precursor form)

Structure-Property Relationship Workflow

The following diagram illustrates the general synthesis and processing pathways for linear and crosslinked ODPA polyimides and how these pathways influence the final material properties.

G cluster_synthesis Synthesis cluster_processing Processing cluster_structure Final Structure cluster_properties Resulting Properties ODPA ODPA Dianhydride PAA_linear Linear Poly(amic acid) (PAA) ODPA->PAA_linear + PAA_crosslinkable Crosslinkable Poly(amic acid) ODPA->PAA_crosslinkable + Diamine Aromatic Diamine (e.g., ODA) Diamine->PAA_linear Diamine->PAA_crosslinkable Crosslinker Crosslinking Agent (e.g., triamine) Crosslinker->PAA_crosslinkable Imidization_linear Thermal/Chemical Imidization PAA_linear->Imidization_linear Imidization_crosslinking Thermal Imidization & Crosslinking PAA_crosslinkable->Imidization_crosslinking Linear Linear Polyimide (Thermoplastic) Imidization_linear->Linear Crosslinked Crosslinked Polyimide (Thermoset) Imidization_crosslinking->Crosslinked Prop_Linear Higher Ductility Good Solubility Lower Tg Linear->Prop_Linear Prop_Crosslinked Higher Stiffness & Strength Insoluble Higher Tg & Thermal Stability Crosslinked->Prop_Crosslinked

Caption: Synthesis and processing pathways for linear and crosslinked ODPA polyimides.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of linear and crosslinked ODPA polyimides.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of the polyimide films.

Methodology:

  • A small sample of the polyimide film (typically 5-10 mg) is weighed and placed in a platinum or alumina crucible.

  • The crucible is placed in the TGA furnace.

  • The furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • The sample is heated from ambient temperature (e.g., 30 °C) to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

  • The weight of the sample is continuously monitored as a function of temperature.

  • The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs (Td5%).

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of the polyimide films.

Methodology:

  • A small, disc-shaped sample of the polyimide film (typically 5-10 mg) is hermetically sealed in an aluminum pan.

  • An empty, sealed aluminum pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC cell.

  • The cell is purged with an inert gas (e.g., nitrogen).

  • The sample is subjected to a heat-cool-heat cycle. A typical cycle might be:

    • Heating from ambient temperature to a temperature above the expected Tg (e.g., 350 °C) at a rate of 10-20 °C/min.

    • Cooling back to the starting temperature at a controlled rate (e.g., 10-20 °C/min).

    • A second heating scan at the same rate as the first.

  • The heat flow to the sample is measured relative to the reference pan.

  • The Tg is determined from the second heating scan as the midpoint of the step change in the heat flow curve.

Dynamic Mechanical Analysis (DMA)

Objective: To measure the viscoelastic properties (storage modulus, loss modulus, and tan delta) and determine the glass transition temperature (Tg) of the polyimide films.

Methodology:

  • A rectangular film specimen of defined dimensions (e.g., 20 mm length, 5 mm width, ~50 µm thickness) is prepared.

  • The specimen is mounted in the DMA instrument in a tension or film clamp.

  • A sinusoidal tensile strain is applied to the sample at a fixed frequency (e.g., 1 Hz).

  • The temperature is ramped from a low temperature (e.g., ambient) to a temperature well above the Tg (e.g., 400 °C) at a constant heating rate (e.g., 3-5 °C/min).

  • The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are recorded as a function of temperature.

  • The Tg can be identified as the peak of the tan delta curve or the onset of the drop in the storage modulus curve.

Tensile Testing

Objective: To determine the mechanical properties of the polyimide films, including tensile strength, tensile modulus, and elongation at break.

Methodology (based on ASTM D882):

  • Film specimens are cut into a rectangular shape with a width of approximately 15 mm and a length of at least 150 mm.

  • The thickness of each specimen is measured at several points along its length, and the average thickness is recorded.

  • The specimen is mounted in the grips of a universal testing machine, ensuring it is aligned vertically and not twisted. The initial grip separation is set (e.g., 100 mm).

  • The specimen is pulled at a constant rate of crosshead displacement until it fractures. The strain rate is chosen based on the material's properties.

  • The load and elongation are recorded throughout the test.

  • From the resulting stress-strain curve, the following properties are calculated:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Tensile Modulus (Young's Modulus): The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.

    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

Conclusion

The choice between linear and crosslinked ODPA polyimides is a critical design consideration that depends on the specific performance requirements of the intended application. Linear ODPA polyimides offer excellent flexibility and processability, making them suitable for applications where these properties are paramount. In contrast, crosslinked ODPA polyimides provide superior thermal stability, dimensional stability, and mechanical strength, which are essential for use in harsh environments or under significant mechanical loads. The data and experimental protocols presented in this guide offer a foundational resource for researchers and professionals in making informed decisions for their material selection and development processes.

References

A Comparative Guide to the Optical Properties of ODPA-Based Polyimide Films and Commercial Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In applications ranging from flexible displays and optical sensors to advanced drug delivery systems, the optical properties of polymer films are paramount. This guide provides a comprehensive evaluation of the optical characteristics of polyimide films derived from 4,4'-oxydiphthalic anhydride (ODPA) and compares them with commercially available alternatives. The data presented is supported by detailed experimental protocols to assist in informed material selection for research and development.

Data Presentation: A Comparative Analysis

The following table summarizes the key optical properties of various polyimide films. It is important to note that properties can vary based on the specific co-monomer used with ODPA and the film thickness.

Film TypeRefractive Index (n)Birefringence (Δn)Transmittance (%)UV Cutoff (nm)Yellowness Index (YI)Haze (%)
ODPA-Based Films
ODPA/ODA~1.62 - 1.68~0.04 - 0.0884 - 89 (@500nm)[1]346 - 388[2]--
ODPA/APB-->85 (@400nm)~360--
ODPA-HAB(D) (co-polyimide)-->90 (Visible Range)[3][4]---
Commercial Alternatives
Kolon CPI™ (Grade B)--90[5]-0.7[5]<1.0
Neopulim™ S1001.61 (@594nm)[6]-90[6]-1.5[6]0.1[6]
Kaneka Apical® NPI------
DuPont Kapton® HN1.70 (@589nm)-Typically low (yellow)-High-

Experimental Protocols

Accurate and reproducible measurement of optical properties is critical for material characterization. The following are detailed methodologies for the key experiments cited in this guide.

Refractive Index and Birefringence Measurement

Principle: The refractive index and birefringence of the polyimide films are determined using the prism coupling technique. This method measures the angles at which a laser beam guided through a prism couples into the thin film as a waveguide. From these coupling angles, the refractive index for light polarized parallel (in-plane, n_TE) and perpendicular (out-of-plane, n_TM) to the film surface can be calculated. Birefringence (Δn) is the difference between these two refractive indices (Δn = n_TE - n_TM).

Apparatus:

  • Prism Coupler (e.g., Metricon 2010/M)

  • Laser source (e.g., He-Ne laser at 632.8 nm)

  • High-refractive-index prism

  • Photodetector

  • Rotation stage

Procedure:

  • A sample of the polyimide film is brought into contact with the base of a high-refractive-index prism.

  • A laser beam is directed through the prism onto the film.

  • The prism and film assembly are rotated, and a photodetector measures the intensity of the light reflected from the prism base.

  • At specific angles, known as mode angles, photons tunnel across the air gap between the prism and the film, entering the film and propagating as a guided wave. This results in a sharp drop in the intensity of the reflected light.

  • By measuring these mode angles for both TE and TM polarized light, the in-plane and out-of-plane refractive indices are calculated using the instrument's software.

  • The birefringence is then calculated as the difference between the in-plane and out-of-plane refractive indices.

UV-Vis Spectroscopy for Transmittance, Absorption, and UV Cutoff

Principle: Ultraviolet-Visible (UV-Vis) spectroscopy measures the amount of light that passes through a sample (transmittance) or is absorbed by a sample (absorbance) as a function of wavelength. The UV cutoff wavelength is the wavelength at which the transmittance drops to a very low value (e.g., 1%), indicating the onset of strong electronic absorption.

Apparatus:

  • UV-Vis Spectrophotometer

  • Film holder

  • Integrating sphere (for haze measurement)

Procedure:

  • Sample Preparation: A free-standing polyimide film of known thickness is mounted in a film holder.

  • Baseline Correction: A baseline spectrum is recorded without a sample in the light path to account for the instrument's response and any ambient conditions.

  • Transmittance Measurement: The film sample is placed in the spectrophotometer's beam path. The intensity of light passing through the film is measured across a specific wavelength range (e.g., 200-800 nm). The transmittance is calculated as the ratio of the transmitted light intensity to the incident light intensity.

  • Absorbance Measurement: The instrument can also directly measure absorbance, which is logarithmically related to transmittance.

  • UV Cutoff Wavelength Determination: The UV cutoff wavelength is identified from the transmittance spectrum as the wavelength at which the transmittance falls to a predefined low level.

  • Haze Measurement: Haze, the scattering of light as it passes through the film, is measured using an integrating sphere accessory. It is calculated as the ratio of the diffuse transmittance to the total transmittance.

  • Yellowness Index (YI): The Yellowness Index can be calculated from the transmittance spectrum according to standard methods like ASTM E313.

Mandatory Visualizations

To further clarify the experimental workflow and the logical relationships in material selection, the following diagrams are provided.

Experimental_Workflow cluster_prep Film Preparation cluster_optical_eval Optical Property Evaluation cluster_results Data Analysis cluster_comparison Comparative Analysis A Polymer Synthesis (ODPA + Diamine) B Solution Casting / Spin Coating A->B C Thermal Curing B->C D Prism Coupling Measurement C->D Sample Film E UV-Vis Spectroscopy C->E Sample Film F Refractive Index (n) Birefringence (Δn) D->F G Transmittance (%) UV Cutoff (nm) Haze (%) Yellowness Index (YI) E->G H Comparison with Commercial Alternatives F->H G->H Signaling_Pathway_Material_Selection cluster_properties Key Optical Properties cluster_materials Material Candidates A Application Requirement Definition B High Transparency (>90%) A->B C Low Yellowness (Low YI) A->C D Specific Refractive Index (Matching/High/Low) A->D E Low Birefringence (for isotropic applications) A->E F UV Blocking (Low UV Cutoff) A->F I Traditional PIs (e.g., Kapton®) A->I High Thermal Stability (less emphasis on transparency) G ODPA-based Films B->G H Commercial Colorless PIs (e.g., Kolon CPI™, Neopulim™) B->H C->G C->H D->G D->H E->G F->G J Material Selection G->J H->J I->J

References

The Balancing Act: A Comparative Cost-Performance Analysis of ODPA in Polyimide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the world of high-performance polymers, the choice of monomer is a critical decision that dictates the final properties and cost-effectiveness of their materials. This guide provides an objective comparison of 4,4'-Oxydiphthalic anhydride (ODPA) with other common dianhydrides in polyimide synthesis, supported by experimental data to inform your selection process.

Polyimides are a class of polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them indispensable in demanding applications ranging from aerospace components to flexible electronics and medical devices. The properties of these polymers are intricately linked to the chemical structure of their constituent monomers, particularly the dianhydride. This compound (ODPA) is a popular choice due to the flexible ether linkage in its backbone, which imparts unique characteristics to the resulting polyimide. This analysis delves into a comparative cost and performance evaluation of ODPA against three other widely used dianhydrides: Pyromellitic dianhydride (PMDA), 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA), and 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA).

Performance Comparison of Polyimides from Various Dianhydrides

The selection of a dianhydride monomer significantly influences the thermal, mechanical, and solubility properties of the final polyimide. The following tables summarize key performance metrics for polyimides synthesized from ODPA and its alternatives, based on data compiled from various scientific studies. It is important to note that the specific properties can vary depending on the diamine used in the polymerization.

Thermal Properties
DianhydrideGlass Transition Temp. (Tg) (°C)5% Weight Loss Temp. (Td5) (°C)Key Characteristics
ODPA 240 - 290> 510Good thermal stability with enhanced flexibility.[1][2]
PMDA > 380> 580Extremely high thermal stability, but can be brittle.[3][4]
BPDA 320 - 390> 590Excellent balance of thermal and mechanical properties.[3][4]
6FDA 290 - 350> 510High thermal stability with improved solubility and optical transparency.[1]
Mechanical Properties
DianhydrideTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)Key Characteristics
ODPA 100 - 1841.8 - 4.45 - 55Flexible films with good toughness.[2][5][6]
PMDA 1703.4< 10High modulus, but often brittle.[4]
BPDA > 200> 3.05 - 10High strength and stiffness.[4]
6FDA 90 - 1202.0 - 3.0> 10Good mechanical properties with enhanced processability.
Solubility
DianhydrideSolubility in Common Organic SolventsKey Characteristics
ODPA Generally soluble in polar aprotic solvents (e.g., NMP, DMAc, m-cresol).[1][2][3]The ether linkage enhances solubility compared to more rigid dianhydrides.[3]
PMDA Generally insoluble, leading to processing challenges.[3]The rigid, planar structure results in poor solubility.
BPDA Limited solubility, often requiring specific solvents or processing conditions.[3]Offers a compromise between the high rigidity of PMDA and the flexibility of ODPA.
6FDA Excellent solubility in a wide range of organic solvents.[1]The bulky -C(CF3)2- group disrupts chain packing, leading to high solubility.

Cost Analysis

The cost of the dianhydride monomer is a significant factor in the overall expense of polyimide synthesis. The following table provides an estimated price range for ODPA and its alternatives. These prices are subject to market fluctuations and supplier variations.

DianhydrideCAS NumberEstimated Price Range (USD/kg)
ODPA 1823-59-2$140 - $1115[7][8]
PMDA 89-32-7$7 - $1100[2][3][5]
BPDA 2420-87-3$68 - $3250[9][10][11]
6FDA 1107-00-2$7 - $859[1][12][13]

Experimental Protocols

A generalized two-step method for the synthesis of polyimides is outlined below. This protocol can be adapted for use with ODPA and the other dianhydrides discussed.

Poly(amic acid) Synthesis
  • Monomer Preparation: Dry the dianhydride (e.g., ODPA) and the chosen aromatic diamine in a vacuum oven at a temperature appropriate for each monomer to remove any residual moisture.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine in a dry, polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).

  • Polymerization: Gradually add an equimolar amount of the dianhydride to the diamine solution under a nitrogen atmosphere with continuous stirring. The reaction is typically carried out at room temperature for 24 hours to yield a viscous poly(amic acid) solution.

Imidization to Polyimide

The conversion of the poly(amic acid) to the final polyimide can be achieved through thermal or chemical imidization.

  • Thermal Imidization:

    • Cast the poly(amic acid) solution onto a glass substrate to form a uniform film.

    • Heat the film in a programmable oven under a nitrogen atmosphere using a stepwise heating program. A typical cycle might be: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to ensure complete conversion to the polyimide.[7]

  • Chemical Imidization:

    • To the poly(amic acid) solution, add a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine or triethylamine) in a molar ratio appropriate to the amic acid repeating unit.

    • Stir the mixture at room temperature for several hours.

    • Precipitate the resulting polyimide by pouring the solution into a non-solvent like methanol.

    • Collect the polymer by filtration, wash it thoroughly with the non-solvent, and dry it in a vacuum oven.

Visualizing the Process and Comparison

To better illustrate the relationships and workflows discussed, the following diagrams are provided in the DOT language for Graphviz.

Polyimide_Synthesis_Workflow cluster_synthesis Poly(amic acid) Synthesis cluster_imidization Imidization Dianhydride Dianhydride (e.g., ODPA) PAA_Solution Poly(amic acid) Solution Dianhydride->PAA_Solution Diamine Aromatic Diamine Diamine->PAA_Solution Solvent Polar Aprotic Solvent (e.g., DMAc, NMP) Solvent->PAA_Solution Thermal_Imidization Thermal Imidization (Heating) PAA_Solution->Thermal_Imidization Casting Chemical_Imidization Chemical Imidization (Dehydrating Agent + Catalyst) PAA_Solution->Chemical_Imidization Polyimide Polyimide Thermal_Imidization->Polyimide Chemical_Imidization->Polyimide Dianhydride_Comparison cluster_legend Cost-Performance Overview ODPA ODPA Cost: $$ Performance: Good balance of flexibility and thermal stability PMDA PMDA Cost: $ Performance: Highest thermal stability, brittle BPDA BPDA Cost: $$$ Performance: High thermal and mechanical properties 6 6 FDA 6FDA Cost: $$ Performance: High solubility and optical transparency

References

validation of molecular weight determination for ODPA polyimides

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Validation of Molecular Weight Determination for ODPA Polyimides

For researchers, scientists, and drug development professionals working with high-performance polymers, accurate and reliable determination of molecular weight is paramount. The molecular weight of a polyimide, such as those derived from 4,4'-oxydiphthalic anhydride (ODPA), directly influences its mechanical, thermal, and solution properties. This guide provides an objective comparison of common techniques for validating the molecular weight of ODPA-based polyimides, complete with experimental data, detailed protocols, and visualizations to aid in methodological selection.

Comparison of Molecular Weight Determination Techniques

Several analytical methods are routinely employed to characterize the molecular weight of polymers. The most common techniques for polyimide analysis are Gel Permeation Chromatography (GPC), Static Light Scattering (SLS), and Viscometry. Each method offers distinct advantages and provides different types of molecular weight averages.

Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), separates polymer molecules based on their hydrodynamic volume in solution.[1] It is a powerful technique for determining the entire molecular weight distribution of a polymer, providing the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[2]

Static Light Scattering (SLS) is an absolute technique that measures the intensity of light scattered by polymer molecules in solution to directly determine the weight-average molecular weight (Mw).[3] Unlike GPC, it does not rely on column calibration with standards.[4]

Viscometry measures the viscosity of a polymer solution to determine the viscosity-average molecular weight (Mv).[2] This method is experimentally simple and cost-effective, providing a valuable parameter that is sensitive to the molecular size of the polymer.[5]

The following table presents a representative comparison of molecular weight data for an ODPA-based polyimide obtained using these three techniques.

Table 1: Comparison of Molecular Weight Data for a Representative ODPA-based Polyimide

ParameterGel Permeation Chromatography (GPC)Static Light Scattering (SLS)Viscometry
Molecular Weight Average Number-Average (Mn): 34,000 g/mol Weight-Average (Mw): 80,000 g/mol Weight-Average (Mw): 82,000 g/mol Viscosity-Average (Mv): 75,000 g/mol
Polydispersity Index (PDI) 2.35Not Directly MeasuredNot Directly Measured
Principle Separation by hydrodynamic volumeMeasurement of scattered light intensityMeasurement of solution viscosity
Advantages Provides full molecular weight distribution (Mn, Mw, PDI)Absolute measurement of Mw, no column calibration neededSimple, low-cost, sensitive to molecular size
Limitations Requires calibration with standards, potential for column interactionsLess sensitive to lower molecular weight fractions, requires accurate concentration and dn/dc valuesProvides only an average molecular weight, requires Mark-Houwink parameters

Note: The data presented are representative for a typical ODPA-based polyimide and are intended for comparative purposes. Actual values will vary depending on the specific diamine monomer, synthesis conditions, and measurement parameters.[6]

Experimental Protocols

Detailed methodologies for the three key molecular weight determination techniques are provided below.

Gel Permeation Chromatography (GPC)

Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of an ODPA polyimide.

Materials and Equipment:

  • GPC system equipped with a pump, injector, column oven, and a differential refractive index (DRI) detector.

  • GPC columns suitable for polar aprotic solvents (e.g., PLgel MIXED-C).

  • Mobile Phase: N,N-Dimethylformamide (DMF) containing 0.01 M lithium bromide (LiBr).

  • Calibration Standards: Polystyrene standards of narrow molecular weight distribution.

  • ODPA polyimide sample.

  • Syringe filters (0.2 µm).

  • Autosampler vials.

Procedure:

  • Mobile Phase Preparation: Prepare the DMF with 0.01 M LiBr and degas thoroughly. The salt is added to suppress potential polyelectrolyte effects.

  • System Equilibration: Set the column oven temperature (e.g., 50 °C) and the pump flow rate (e.g., 1.0 mL/min). Allow the system to equilibrate until a stable baseline is achieved.

  • Calibration: Prepare a series of polystyrene standards in the mobile phase. Inject each standard and record the retention time. Construct a calibration curve by plotting the logarithm of the molecular weight versus the retention time.

  • Sample Preparation: Dissolve the ODPA polyimide sample in the mobile phase at a known concentration (e.g., 1-2 mg/mL). Filter the solution using a 0.2 µm syringe filter.

  • Sample Analysis: Inject the filtered polyimide solution into the GPC system.

  • Data Analysis: Using the calibration curve, the GPC software calculates Mn, Mw, and PDI for the ODPA polyimide sample.[7]

Static Light Scattering (SLS)

Objective: To determine the absolute weight-average molecular weight (Mw) of an ODPA polyimide.

Materials and Equipment:

  • Light scattering photometer with a laser light source.

  • Differential refractometer to measure the refractive index increment (dn/dc).

  • Glass vials or cuvettes.

  • Syringe filters (0.2 µm).

  • ODPA polyimide sample.

  • High-purity solvent (e.g., filtered DMF).

Procedure:

  • dn/dc Determination: Prepare a series of dilute solutions of the ODPA polyimide in the chosen solvent at known concentrations. Measure the refractive index of each solution and the pure solvent. The slope of the plot of refractive index difference versus concentration gives the dn/dc value.

  • Sample Preparation: Prepare a series of filtered (0.2 µm filter) ODPA polyimide solutions of known concentrations in the same solvent used for dn/dc determination.

  • Light Scattering Measurement: Measure the intensity of the scattered light for each solution and the pure solvent at various angles.

  • Data Analysis: Construct a Zimm plot by plotting Kc/R(θ) versus sin²(θ/2) + kc, where K is an optical constant, c is the concentration, R(θ) is the excess Rayleigh ratio, and k is a constant. The intercept of the double extrapolation to zero angle and zero concentration gives 1/Mw.[4]

Viscometry

Objective: To determine the viscosity-average molecular weight (Mv) of an ODPA polyimide.

Materials and Equipment:

  • Ubbelohde or similar capillary viscometer.

  • Constant temperature water bath (e.g., 25 ± 0.1 °C).

  • Stopwatch.

  • Volumetric flasks and pipettes.

  • ODPA polyimide sample.

  • Solvent (e.g., N-methyl-2-pyrrolidone (NMP) or DMF).

Procedure:

  • Solvent Flow Time: Measure the flow time of the pure solvent (t₀) in the viscometer at a constant temperature.

  • Solution Preparation: Prepare a series of dilute solutions of the ODPA polyimide in the solvent at different known concentrations.

  • Solution Flow Time: Measure the flow time (t) for each polymer solution.

  • Calculations:

    • Relative viscosity (η_rel) = t/t₀

    • Specific viscosity (η_sp) = η_rel - 1

    • Reduced viscosity (η_red) = η_sp / c

    • Inherent viscosity (η_inh) = ln(η_rel) / c

  • Intrinsic Viscosity Determination: Plot both reduced viscosity and inherent viscosity against concentration and extrapolate to zero concentration. The common intercept is the intrinsic viscosity ([η]).[8]

Visualizing the Workflow and Relationships

To better understand the process of validating molecular weight and the interplay between the different techniques, the following diagrams are provided.

ValidationWorkflow cluster_synthesis Polymer Synthesis cluster_characterization Molecular Weight Characterization cluster_data Data Analysis & Comparison cluster_validation Validation synthesis ODPA Polyimide Synthesis gpc GPC Analysis synthesis->gpc Sample sls SLS Analysis synthesis->sls Sample viscometry Viscometry synthesis->viscometry Sample data_analysis Calculate Mn, Mw, PDI, Mv gpc->data_analysis sls->data_analysis viscometry->data_analysis comparison Compare Results data_analysis->comparison validation Validate Molecular Weight comparison->validation

Caption: Workflow for the validation of ODPA polyimide molecular weight.

TechniqueRelationships cluster_methods Determination Methods cluster_results Molecular Weight Averages GPC GPC Mn Mn (Number-Average) GPC->Mn Mw Mw (Weight-Average) GPC->Mw PDI PDI (Polydispersity) GPC->PDI SLS SLS SLS->Mw Absolute Viscometry Viscometry Mv Mv (Viscosity-Average) Viscometry->Mv Requires K & a

Caption: Relationship between determination methods and molecular weight averages.

References

Safety Operating Guide

Safeguarding Your Laboratory and the Environment: Proper Disposal of 4,4'-Oxydiphthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 4,4'-Oxydiphthalic anhydride (ODPA), ensuring the safety of personnel and the protection of our ecosystem. Adherence to these protocols is critical, as improper disposal can lead to environmental harm and regulatory penalties.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is crucial to handle this compound with care. This substance is known to be harmful to aquatic life with long-lasting effects[1][2][3][4]. Therefore, preventing its release into the environment is a primary concern[1][2][3][4].

Personal Protective Equipment (PPE): All personnel handling ODPA should wear appropriate protective gear, including:

  • Eye Protection: Safety glasses with side shields or goggles are mandatory to prevent eye contact.[1]

  • Hand Protection: Chemical-resistant gloves that satisfy the specifications of EU Regulation 2016/425 and the EN 374 standard should be worn.[1]

  • Respiratory Protection: In areas with inadequate ventilation or where dust may be generated, a full-face particle respirator (type N99 in the US or type P2 in the EU) is recommended.[1]

  • Body Protection: A lab coat or other protective clothing should be worn to minimize skin contact.[1]

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] An eyewash station and safety shower should be readily accessible.[1]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through incineration by a licensed and accredited disposal contractor.[1] This ensures the complete destruction of the chemical, mitigating its environmental impact.

Step 1: Waste Identification and Segregation

  • Clearly label all containers of this compound waste with the words "Hazardous Waste" and the full chemical name.[5] Do not use abbreviations or chemical formulas.[5]

  • Store ODPA waste separately from incompatible materials such as strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[6]

Step 2: Container Management

  • Use appropriate, leak-proof containers for waste storage.[5] Plastic containers are often preferred over glass to minimize the risk of breakage.[5]

  • Keep waste containers tightly closed except when adding waste.[1][7]

  • Ensure containers are stored in a designated, well-ventilated satellite accumulation area near the point of generation.[8]

Step 3: Accidental Spill Cleanup

  • In the event of a spill, avoid generating dust.[1][4]

  • For dry spills, carefully sweep the material into a suitable, sealed container for disposal.[1][4][6] The use of a vacuum cleaner equipped with a HEPA filter is also a viable option.[1]

  • Prevent the spilled material from entering drains or waterways.[9]

  • Wash the spill area thoroughly with soap and water after the material has been collected.

Step 4: Arranging for Professional Disposal

  • Contact a certified hazardous waste disposal company to arrange for the collection and incineration of the this compound waste.

  • Provide the disposal company with a complete and accurate description of the waste, including its composition and any potential hazards.

  • Retain all documentation related to the waste disposal for regulatory compliance.

Quantitative Data Summary

PropertyValue
Chemical Formula C₁₆H₆O₇
Molecular Weight 310.21 g/mol
Melting Point 225-229 °C
Hazard Statements H412: Harmful to aquatic life with long lasting effects
Precautionary Statements P273: Avoid release to the environment

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Waste Generation & Handling cluster_1 Containerization & Storage cluster_2 Disposal Path cluster_3 Spill Response A Generate 4,4'-Oxydiphthalic anhydride Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate from Incompatible Materials B->C D Use Labeled, Leak-Proof Container C->D E Store in Designated Satellite Accumulation Area D->E F Contact Certified Hazardous Waste Contractor E->F G Arrange for Incineration F->G G->F H Accidental Spill Occurs G->H I Contain Spill & Prevent Entry to Drains H->I J Clean Up Using Appropriate Methods I->J K Collect Spill Residue as Hazardous Waste J->K K->D

Caption: Workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.